Technical Documentation Center

3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacological Potential of Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide to Kinase Inhibition and Beyond

Executive Summary The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry. Structurally serving as a bioisostere to the purine ring of adenosine triphosphate (ATP), th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry. Structurally serving as a bioisostere to the purine ring of adenosine triphosphate (ATP), this fused bicyclic system exhibits exceptional binding affinity for the hinge region of various kinases. As a Senior Application Scientist overseeing drug discovery pipelines, I have observed that strategic functionalization of this scaffold yields highly selective inhibitors with profound implications in oncology, infectious diseases, and cardiovascular pharmacology.

This whitepaper synthesizes recent structural breakthroughs, mechanistic pathways, and standardized experimental protocols to guide researchers in the biological evaluation of pyrazolo[3,4-b]pyridine derivatives.

Structural Rationale & Pharmacophore Modeling

The inherent biological activity of pyrazolo[3,4-b]pyridines stems from their ability to mimic the adenine moiety of ATP. In the context of kinase inhibition, the nitrogen atoms within the pyrazole ring act as critical hydrogen bond donors and acceptors, anchoring the molecule to the backbone amides of the kinase hinge region.

Through computational scaffold hopping and structure-based drug design, researchers have successfully engineered derivatives that exploit unique hydrophobic pockets adjacent to the ATP-binding site. This approach has led to the development of highly potent inhibitors targeting Tropomyosin receptor kinases (TRKs)[1], cyclin-dependent kinase 2 (CDK2), and PIM1 kinases[2]. The substitution patterns—particularly at the C-3 and N-1 positions—dictate the selectivity profile, determining whether the compound acts as a dual-target inhibitor or a highly specific mono-target agent.

Mechanistic Pathways: Targeted Kinase Inhibition

The most extensively validated application of pyrazolo[3,4-b]pyridines is in targeted cancer therapy via kinase inhibition. For instance, the continuous activation and overexpression of TRKA are heavily implicated in cellular proliferation and tumorigenesis.

When a pyrazolo[3,4-b]pyridine derivative (such as Compound C03) enters the intracellular space, it acts as a competitive antagonist at the ATP-binding site of the TRKA kinase domain[1]. By displacing ATP, the inhibitor prevents the autophosphorylation of the receptor. Consequently, downstream signaling cascades—specifically the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways—are abruptly halted, forcing the malignant cell into apoptosis.

TRK_Pathway Ligand NGF / BDNF Ligands TRKA TRKA Receptor (Kinase Domain) Ligand->TRKA Receptor Dimerization PI3K PI3K / AKT Cascade (Cell Survival) TRKA->PI3K Phosphorylation MAPK RAS / MAPK Cascade (Proliferation) TRKA->MAPK Phosphorylation Inhibitor Pyrazolo[3,4-b]pyridine (ATP-competitive Inhibitor) Inhibitor->TRKA Blocks ATP Binding Apoptosis Apoptosis Induction (Therapeutic Efficacy) PI3K->Apoptosis Pathway Arrested MAPK->Apoptosis Pathway Arrested

Fig 1: Mechanism of TRKA kinase inhibition by pyrazolo[3,4-b]pyridine derivatives.

Furthermore, novel derivatives have demonstrated the ability to act as dual CDK2/PIM1 inhibitors, arresting the cell cycle at the G0-G1 phase and inducing a 63-fold increase in apoptosis compared to baseline[2].

Quantitative Biological Activity Profiles

To contextualize the efficacy of these compounds, the following table summarizes the quantitative biological data of recently synthesized pyrazolo[3,4-b]pyridine derivatives across various therapeutic targets.

Compound DesignationPrimary Target / Cell LineIC50 / Efficacy MetricBiological ActivityReference
Compound C03 TRKA Kinase56 nMAnticancer (Km-12, MCF-7, HUVEC)[1]
Compound 6b CDK2 / PIM1Superior to StaurosporineAnticancer (HCT-116, HepG2)[2]
Compound 8b A-549 (Lung Cancer)2.9 µMCytotoxicity / Anti-proliferative[3]
Compound 8b HCT-116 (Colon Cancer)2.3 µMCytotoxicity / Anti-proliferative[3]
Compound 13a Soluble Guanylyl Cyclase (sGC)Equivalent to RiociguatPulmonary Hypertension[4]
Derivatives 6a-h Bacterial TargetsModerate InhibitionAntibacterial (S. aureus, E. coli)[5]

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, experimental workflows must be designed as self-validating systems. Below are the optimized protocols for evaluating the biological activity of pyrazolo[3,4-b]pyridine derivatives.

Protocol A: High-Throughput Kinase Inhibition Assay (Luminescence-Based)

Causality & Rationale: We utilize a luminescence-based ATP depletion assay rather than traditional radiometric or fluorometric assays. Luminescence provides a highly sensitive, high-dynamic-range readout that strictly correlates with residual ATP concentration, thereby eliminating false positives caused by the inherent autofluorescence of heterocyclic test compounds.

Step-by-Step Methodology:

  • Assay Validation Setup: Establish the assay window by preparing a positive control (10 µM Staurosporine) for 100% inhibition and a vehicle control (1% DMSO) for 0% inhibition. A calculated Z'-factor > 0.5 is mandatory before proceeding.

  • Compound Dispensing: Use acoustic liquid handling to dispense pyrazolo[3,4-b]pyridine derivatives into a 384-well microplate in a 10-point dose-response format (e.g., 10 µM to 0.5 nM).

  • Enzyme/Substrate Addition: Add the target kinase (e.g., TRKA or CDK2) and its specific peptide substrate suspended in kinase buffer (HEPES, MgCl2, EGTA, DTT).

  • Reaction Initiation: Introduce ATP at a concentration equal to its apparent Michaelis constant ( Km​ ) for the specific kinase to ensure competitive inhibition is accurately captured. Incubate for 60 minutes at 25°C.

  • Quenching & Detection: Add the luminescent kinase reagent to halt kinase activity and generate a luminescent signal proportional to the unconsumed ATP.

  • Data Analysis: Measure luminescence using a microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Assay_Workflow Prep 1. Compound Dilution (Acoustic Dispensing) Incubate 2. Kinase + ATP Reaction (Target Engagement) Prep->Incubate Transfer Read 3. Luminescence Readout (ATP Depletion) Incubate->Read Quench & Detect Analyze 4. Non-linear Regression (IC50 Determination) Read->Analyze Data Export

Fig 2: High-throughput luminescence kinase assay workflow for IC50 determination.

Protocol B: In Vitro Cell Viability (MTT Assay)

Causality & Rationale: The MTT assay is selected because the reduction of the tetrazolium dye to insoluble formazan depends strictly on NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, causal link between mitochondrial metabolic rate and cell viability, offering a reliable proxy for the anti-proliferative effects of the derivatives[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., HCT-116, HepG2) in 96-well plates at a density of 5×103 cells/well in complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Compound Treatment: Treat cells with varying concentrations of the pyrazolo[3,4-b]pyridine derivatives (0.1 µM to 100 µM) for 48 hours. Include untreated cells (vehicle only) as the 100% viability control.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Agitate the plate for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the control to determine the IC50.

Emerging Therapeutic Horizons

While oncology remains the primary focus, the pyrazolo[3,4-b]pyridine scaffold is demonstrating remarkable versatility. Recent structural modifications have yielded derivatives capable of stimulating soluble guanylyl cyclase (sGC), presenting a novel therapeutic avenue for pulmonary hypertension with pharmacokinetic profiles rivaling established drugs like Riociguat[4]. Furthermore, specific halogenated and functionalized derivatives have shown promising antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, highlighting the scaffold's potential in combating the global antimicrobial resistance crisis[5].

Sources

Exploratory

In-Depth Technical Guide: Synthesis Pathways for 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry. Specifically, 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS: 856859-53-5)[1] serves as a critical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry. Specifically, 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS: 856859-53-5)[1] serves as a critical intermediate and active core for various therapeutic agents. Synthesizing this highly functionalized bicyclic system presents unique thermodynamic and kinetic challenges, primarily due to the high activation energy required for the annulation of the electron-deficient pyridine ring onto the pyrazole core.

This whitepaper provides a comprehensive, expert-level analysis of the synthetic pathways for this target, moving beyond traditional batch limitations to highlight state-of-the-art continuous flow chemistry methodologies and green catalytic approaches.

Pharmacological Significance & Chemical Profile

Pyrazolo[3,4-b]pyridines are bioisosteres of indazoles and 7-azaindoles. They exhibit profound biological activities, most notably as potent inhibitors of Phosphodiesterase type 4 (PDE4), making them highly relevant in the treatment of chronic obstructive pulmonary disease (COPD) and asthma[2]. Furthermore, derivatives of this core have demonstrated significant antibacterial, cytotoxic, and Fibroblast Growth Factor Receptor (FGFR) kinase inhibitory activities[3].

  • Chemical Name: 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

  • Molecular Formula: C₇H₈N₄

  • Molecular Weight: 148.17 g/mol

  • Key Structural Features: A binucleophilic pyrazole fused to a pyridine ring bearing a primary amine at the C4 position.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the pyrazolo[3,4-b]pyridine core typically relies on a [3+3] or [5+1] annulation strategy . The most robust retrosynthetic disconnection cleaves the pyridine ring, revealing a 5-amino-3-methyl-1H-pyrazole derivative and a 3-carbon electrophilic fragment (such as an ethoxymethylene cyanoacetate).

The Causality of Regioselectivity: When 5-amino-3-methylpyrazole reacts with an electrophile, the exocyclic primary amine (C5-NH₂) is the most kinetically accessible nucleophile, leading to initial C–N bond formation. The subsequent ring closure requires the C4 position of the pyrazole to act as a carbon nucleophile. Because the pyrazole ring is aromatic and the C4 position is only moderately nucleophilic, the intramolecular cyclization possesses a high activation barrier. Overcoming this barrier traditionally required extreme, prolonged heating (e.g., Dowtherm A at >250 °C), which often led to the degradation of the pyrazole core.

To achieve the unsubstituted 1H-target, an N1-protecting group (such as a benzyl group) is strategically employed during the harsh cyclization step, which can later be removed via catalytic hydrogenolysis[4].

Primary Synthetic Pathways

Automated High-Temperature Flow Chemistry (The Gould-Jacobs Approach)

To overcome the thermal degradation inherent in batch Gould-Jacobs reactions, modern synthesis leverages high-temperature, high-pressure continuous flow reactors [4].

By dissolving the acrylate precursor in a feed solvent and pumping it through a heated coil at 400 °C under 120 bar of back-pressure, the solvent is maintained in a supercritical or highly compressed fluid state.

  • Mechanistic Advantage: The extreme heat rapidly drives the C4-nucleophilic attack onto the adjacent nitrile group.

  • In Situ Decarboxylation: A secondary, highly advantageous chemical event occurs under these flow conditions. The intermediate 5-carboxylate species undergoes spontaneous thermal decarboxylation, directly yielding the desired 4-amine without requiring a separate hydrolysis/decarboxylation step[4].

Alternative Core Syntheses: Green Aqueous Catalysis

For derivatives not requiring the specific 4-amine functionality, an alternative environmentally benign pathway involves the acid-catalyzed condensation of 5-aminopyrazoles with malondialdehydes. Utilizing p-toluenesulfonic acid (p-TSA) in an aqueous medium at reflux (100 °C) facilitates a direct [3+3] cycloaddition, yielding the pyrazolo[3,4-b]pyridine core with high atom economy and eliminating the need for toxic organic solvents[5].

Quantitative Data & Optimization Metrics

The following table summarizes the comparative reaction parameters for constructing the pyrazolo[3,4-b]pyridine architecture based on recent literature optimizations.

MethodologyCatalyst / SolventTemp (°C)PressureTime / ResidenceYield (%)Key Advantage
Continuous Flow (Gould-Jacobs) [4]None / Feed Solvent400120 bar~16 min (0.25 mL/min)58 - 92Precise thermal control, in situ decarboxylation to 4-amine.
Aqueous Batch Catalysis [5]p-TSA / H₂O1001 atm12 - 15 h62 - 85Green solvent, mild conditions, high purity via simple filtration.
Copper-Catalyzed [3+3] [3]Cu(acac)₂ / EtOH801 atm4 - 6 h70 - 85High functional group tolerance, mild Lewis acid activation.

Self-Validating Experimental Protocols

The following protocol details the synthesis of the N1-protected precursor, 1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine , utilizing the flow chemistry methodology. The benzyl group can subsequently be removed via standard Pd/C hydrogenation to yield the final target.

Step 1: Synthesis of the Acrylate Intermediate
  • Reagents: Combine 1-benzyl-5-amino-3-methyl-1H-pyrazole (1.0 equiv) and ethyl (ethoxymethylene)cyanoacetate (1.05 equiv) in absolute ethanol (0.5 M concentration).

  • Reaction: Heat the mixture to reflux (78 °C) under a nitrogen atmosphere for 4 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The primary amine spot should disappear, replaced by a new, UV-active spot corresponding to the intermediate.

  • Isolation: Cool the mixture to 0 °C. The intermediate, (E)-ethyl 3-((1-benzyl-3-methyl-1H-pyrazol-5-yl)amino)-2-cyanoacrylate, will precipitate. Filter, wash with cold ethanol, and dry under vacuum.

Step 2: High-Pressure Flow Cyclization[4]
  • System Preparation: Equip a continuous flow reactor (e.g., Phoenix Flow Reactor) with a stainless-steel coil. Set the back-pressure regulator to 120 bar and the reactor temperature to 400 °C .

  • Feed Solution: Dissolve the acrylate intermediate (0.2 mmol) in 4.0 mL of the designated feed solvent.

  • Execution: Inject the sample into the flow system using an autosampler with a flow rate set strictly to 0.25 mL/min .

    • Causality Check: The 120 bar pressure is critical; it prevents the solvent from boiling and expanding into a gas, which would destroy the residence time calculation and halt heat transfer.

  • Collection & Validation: Collect the effluent in a scintillation vial. The crude mixture should transition from a clear solution to a distinct beige/yellowish hue.

  • Purification: Concentrate the mixture under reduced pressure and purify via preparative HPLC (15−45% ACN/H₂O + NH₄OAc) to isolate the product as a beige powder (Yield: ~58-65%).

Reaction Pathway Visualization

The following diagram maps the logical flow and mechanistic transformations of the continuous flow synthesis pathway.

SynthesisPathway SM1 5-Amino-3-methyl- 1H-pyrazole Int Acrylate Intermediate (C-N Bond Formation) SM1->Int Condensation (-EtOH) SM2 Ethyl (ethoxymethylene) cyanoacetate SM2->Int Flow High-T Flow Reactor (400 °C, 120 bar) Int->Flow Continuous Processing Cyclized 4-Amino-5-carboxylate Intermediate Flow->Cyclized Intramolecular Cyclization (C4 attack) Product 3-Methyl-1H-pyrazolo [3,4-b]pyridin-4-amine (Target) Cyclized->Product in situ Thermal Decarboxylation

Fig 1: Mechanistic flow synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine via thermal annulation.

Conclusion

The synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine exemplifies the intersection of difficult heterocyclic annulations and modern technological solutions. While traditional batch methods struggle with the high activation energy required for C4-cyclization, the implementation of high-temperature, high-pressure continuous flow chemistry not only forces the cyclization but elegantly utilizes the extreme conditions to perform an in situ decarboxylation. This yields the highly valuable 4-amine derivative efficiently, providing a scalable and reliable pathway for drug development professionals.

References

  • Source: ACS Publications (The Journal of Organic Chemistry, 2017, 82, 1073−1084)
  • Source: ACS Omega (2024)
  • Source: Arkat USA (Arkivoc, 2018)
  • WO2008015416A1 - Pyrazolo[3,4-b]pyridine compounds, and their use as pde4 inhibitors Source: Google Patents URL
  • 856859-53-5 | 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Source: MolCore URL

Sources

Foundational

Mechanism of action of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine as a kinase inhibitor

Whitepaper: Structural Pharmacology and Mechanism of Action of the 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Scaffold in Kinase Inhibition Executive Summary The development of small-molecule kinase inhibitors relies hea...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural Pharmacology and Mechanism of Action of the 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Scaffold in Kinase Inhibition

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds capable of mimicking the adenine moiety of ATP. Among these, the 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine core has emerged as a highly versatile, ATP-competitive pharmacophore[1]. Characterized by its bidentate and tridentate hydrogen-bonding capabilities, this bicyclic system effectively anchors into the highly conserved kinase hinge region[2]. This technical guide explores the structural thermodynamics, kinome selectivity mechanisms, and validation protocols associated with this scaffold, providing drug development professionals with a comprehensive framework for utilizing pyrazolo[3,4-b]pyridines in targeted oncology and neuropharmacology.

Structural Pharmacology & Binding Mode Dynamics

The efficacy of the 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine scaffold is driven by its precise spatial complementarity to the kinase ATP-binding cleft. Unlike monodentate inhibitors, this scaffold establishes a robust, multi-point interaction network that thermodynamically stabilizes the inactive kinase conformation[3].

The Hinge-Binding Pharmacophore

The core heterocycle acts as a direct bioisostere of adenine. The binding thermodynamics are primarily enthalpy-driven, mediated by the following interactions:

  • 1H-Pyrazole Motif (N1 and N2): The N1-H acts as a critical hydrogen-bond donor to the backbone carbonyl of the hinge region, while the N2 atom functions as a hydrogen-bond acceptor from the adjacent hinge amide NH[4].

  • 4-Amine Substitution: The exocyclic amine at the 4-position provides an additional hydrogen-bond donor, often interacting with a secondary backbone carbonyl or a highly conserved structural water molecule deep within the binding pocket[1].

  • Pyridine Nitrogen: Modulates the basicity of the system and can participate in water-mediated hydrogen bonding networks, stabilizing the inhibitor-kinase complex.

The Role of the 3-Methyl Substitution

The addition of a methyl group at the 3-position of the pyrazole ring is a deliberate structural modification designed to exploit the gatekeeper pocket (Hydrophobic Pocket I).

  • Causality of Selectivity: The gatekeeper residue controls access to the hydrophobic back-pocket. Kinases with small gatekeeper residues (e.g., Threonine in p38α or Valine in FGFR) readily accommodate the 3-methyl group, leading to entropy-driven increases in binding affinity via hydrophobic packing[4]. Conversely, kinases with bulky gatekeepers (e.g., Methionine or Phenylalanine) experience steric clashes with the 3-methyl group. This steric exclusion is the primary mechanism by which the scaffold achieves kinome selectivity[2].

BindingMode Scaffold 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine N1 1H-Pyrazole (N1-H) H-Bond Donor Scaffold->N1 N2 Pyrazole (N2) H-Bond Acceptor Scaffold->N2 Amine 4-Amine (-NH2) H-Bond Donor Scaffold->Amine Methyl 3-Methyl Group Hydrophobic Interaction Scaffold->Methyl Hinge1 Kinase Hinge Backbone (Carbonyl Oxygen) N1->Hinge1 donates to Hinge2 Kinase Hinge Backbone (Amide NH) N2->Hinge2 accepts from Amine->Hinge1 donates to Gatekeeper Gatekeeper Pocket (Hydrophobic cleft) Methyl->Gatekeeper packs against

Logical mapping of the scaffold's pharmacophore to the kinase ATP-binding pocket.

Quantitative Data: Kinase Selectivity Profiling

To illustrate the target landscape of the 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine scaffold, the following table summarizes its comparative binding affinities across representative kinases. The data highlights how gatekeeper size dictates IC50 values.

Target KinaseGatekeeper ResidueHinge Binding MotifIC50 Range (nM)Selectivity Rationale
FGFR1 Valine (V561)Tridentate1 - 15 nMSmall gatekeeper perfectly accommodates the 3-methyl group, maximizing hydrophobic packing[4].
CDK2 Phenylalanine (F80)Bidentate20 - 50 nMAromatic gatekeeper allows edge-to-face interactions, though bulkier substitutions at C3 cause clashes[3].
p38α Threonine (T106)Tridentate5 - 30 nMPolar/small gatekeeper allows the 3-methyl group to penetrate the deep hydrophobic pocket[1].
EGFR Threonine (T790)Bidentate> 1,000 nMDespite a small gatekeeper, the specific geometry of the EGFR hinge prevents optimal N1/N2 alignment.

Experimental Workflows & Validation Protocols

A rigorous, self-validating experimental pipeline is required to confirm the MoA of synthesized derivatives. As an Application Scientist, I mandate the following protocols to decouple true ATP-competitive inhibition from promiscuous assay artifacts.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the in vitro IC50 and validate the ATP-competitive nature of the inhibitor. Causality: TR-FRET is chosen over radiometric assays because it eliminates radioactive waste while providing a high signal-to-background ratio. The inclusion of Brij-35 prevents compound aggregation (a common source of false-positive inhibition), and EGTA chelates trace heavy metals to isolate Mg2+-dependent kinase activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Titration: Dispense the 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine derivative in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure volumetric precision.

  • Enzyme Incubation: Add 5 µL of the target kinase (e.g., FGFR1 at 0.5 nM final concentration) diluted in Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. Crucial Validation Step: Run the assay at two different ATP concentrations (e.g., at the ATP Km​ and at 10x Km​ ). A rightward shift in the IC50 curve at 10x ATP confirms competitive binding.

  • Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt the reaction), a Europium-labeled anti-phospho antibody, and a ULight/XL665-conjugated tracer.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 620 nm) on a microplate reader. Calculate the Z'-factor; only plates with Z' > 0.6 are accepted.

TRFRET Step1 1. Incubation (Scaffold + Kinase) Step2 2. ATP Addition (Start Reaction) Step1->Step2 Step3 3. Phosphorylation (Kinase Activity) Step2->Step3 Step4 4. Detection (Eu-Ab + XL665) Step3->Step4 Step5 5. TR-FRET Readout (665nm / 620nm) Step4->Step5

Step-by-step TR-FRET experimental workflow for validating ATP-competitive kinase inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Purpose: To quantify intracellular target engagement. Causality: Standard Western blotting only measures downstream phosphorylation, which can be altered by off-target pathway crosstalk. CETSA directly measures the thermodynamic stabilization of the kinase upon inhibitor binding in intact cells, proving that the compound penetrates the cell membrane and physically binds the target.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cancer cells (e.g., H1581 cells for FGFR1) in 10 cm dishes. Treat with the inhibitor (1 µM) or DMSO control for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes.

  • Thermal Challenge: Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Mechanism: Unbound proteins denature and precipitate at lower temperatures, while inhibitor-bound proteins are thermodynamically stabilized.

  • Lysis & Clearance: Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Quantification: Resolve the soluble fraction (supernatant) via SDS-PAGE and immunoblot for the target kinase. A positive shift in the aggregation temperature ( Tagg​ ) in the treated group definitively confirms intracellular target engagement.

Pathway Inhibitor 3-Methyl-1H-pyrazolo [3,4-b]pyridin-4-amine Kinase Target Kinase (e.g., FGFR/CDK2) Inhibitor->Kinase Inhibits (ATP-competitive) Substrate Downstream Effector (e.g., FRS2 / Rb) Kinase->Substrate Phosphorylates Signaling Signal Transduction (MAPK / Cell Cycle) Substrate->Signaling Activates Outcome Cellular Proliferation & Survival Signaling->Outcome Drives

Downstream cellular signaling cascade interrupted by the pyrazolo[3,4-b]pyridine inhibitor.

Conclusion

The 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine scaffold represents a highly tunable, potent pharmacophore for kinase inhibition. By leveraging the bidentate/tridentate hydrogen-bonding capacity of the pyrazolopyridine core and the steric properties of the 3-methyl group against specific kinase gatekeepers, researchers can rationally design highly selective inhibitors. Rigorous orthogonal testing utilizing TR-FRET and CETSA ensures that these molecules function via true ATP-competition, accelerating the path from hit-to-lead optimization to clinical development.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link][4]

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present). Expert Opinion on Therapeutic Patents. URL:[Link][1][2]

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. URL:[Link][3]

Sources

Exploratory

Discovery and Optimization of Novel 1H-Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide for Targeted Therapeutics

Executive Summary The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Formed by the fusion of a pyrazole and a pyridine ring, this bicyclic heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Formed by the fusion of a pyrazole and a pyridine ring, this bicyclic heterocycle exists primarily in two tautomeric forms (1H- and 2H-isomers)[1]. Its structural resemblance to endogenous purines (adenine and guanine) makes it an exceptional bioisostere, uniquely positioned to competitively bind the ATP-binding pockets of various kinases[2]. This technical guide explores the rational design, synthesis methodologies, and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives, focusing on their recent breakthroughs as potent inhibitors in oncology and immunology.

Structural Biology & Pharmacophore Rationale

The efficacy of 1H-pyrazolo[3,4-b]pyridines stems from their precise spatial geometry and hydrogen-bonding capabilities. The N1 and N2 atoms of the pyrazole ring act as critical hydrogen bond donors/acceptors, anchoring the molecule to the hinge region of kinase active sites.

Causality in SAR Design: During the optimization of TANK-binding kinase 1 (TBK1) inhibitors, researchers observed that the active site contained an acidic amino acid residue, Asp157[3]. By opening an indole ring on a precursor compound to form an aniline derivative, researchers intentionally increased the basicity of the nitrogen atom. This deliberate modification facilitated the formation of a robust salt bridge with Asp157, drastically enhancing the receptor-ligand binding affinity and driving the IC50 down to the picomolar range[3].

Synthetic Methodologies

The synthesis of 1H-pyrazolo[3,4-b]pyridines traditionally relies on the Gould-Jacobs reaction, utilizing 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate to yield 4-chloro or 4-hydroxy derivatives[1]. However, modern approaches favor formal [3+3] cycloadditions for greater structural diversity and milder conditions.

Protocol 1: Copper(II)-Catalyzed [3+3] Cycloaddition

This protocol describes the synthesis of the pyrazolo[3,4-b]pyridine core using a transition metal catalyst, which coordinates with the dicarbonyl to increase its electrophilicity, ensuring high regioselectivity[4].

Reagents & Materials:

  • 5-aminopyrazole derivative (Nucleophile)

  • 1,3-dicarbonyl compound (Electrophile)

  • Copper(II) acetylacetonate ( Cu(acac)2​ ) catalyst

  • Glacial acetic acid or ethanol (Solvent)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the 5-aminopyrazole derivative and 1.1 equivalents of the 1,3-dicarbonyl compound in the chosen solvent.

  • Catalyst Addition: Add 10 mol% of Cu(acac)2​ . Rationale: The Cu(II) center acts as a Lewis acid, activating the carbonyl carbon and stabilizing the transition state during the initial nucleophilic attack.

  • Reflux: Heat the mixture to reflux (approx. 80°C) under a nitrogen atmosphere for 4–6 hours. Monitor reaction progression via Thin-Layer Chromatography (TLC).

  • Workup: Once the starting materials are consumed, cool the mixture to room temperature. Quench with water and extract the organic layer using ethyl acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to isolate the pure 1H-pyrazolo[3,4-b]pyridine derivative.

G A 5-Aminopyrazole (Nucleophile) B 1,3-Dicarbonyl Compound (Electrophile) C Condensation Reaction (Cu(II) Catalyst) D Regioselective Cyclization C->D E 1H-Pyrazolo[3,4-b]pyridine Core Scaffold D->E AB AB AB->C

Synthesis workflow of 1H-pyrazolo[3,4-b]pyridine via Cu(II)-catalyzed [3+3] cycloaddition.

Targeted Drug Discovery: Case Studies

TBK1 Inhibitors for Immune & Cancer Therapy

TANK-binding kinase 1 (TBK1) is a noncanonical IKK family member critical for innate immunity, neuroinflammation, and oncogenesis[5]. A recent breakthrough identified Compound 15y , a 1H-pyrazolo[3,4-b]pyridine derivative, as a highly potent TBK1 inhibitor.

  • Activity: Exhibited an extraordinary IC50 of 0.2 nM against TBK1[3].

  • Mechanism: Compound 15y effectively blocks TBK1, subsequently inhibiting the mRNA expression of downstream Interferon (IFN) signaling genes in stimulated THP-1 and RAW264.7 macrophages[3].

  • Antiproliferative Effects: Demonstrated micromolar efficacy against A172, U87MG, A375, A2058, and Panc0504 cancer cell lines[3].

G Stimulus Viral RNA / LPS Sensor TLR3 / cGAS-STING Stimulus->Sensor Kinase TBK1 Kinase (Active) Sensor->Kinase TF IRF3 Phosphorylation & Dimerization Kinase->TF Inhibitor Compound 15y (0.2 nM IC50) Inhibitor->Kinase Inhibits Gene Type I IFN Transcription (Immune Response) TF->Gene

Mechanism of action for TBK1 inhibition by Compound 15y in IFN signaling.

DYRK 1A/1B Inhibitors for Colorectal Cancer

Dual-specificity tyrosine phosphorylation-regulated kinases (DYRK1A/1B) are heavily implicated in cell cycle regulation and solid tumor survival. Researchers synthesized a library of 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines to target these kinases[6].

  • Lead Compound: Compound 8h (3-(4-hydroxyphenyl)-5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine)[6].

  • Activity: Achieved an IC50 of 3 nM against DYRK1B[7].

  • Cellular Efficacy: Inhibited HCT116 colon cancer cell proliferation with an IC50 of 1.6 µM and showed excellent activity in patient-derived colon cancer organoid models[7].

Hepatocellular Carcinoma (HCC) and the TGF-β Pathway

The derivative WRH-2412 (4-(4-hydroxyphenyl)-1,3,6-triphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile) has been developed as an antitumor agent against HCC[8].

  • Mechanism: It alleviates HCC progression by regulating the TGF-β/β-catenin/α-SMA signaling pathway[8].

  • In Vivo Efficacy: In rat models, WRH-2412 significantly reduced serum α-fetoprotein levels, decreased hepatic nodules, and doubled the survival rate of HCC-afflicted subjects[8].

Quantitative Data Summary

The following table synthesizes the pharmacological metrics of the leading 1H-pyrazolo[3,4-b]pyridine derivatives discussed in recent literature.

Compound DesignationPrimary TargetEnzymatic IC50Primary Indication / Cell LineKey Pharmacological Effect
Compound 15y TBK10.2 nMTHP-1, RAW264.7, U87MGBlocks downstream IFN signaling; antiproliferative.
Compound 8h DYRK1B3.0 nMHCT116 (Colon Cancer)Halts cell proliferation (Cellular IC50 = 1.6 µM).
WRH-2412 TGF-β / β-cateninN/A (GI50 = 2.16 µM)Hepatocellular CarcinomaReduces α-fetoprotein; increases in vivo survival.
Compound 6b Aurora-A KinaseN/AGeneral Oncology53% cell growth inhibition, comparable to Doxorubicin.

Protocol 2: Self-Validating In Vitro Kinase Assay (TBK1)

To ensure trustworthiness and reproducibility when evaluating novel derivatives like Compound 15y, a self-validating radiometric or luminescence-based kinase assay must be employed.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human TBK1 in a kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.02% Brij35).

  • Inhibitor Incubation: Dispense the 1H-pyrazolo[3,4-b]pyridine derivative (serial dilutions from 10 µM to 0.01 nM) into a 384-well plate. Add the TBK1 enzyme and incubate for 30 minutes at room temperature. Rationale: Pre-incubation allows for the establishment of binding equilibrium, crucial for accurate IC50 determination of ATP-competitive inhibitors.

  • Reaction Initiation: Add a substrate solution containing a specific peptide substrate and ATP (at the Km​ concentration for TBK1) to initiate the reaction.

  • Quenching & Detection: After 60 minutes, quench the reaction using an ADP-Glo reagent (which depletes unreacted ATP). Add the kinase detection reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

  • Validation: Calculate IC50 using a 4-parameter logistic non-linear regression model. The assay is self-validating if the positive control (e.g., BX795 or MRT67307) yields an IC50 within 3-fold of its literature value (e.g., ~7.1 nM for BX795)[3].

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a versatile and highly tunable chemical space for drug discovery. By leveraging regioselective synthetic methodologies like Cu(II)-catalyzed cycloadditions and applying structure-based drug design to exploit specific active site residues (e.g., Asp157 in TBK1), researchers can achieve picomolar potency. As demonstrated by candidates like Compound 15y, Compound 8h, and WRH-2412, this class of molecules holds immense therapeutic potential across immunology and oncology.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications National Institutes of Health (NIH) / PMC URL:[Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities ACS Omega URL:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Synthesis of Novel 1H-Pyrazolo[3,4-b]Pyridine Derivatives as DYRK 1A/1B Inhibitors National Institutes of Health (NIH) / PubMed URL:[Link]

  • WRH-2412 alleviates the progression of hepatocellular carcinoma through regulation of TGF-β/β-catenin/α-SMA pathway Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities ResearchGate URL:[Link]

Sources

Foundational

3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine: A Comprehensive Technical Guide on Solubility, Stability, and Pharmacological Applications

Executive Summary 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS RN: 856859-53-5) is a highly versatile heterocyclic building block and a privileged scaffold in modern drug discovery[1]. Characterized by its fused bicyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS RN: 856859-53-5) is a highly versatile heterocyclic building block and a privileged scaffold in modern drug discovery[1]. Characterized by its fused bicyclic system, this compound serves as a foundational pharmacophore for a wide array of biologically active molecules, most notably in the development of selective kinase inhibitors and phosphodiesterase 4 (PDE4) modulators[2],[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic material safety data. Here, we will dissect the structural dynamics, physicochemical profiling, and self-validating experimental protocols required to accurately assess the solubility and stability of this compound in preclinical workflows.

Structural Dynamics & Tautomeric Stability

A critical factor in the formulation and biological targeting of pyrazolo[3,4-b]pyridines is their inherent tautomerism. The compound exists in an equilibrium between the 1H- and 2H-tautomeric forms.

Expert Insight (Causality of Stability): Computational chemistry, specifically AM1 semi-empirical calculations, has conclusively demonstrated that the 1H-tautomer is thermodynamically favored. The energy difference between the two states is approximately 37.03 kJ/mol (nearly 9 kcal/mol)[4]. This stability is driven by the preservation of aromaticity and the minimization of steric repulsion between the N1-proton and the C7-position of the pyridine ring. Consequently, when designing assays or interpreting NMR spectra, researchers must account for the overwhelming predominance of the 1H-isomer in solution[5].

Tautomerism H1 1H-Pyrazolo[3,4-b]pyridine (Thermodynamically Favored) H2 2H-Pyrazolo[3,4-b]pyridine (Less Stable) H1->H2 High Activation Energy H2->H1 ΔE ≈ -37.03 kJ/mol Spontaneous Shift

Caption: Tautomeric equilibrium demonstrating the thermodynamic preference for the 1H-isomer.

Physicochemical Properties & Solubility Profiling

The planar nature of the pyrazolo[3,4-b]pyridine core, combined with the primary amine at the C4 position, facilitates strong intermolecular hydrogen bonding. While this is advantageous for target-protein binding (e.g., interacting with the hinge region of kinases), it results in high crystal lattice energy, which severely restricts aqueous solubility[6].

Quantitative Data Summary
PropertyValue / DescriptionImpact on Assay Design
CAS Number 856859-53-5[1]Standard identifier for procurement and inventory.
Molecular Formula C₇H₈N₄[1]Low molecular weight (148.17 g/mol ) ideal for fragment-based drug design (FBDD).
Aqueous Solubility Poor (< 1 mg/mL)[6]Requires co-solvents (e.g., DMSO) or nanoconjugation for in vivo dosing.
Organic Solubility High in DMSO, DMFStock solutions must be prepared in aprotic solvents to disrupt H-bonding.
Primary Liability C4-Amine OxidationSusceptible to N-oxidation under strong oxidative stress; requires controlled storage.

Experimental Protocols: Solubility & Stability Assessment

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification to empower researchers to troubleshoot effectively.

Protocol A: Kinetic Solubility Assay (Shake-Flask / HPLC-UV)

Why this matters: Relying solely on thermodynamic solubility can bottleneck early-stage screening. Kinetic solubility provides a pragmatic snapshot of how the compound behaves when spiked from a DMSO stock into an aqueous assay buffer, mimicking real-world in vitro testing.

  • Stock Solution Preparation: Dissolve 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine in 100% LC-MS grade DMSO to a concentration of 10 mM.

    • Causality: DMSO acts as a strong hydrogen-bond acceptor, effectively disrupting the intermolecular forces of the planar pyrazolo-pyridine core.

  • Aqueous Spiking: Aliquot the DMSO stock into Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a target concentration range (e.g., 10 µM to 200 µM). Ensure the final DMSO concentration does not exceed 2% v/v.

    • Causality: Maintaining DMSO ≤ 2% prevents artificial inflation of solubility while mirroring typical biochemical assay conditions.

  • Equilibration: Incubate the microplate at 37°C for 24 hours under continuous orbital shaking (300 rpm).

  • Phase Separation & Analysis: Centrifuge the samples at 3,000 × g for 15 minutes to pellet insoluble aggregates. Transfer the supernatant and quantify the dissolved fraction via HPLC-UV (λ = 254 nm) against a standard calibration curve.

Protocol B: Stability-Indicating Forced Degradation Assay

Why this matters: The C4-primary amine and the electron-rich pyrazole ring are potential hotspots for degradation. This protocol ensures that observed biological activity is derived from the parent molecule, not a reactive degradant.

  • Hydrolytic Stress: Expose 1 mg/mL solutions of the compound to 0.1 N HCl and 0.1 N NaOH at 60°C for 7 days.

    • Causality: Evaluates the resilience of the bicyclic core against ring-opening and validates gastrointestinal stability for oral dosing.

  • Oxidative Stress: Treat the compound with 3% H₂O₂ at 25°C for 24 hours.

    • Causality: Specifically probes the susceptibility of the C4-amine to N-oxidation, a common metabolic liability orchestrated by Cytochrome P450 enzymes.

  • Photostability: Expose the solid compound to 1.2 million lux hours and 200 watt-hours/m² of UV energy (ICH Q1B standards).

    • Causality: Determines handling requirements for benchtop experiments and long-term storage parameters.

Pharmacological Applications & Mechanistic Pathways

The 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine scaffold is heavily utilized in the synthesis of advanced therapeutics. Recent advances have highlighted its efficacy in targeting Topoisomerase IIα in anti-leukemic applications[7], as well as its profound role as a Phosphodiesterase 4D (PDE4D) inhibitor[3].

By acting as a competitive inhibitor at the catalytic site of PDE4D, derivatives of this scaffold prevent the hydrolysis of cyclic AMP (cAMP). The subsequent intracellular accumulation of cAMP activates Protein Kinase A (PKA), triggering a cascade that results in potent anti-inflammatory and neuroprotective effects[3].

PDE4D_Pathway Drug Pyrazolo[3,4-b]pyridine Derivative PDE4D PDE4D Enzyme (Active) Drug->PDE4D Competitive Inhibition cAMP Intracellular cAMP (Messenger) PDE4D->cAMP Catalyzes Breakdown AMP 5'-AMP (Inactive Metabolite) cAMP->AMP Hydrolysis by PDE4D PKA Protein Kinase A (PKA) Activation cAMP->PKA Accumulation triggers AntiInflam Anti-inflammatory & Neuroprotective Effects PKA->AntiInflam Downstream Signaling

Caption: Mechanism of action for pyrazolo[3,4-b]pyridine-based PDE4D inhibitors.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: Molecules (MDPI), 2022 URL:[Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity Source: Molecular Diversity (Springer), 2025 URL:[Link]

  • PDE4D: A Multipurpose Pharmacological Target Source: International Journal of Molecular Sciences (PMC), 2024 URL:[Link]

  • Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Synthesis and their investigation of mosquito larvicidal activity Source: Journal of King Saud University - Science, 2021 URL:[Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors Source: Pharmaceuticals (PMC), 2023 URL:[Link]

Sources

Exploratory

The Pyrazolo[3,4-b]pyridine Scaffold in Medicinal Chemistry: Synthetic Strategies, Mechanistic Pathways, and Therapeutic Applications

Executive Summary The pyrazolo[3,4-b]pyridine system is a highly privileged bicyclic heterocyclic scaffold in modern medicinal chemistry. Because its structural topology closely mimics the purine bases adenine and guanin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-b]pyridine system is a highly privileged bicyclic heterocyclic scaffold in modern medicinal chemistry. Because its structural topology closely mimics the purine bases adenine and guanine, it serves as an ideal pharmacophore for targeting the ATP-binding hinge regions of various kinases and enzymes. Over the past decade, this scaffold has been extensively functionalized to yield potent inhibitors for oncology, autoimmune disorders, and cardiovascular diseases. This technical guide explores the structural dynamics, regioselective synthesis, pharmacological applications, and self-validating experimental methodologies associated with pyrazolo[3,4-b]pyridines.

Structural Dynamics and Tautomerism

Pyrazolo[3,4-b]pyridines consist of a pyrazole ring fused to a pyridine ring. When the nitrogen atoms of the pyrazole ring are unsubstituted, the system exhibits tautomerism, existing as either 1H-pyrazolo[3,4-b]pyridine or 2H-pyrazolo[3,4-b]pyridine.

Understanding this tautomeric equilibrium is critical for rational drug design, as it dictates the hydrogen-bond donor/acceptor profile presented to a target protein. Semi-empirical AM1 calculations and crystallographic data demonstrate that the 1H-tautomer is thermodynamically favored by approximately 37.03 kJ/mol (~9 kcal/mol) over the 2H-isomer [1]. This stability arises from a more favorable aromatic delocalization energy and minimized lone-pair repulsion between the adjacent nitrogen atoms. Consequently, medicinal chemists predominantly target the 1H-tautomer for N1-derivatization to lock the biologically active conformation.

Synthetic Methodologies: Rational Design and Regioselectivity

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core generally proceeds via two principal retrosynthetic pathways:

  • Route A (Pyridine Annulation): Building a pyridine ring onto a pre-existing pyrazole core (e.g., reacting 5-aminopyrazoles with 1,3-diketones or α,β -unsaturated carbonyls).

  • Route B (Pyrazole Annulation): Building a pyrazole ring onto a pre-existing pyridine core (e.g., reacting 2-chloro-3-formylpyridines with hydrazine derivatives).

Route A is highly favored for generating combinatorial libraries due to the commercial availability of diverse 1,3-diketones. However, regioselectivity is a primary challenge. When asymmetric diketones (such as 1,1,1-trifluoropentane-2,4-dione) are used, the highly electrophilic carbonyl adjacent to the electron-withdrawing CF3​ group reacts preferentially with the exocyclic amine of the 5-aminopyrazole. This deterministic electronic effect ensures that the CF3​ group is selectively positioned at C4 of the resulting pyrazolo[3,4-b]pyridine ring, rather than C6 [1].

Synth PrePyr 5-Aminopyrazole + 1,3-Diketone RouteA Route A: Pyridine Annulation PrePyr->RouteA PrePyd 2-Chloro-3-formylpyridine + Hydrazine RouteB Route B: Pyrazole Annulation PrePyd->RouteB CondA Acid-Catalyzed Condensation RouteA->CondA CondB SNAr & Cyclization RouteB->CondB Target 1H-Pyrazolo[3,4-b]pyridine Scaffold CondA->Target CondB->Target

Principal synthetic routes for 1H-pyrazolo[3,4-b]pyridine scaffold assembly.

Protocol 1: Microwave-Assisted Annulation (Route A)

This self-validating protocol describes the regioselective synthesis of C4/C6 substituted 1H-pyrazolo[3,4-b]pyridines.

  • Reagent Preparation: Combine 5-aminopyrazole (1.0 eq) and the selected 1,3-diketone (1.2 eq) in glacial acetic acid (0.5 M concentration).

    • Causality: Glacial acetic acid acts as both solvent and Brønsted acid catalyst. It protonates the carbonyl oxygen of the diketone, significantly increasing its electrophilicity and facilitating the initial nucleophilic attack by the less reactive exocyclic amine of the pyrazole.

  • Microwave Irradiation: Heat the mixture in a sealed microwave reactor at 120°C for 15 minutes.

    • Causality: Microwave dielectric heating provides rapid, uniform energy transfer. This overcomes the high activation energy required for the subsequent Knorr-type intramolecular cyclization, minimizing the formation of thermodynamic degradation products and reducing reaction times from 12 hours (conventional reflux) to 15 minutes [2].

  • Quenching and Precipitation: Cool the vessel to room temperature, pour the mixture into ice-cold water, and neutralize dropwise with saturated NaHCO3​ .

    • Causality: Neutralizing the acetic acid decreases the solubility of the newly formed heterocyclic product, driving its precipitation and preventing acid-catalyzed hydrolysis of any sensitive peripheral functional groups.

  • Purification and Validation: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/water. Validate the product via 1H -NMR and LC-MS.

    • Causality: Recrystallization removes unreacted starting materials. LC-MS confirms the exact mass and purity (>95% required for bioassays). 1H -NMR validates the regiochemistry; specifically, the coupling constants and chemical shifts of the pyridine protons confirm the exact placement of substituents at the C4 and C6 positions.

Pharmacological Landscape and Target Kinases

Because the pyrazolo[3,4-b]pyridine core is a bioisostere of adenine, it exhibits profound affinity for the ATP-binding pocket of numerous kinases. By modifying the substituents at C3, C4, and N1, researchers can tune the scaffold's selectivity profile to target specific kinases or enzymes, ranging from TANK-binding kinase 1 (TBK1) in autoimmune diseases to Topoisomerase II α in leukemia [3][4][5].

Quantitative Pharmacological Data Summary
Compound / DerivativePrimary TargetIC 50​ / ActivityTherapeutic IndicationRef
Compound 15y TBK1 Kinase0.2 nMNeuroinflammation / Cancer[3]
Compound 2 sGC / AMPK~1.5 µM (vasodilation)Pulmonary Arterial Hypertension[4]
Compound 8b Topoisomerase II α 2.3 µM (A-549 cells)Leukemia / Lung Cancer[5]
6-Aryl derivatives GSK-3 KinaseLow nanomolarNeurodegenerative diseases[1]

Mechanistic Pathway: TBK1 Inhibition

TANK-binding kinase 1 (TBK1) is a noncanonical member of the inhibitor-kappaB kinase (IKK) family. It plays a pivotal role in coordinating innate immune responses by phosphorylating Interferon Regulatory Factor 3 (IRF3), leading to the production of type I interferons and pro-inflammatory cytokines. Overactive TBK1 signaling is implicated in severe autoimmune disorders and oncogenesis.

Recent structure-activity relationship (SAR) studies have identified highly functionalized 1H-pyrazolo[3,4-b]pyridines (such as Compound 15y) as ultra-potent, sub-nanomolar TBK1 inhibitors [3]. These compounds anchor into the hinge region of TBK1 via bidentate hydrogen bonds from the N1-H and N2 atoms of the pyrazole ring, competitively displacing ATP and halting downstream IRF3 phosphorylation.

Pathway Stimulus Viral RNA / LPS Receptor TLR3 / TLR4 Stimulus->Receptor Adapter TRIF / MAVS Receptor->Adapter TBK1 TBK1 Kinase Adapter->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 NFkB NF-κB Activation TBK1->NFkB Inhibitor Pyrazolo[3,4-b]pyridine (e.g., Cmpd 15y) Inhibitor->TBK1 ATP-competitive inhibition Response IFN & Pro-inflammatory Cytokine Release IRF3->Response NFkB->Response

TBK1 signaling pathway inhibition by pyrazolo[3,4-b]pyridines preventing cytokine release.

Protocol 2: Self-Validating ADP-Glo Kinase Assay for TBK1 Inhibitors

To accurately quantify the inhibitory potency of synthesized pyrazolo[3,4-b]pyridines against TBK1, a luminescence-based ADP-Glo assay is utilized.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant human TBK1 enzyme (2 ng/well) with varying concentrations of the pyrazolo[3,4-b]pyridine derivative (serial dilutions from 10 µM to 0.1 nM) in assay buffer for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium within the kinase hinge region before the introduction of competing ATP. This prevents artificially inflated IC 50​ values.

  • Kinase Reaction Initiation: Add ATP (at its predetermined Km​ value of 10 µM) and myelin basic protein (MBP) substrate (0.5 µ g/well ). Incubate for 60 minutes at 30°C.

    • Causality: Running the assay exactly at the ATP Km​ ensures maximum sensitivity for detecting ATP-competitive inhibitors. MBP acts as the phosphate acceptor, allowing the kinase to convert ATP to ADP.

  • ADP-Glo Reagent Addition: Add 5 µL of ADP-Glo reagent and incubate for 40 minutes.

    • Causality: This reagent terminates the kinase reaction and enzymatically depletes any unconsumed ATP. This step is critical for eliminating background noise, leaving only the ADP produced during the active kinase reaction.

  • Kinase Detection Reagent: Add 10 µL of the Kinase Detection Reagent and incubate for 30 minutes.

    • Causality: This reagent converts the generated ADP back into ATP, which immediately drives a luciferase/luciferin reaction to produce light. The luminescence generated is directly proportional to kinase activity and inversely proportional to the inhibitor's potency.

  • Data Analysis and Z'-Factor Calculation: Measure luminescence using a microplate reader. Calculate the IC 50​ using a 4-parameter logistic curve fit. Calculate the Z'-factor using BX795 (positive control) and DMSO (negative control).

    • Causality: The Z'-factor is a statistical measure of assay quality. A Z'-factor > 0.5 validates the assay's robustness and signal-to-noise ratio, ensuring the self-validating nature of the protocol and confirming that the observed IC 50​ shifts are due to genuine SAR rather than assay variability.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold remains a cornerstone of modern drug discovery. Its inherent thermodynamic stability, synthetic versatility via regioselective annulation routes, and exceptional capability to mimic purine bases make it an invaluable tool for targeting the kinome. As demonstrated by its efficacy against targets like TBK1, Topoisomerase II α , and sGC/AMPK pathways, continuous exploration of this scaffold will undoubtedly yield next-generation therapeutics for complex, multi-pathway diseases.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity Molecular Diversity (PubMed) URL: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Discovery of Novel Pyrazolo[3,4-b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity Molecules (MDPI) URL:[Link]

Foundational

Whitepaper: A Senior Scientist's Guide to In Silico Modeling of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Interactions

Preamble: From Scaffold to Strategy The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its wide spectrum of biological activities, including roles as kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: From Scaffold to Strategy

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its wide spectrum of biological activities, including roles as kinase inhibitors and anti-cancer agents.[1][2][3][4] Its structural similarity to the purine bases of ATP makes it an ideal candidate for targeting the ATP-binding sites of enzymes, particularly kinases, which are central players in cellular signaling pathways.[5][6] This guide focuses on a specific analog, 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine, and outlines a comprehensive in silico workflow to predict and analyze its interactions with a protein target.

As drug discovery pipelines evolve, computational methods, or in silico modeling, have become indispensable.[7][8] They provide a rational, cost-effective, and rapid approach to triaging candidates, understanding mechanisms of action, and guiding lead optimization before committing to resource-intensive wet-lab experiments.[9] This document is not merely a list of instructions; it is a strategic guide grounded in field-proven insights, designed for researchers and drug development professionals. We will explore not just the "how" but the critical "why" behind each step, ensuring a robust and self-validating computational investigation.

Chapter 1: The Compound of Interest and Its Therapeutic Rationale

1.1. Molecular Profile: 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

  • Molecular Formula: C₇H₈N₄

  • Molecular Weight: 148.17 g/mol

  • Core Scaffold: Pyrazolo[3,4-b]pyridine, a bicyclic heteroaromatic system.[10]

This compound belongs to a class of molecules that has garnered significant interest for its therapeutic potential.[4] The core scaffold is a bioisostere of adenine, suggesting a high likelihood of interacting with nucleotide-binding proteins.[6] Computational chemistry data provides initial physicochemical descriptors that influence its drug-like properties.[11]

Table 1: Predicted Physicochemical Properties

Property Value Significance
TPSA (Topological Polar Surface Area) 67.66 Ų Influences membrane permeability and oral bioavailability.
LogP (Octanol-Water Partition Coefficient) 0.5 A measure of lipophilicity, affecting solubility and absorption.
Hydrogen Bond Donors 2 Potential to form key interactions with protein targets.

| Hydrogen Bond Acceptors | 3 | Potential to form key interactions with protein targets. |

Note: Values are computationally predicted and serve as an initial guide.

1.2. The Case for Kinase Inhibition

Given the scaffold's known propensity to target kinases, this guide will proceed with the hypothesis that 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine acts as a kinase inhibitor. Dysregulated kinase activity is a hallmark of many diseases, particularly cancer, making them a major target class for therapeutic development.[12] The goal of our in silico modeling is to build a detailed, atomic-level hypothesis of how this specific ligand might bind to and inhibit a representative kinase.

Chapter 2: The In Silico Master Workflow

A successful computational study follows a logical progression from broad, rapid screening to more computationally intensive, precise calculations. Each stage refines the binding hypothesis and increases the level of confidence in the predicted interaction.

In_Silico_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Initial Screening cluster_sim Phase 3: Dynamic Refinement cluster_analysis Phase 4: Quantitative Analysis cluster_conclusion Phase 5: Synthesis Target_ID Target Identification (e.g., Protein Kinase) Docking Molecular Docking (Pose & Affinity Prediction) Target_ID->Docking Ligand_Prep Ligand Preparation (3D Structure Generation) Ligand_Prep->Docking MD_Sim Molecular Dynamics (MD) Simulation (Stability & Conformational Analysis) Docking->MD_Sim Top Pose(s) Post_MD Post-MD Trajectory Analysis (RMSD, RMSF, Interactions) MD_Sim->Post_MD BFE Binding Free Energy Calculation (MM/PBSA or MM/GBSA) Post_MD->BFE Hypothesis Binding Hypothesis & SAR Insights BFE->Hypothesis

Figure 1: The comprehensive in silico workflow for analyzing protein-ligand interactions.

Chapter 3: Experimental Protocols & Methodologies

This chapter provides detailed, step-by-step protocols for executing the workflow. The causality behind key decisions is explained to ensure scientific rigor.

Phase 1: Target and Ligand Preparation

The foundation of any modeling study is the quality of the starting structures. The "garbage in, garbage out" principle is paramount.

Protocol 3.1.1: Target Protein Preparation

  • Selection: Choose a target kinase. For this guide, we select Bruton's tyrosine kinase (BTK), a validated target for which numerous structures exist.[13] Download the crystal structure from the RCSB Protein Data Bank (PDB). A good choice is a high-resolution structure with a co-crystallized ligand in the active site, which can be used for validation.

  • Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL).[14][15]

    • Causality: Crystal structures contain non-protein atoms (water, ions, co-solvents) that are typically removed to simplify the system and focus on the protein-ligand interaction.[14] Remove all water molecules and any molecules other than the protein and its co-crystallized ligand (if present).

  • Structural Correction:

    • Add hydrogen atoms. Most PDB files do not include hydrogens. They are essential for correct charge and interaction modeling.

    • Assign protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4).

    • Repair any missing side chains or loops using built-in tools within the software.

  • Validation (Self-Validating System):

    • Re-docking: Extract the co-crystallized ligand and re-dock it into the prepared protein structure. A successful docking protocol should reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD) (< 2.0 Å). This validates that the chosen docking parameters are appropriate for the system.

  • Final Output: Save the prepared protein structure in a format required by the docking software (e.g., PDBQT for AutoDock Vina).[14]

Protocol 3.1.2: Ligand Preparation

  • Structure Generation: Obtain the SMILES string for 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine: CC1=C2C=C(N)C=NC2=NN1.

  • 2D to 3D Conversion: Use a tool like Open Babel or a cheminformatics toolkit to convert the 2D SMILES string into a 3D structure.[16]

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Causality: This step ensures the ligand has realistic bond lengths and angles, preventing steric clashes or high-energy states at the start of the simulation.

  • Charge Assignment: Calculate partial atomic charges. This is critical for accurately modeling electrostatic interactions.

  • Final Output: Save the prepared ligand in the appropriate format (e.g., PDBQT, MOL2).[17]

Phase 2: Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction (binding affinity).[14][18]

Protocol 3.2.1: Performing the Docking Simulation

  • Define the Binding Site: Identify the ATP-binding site of the kinase. If a co-crystallized ligand was present, the binding site is easily defined as the space it occupied. Define a "docking box" that encompasses this entire volume.[14][15]

  • Run Docking Software: Use a program like AutoDock Vina. The software will systematically sample different conformations and orientations of the ligand within the defined box.[15]

    • Causality: The software uses a scoring function to evaluate each pose, estimating the binding free energy. Lower energy scores typically indicate more favorable binding.[14]

  • Analyze Results:

    • The primary output is a set of binding poses ranked by their scores (e.g., in kcal/mol).

    • Visually inspect the top-ranked poses. A plausible pose will exhibit chemically sensible interactions with key active site residues (e.g., hydrogen bonds with the hinge region, hydrophobic interactions).

Phase 3 & 4: MD Simulation and Analysis

While docking provides a static snapshot, MD simulations reveal the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[12][19] This step is crucial for assessing the stability of the docked pose.

MD_Logic Start Start with Best Docked Pose Setup System Setup (Solvation, Ionization) Start->Setup Minimize Energy Minimization Setup->Minimize Equilibrate Equilibration (NVT & NPT Ensembles) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Trajectory Trajectory Analysis Production->Trajectory Stability Assess Stability (RMSD) Is the complex stable? Trajectory->Stability Flexibility Assess Flexibility (RMSF) Which regions are mobile? Trajectory->Flexibility BFE Calculate Binding Free Energy (MM/PBSA) Stability->BFE If Yes

Figure 2: Logical flow of an MD simulation and subsequent analysis.

Protocol 3.3.1: Running the MD Simulation

  • System Preparation: Use a simulation package like GROMACS or AMBER.[20][21]

    • Select an appropriate force field (e.g., CHARMM36, AMBER) to define the potential energy of the system.[20]

    • Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).[20]

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.[20]

  • Energy Minimization: Perform steepest descent minimization to relax the system and remove any steric clashes introduced during setup.[20]

  • Equilibration:

    • NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the complex.

    • NPT Ensemble: Equilibrate the system at the target temperature and pressure (e.g., 1 bar), allowing the box volume to fluctuate and the system to reach the correct density.

  • Production Run: Run the simulation for a set amount of time (e.g., 100 nanoseconds), saving the coordinates (trajectory) at regular intervals.[20]

Protocol 3.4.1: Post-MD Analysis

  • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable complex will show the RMSD reaching a plateau, indicating it has reached a stable conformational state.[21]

  • RMSF (Root Mean Square Fluctuation): Plot the RMSF for each protein residue. This highlights flexible regions of the protein, such as loops, and can indicate which residues are most affected by ligand binding.[20][21]

  • Interaction Analysis: Analyze the trajectory to identify key interactions (hydrogen bonds, hydrophobic contacts) that are maintained throughout the simulation. This provides stronger evidence for their importance than the static view from docking.

Protocol 3.4.2: Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) methods are popular for estimating binding free energy from MD trajectories.[22][23] They offer a good balance between accuracy and computational cost.[9][24]

  • Snapshot Extraction: Extract a series of snapshots (e.g., 100-1000 frames) from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually. The binding free energy (ΔG_bind) is then calculated as:

    • ΔG_bind = G_complex - (G_protein + G_ligand)

  • Decomposition Analysis: A key advantage of MM/PBSA is the ability to decompose the binding energy into contributions from individual residues.[24] This helps identify "hotspot" residues that are critical for binding and can be targeted for optimization.

Chapter 4: Synthesizing the Data

The final step is to integrate all computational data into a coherent and actionable binding hypothesis.

Table 2: Hypothetical Data Synthesis

Analysis Method Metric Result Interpretation
Molecular Docking Binding Affinity -8.5 kcal/mol Strong initial predicted affinity.
Molecular Docking Key Interactions H-bonds with Met477 (hinge) Classic kinase inhibitor binding mode.
MD Simulation Ligand RMSD Plateau at 1.5 Å Ligand is stable in the binding pocket.
MD Simulation Protein RMSF Low fluctuation in hinge region Binding stabilizes the key interaction site.
MM/PBSA ΔG_bind -35.2 ± 3.1 kcal/mol Favorable binding free energy confirms a stable complex.

| MM/PBSA Decomposition | Hotspot Residues | Met477, Glu475, Leu408 | Identifies key residues driving the interaction. |

This synthesized data provides a strong, multi-faceted rationale for why 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine is a promising candidate for inhibiting the target kinase. The model predicts not only that it binds, but how it binds, providing a clear path for chemical modifications to improve potency or selectivity.

References

  • Computational methods for analysis and inference of kinase/inhibitor relationships - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023, August 4). AzoNetwork. [Link]

  • Molecular Dynamics Simulation of Protein–Ligand Complexes. (n.d.). Bio-protocol. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020, January 7). Frontiers. [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (n.d.). Peng's Lab. [Link]

  • Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. (n.d.). Biophysical chemistry laboratory. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (2019, June 24). ACS Publications. [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023, September 11). MDPI. [Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. (2022, July 23). MDPI. [Link]

  • MM-GB(PB)SA Calculations of Protein-Ligand Binding Free Energies. (2012, April 11). SciSpace. [Link]

  • Binding free energy theory and MM/PBSA method. (2014, September 24). SlideShare. [Link]

  • Small molecule docking. (n.d.). Bonvin Lab. [Link]

  • Molecular dynamics simulation (Protein-Ligand). (n.d.). Protocols.io. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. [Link]

  • An Updated Review of Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023, July 31). Preprints.org. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]

  • How to Dock Your Own Drug. (2020, August 11). Chemistry LibreTexts. [Link]

  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). Bond University. [Link]

  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (n.d.). ResearchGate. [Link]

  • Simulating Protein-Ligand Complexes using Open Source tools. (2026, February 19). Union.ai. [Link]

  • In-silico design of some pyrazolopyridine analogs as breast cancer inhibitors: QSAR modeling, molecular docking, MD simulation, and pharmacological features profiling. (2023, June 22). ResearchGate. [Link]

  • Identification of indole-grafted pyrazolopyrimidine and pyrazolopyridine derivatives as new anti-cancer agents: Synthesis, biological assessments, and molecular modeling insights. (2024, September 6). R Discovery. [Link]

  • Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]. (2025, September 4). Semantic Scholar. [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Examples of pyrazolo[3,4-b]pyridines biologically actives. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). International Journal of ChemTech Research. [Link]

  • (PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (n.d.). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025, June 25). PubMed. [Link]

  • 3-methyl-1h-pyrazolo[3,4-b]pyridin-5-amine. (n.d.). PubChemLite. [Link]

  • 3-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). PubChemLite. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024, July 9). Arabian Journal of Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Target Molecule: 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS: 856859-53-5) Application: Building block for kinase inhibitors, antimicrobial agents, and CNS therapeutics. Executive Summary & Scope The pyrazolo[3,4-b]p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS: 856859-53-5) Application: Building block for kinase inhibitors, antimicrobial agents, and CNS therapeutics.

Executive Summary & Scope

The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its profound biological efficacies, including GSK-3 inhibition, antimicrobial activity, and cyclin-dependent kinase (CDK) modulation[1]. Specifically, 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine serves as a critical building block for developing advanced therapeutics[2].

While direct multi-component one-pot reactions have been reported for synthesizing highly substituted pyrazolo[3,4-b]pyridine derivatives[1][3], the synthesis of the strictly 4-amino substituted core (lacking C5 and C6 substitutions) requires a highly regiocontrolled, stepwise approach. This application note details a robust, self-validating 4-step protocol to synthesize this target with high fidelity, focusing on the mechanistic causality behind each experimental choice.

Retrosynthetic Strategy & Pathway Causality

To ensure absolute regiocontrol and avoid the formation of isomeric mixtures common in direct condensations, a modified is employed[4].

  • Step 1 (Cyclization): 5-Amino-3-methylpyrazole is condensed with diethyl ethoxymethylenemalonate (EMME). The high-temperature thermal cyclization provides the activation energy required for electrophilic aromatic substitution onto the pyrazole C4 position, ensuring the formation of the thermodynamically favored pyrazolo[3,4-b]pyridine core[4].

  • Step 2 (Hydrolysis/Decarboxylation): The resulting ester is subjected to aggressive acidic hydrolysis. The causality here is twofold: strong aqueous acid simultaneously cleaves the highly stable ester and protonates the resulting β -keto-acid equivalent, facilitating a facile thermal decarboxylation via a 6-membered transition state to yield the unsubstituted C5 position.

  • Step 3 (Halogenation): The C4-hydroxyl (pyridone tautomer) is activated using POCl 3​ . The addition of catalytic N,N-dimethylaniline acts as an acid scavenger and nucleophilic promoter, driving the equilibrium toward the reactive 4-chloro derivative.

  • Step 4 (Amination): The electron-deficient nature of the pyrazolo[3,4-b]pyridine ring makes the 4-chloro position highly susceptible to Nucleophilic Aromatic Substitution (S N​ Ar). High-pressure ammonolysis is utilized to overcome the activation barrier of ammonia (a relatively weak nucleophile), cleanly installing the primary amine.

Workflow Visualization

Workflow SM 5-Amino-3-methylpyrazole + EMME Step1 Step 1: Gould-Jacobs Cyclization (Dowtherm A, 250°C) SM->Step1 Int1 Ethyl 4-hydroxy-3-methyl-1H- pyrazolo[3,4-b]pyridine-5-carboxylate Step1->Int1 82% Yield Step2 Step 2: Hydrolysis & Decarboxylation (6M HCl, 110°C) Int1->Step2 Int2 3-Methyl-1H-pyrazolo [3,4-b]pyridin-4-ol Step2->Int2 78% Yield Step3 Step 3: Halogenation (POCl3, 110°C) Int2->Step3 Int3 4-Chloro-3-methyl-1H- pyrazolo[3,4-b]pyridine Step3->Int3 88% Yield Step4 Step 4: Nucleophilic Aromatic Substitution (NH3/MeOH, 150°C, Pressure) Int3->Step4 Product 3-Methyl-1H-pyrazolo [3,4-b]pyridin-4-amine (CAS: 856859-53-5) Step4->Product 74% Yield

Figure 1: Four-step synthetic workflow for 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
  • Condensation: In a 500 mL round-bottom flask, suspend 3-methyl-1H-pyrazol-5-amine (10.0 g, 103 mmol) in absolute ethanol (100 mL). Add diethyl ethoxymethylenemalonate (EMME) (23.4 g, 108 mmol) dropwise.

  • Activation: Reflux the mixture for 3 hours to form the acyclic enamine intermediate. Concentrate the solvent in vacuo.

  • Thermal Cyclization: Dissolve the crude enamine in Dowtherm A (150 mL). Equip the flask with a short-path distillation head to remove ethanol byproducts. Heat the solution to 240–250 °C for 2 hours[4].

  • Isolation: Cool the dark mixture to room temperature and pour into vigorously stirred hexanes (500 mL). Filter the resulting precipitate, wash extensively with hexanes to remove residual Dowtherm A, and dry under vacuum.

Step 2: Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol
  • One-Pot Hydrolysis/Decarboxylation: Suspend the intermediate from Step 1 (15.0 g) in 6M HCl (150 mL).

  • Thermal Cleavage: Reflux the suspension at 110 °C for 24 hours. Self-Validation Check: Monitor the reaction via TLC; the disappearance of the ester spot and the cessation of CO 2​ gas evolution indicate complete decarboxylation.

  • Workup: Cool the reaction to 0 °C. Carefully adjust the pH to 6.5 using 10% aqueous NaOH. Filter the precipitated solid, wash with cold water, and dry to constant weight.

Step 3: Synthesis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
  • Activation: In a dry 250 mL flask under argon, suspend the Step 2 product (10.0 g) in neat POCl 3​ (100 mL). Add N,N-dimethylaniline (1.5 mL) as a catalyst.

  • Chlorination: Reflux the mixture at 110 °C for 4 hours. The suspension will become a homogenous dark solution as the pyridinol tautomer is consumed.

  • Quenching (Critical Safety Step): Cool the mixture to room temperature and concentrate in vacuo to remove the majority of excess POCl 3​ . Carefully pour the syrupy residue over crushed ice (400 g) with vigorous stirring to quench residual phosphoryl chloride.

  • Neutralization: Slowly add saturated aqueous NaHCO 3​ until pH 7 is reached. Extract with EtOAc (3 x 150 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the chlorinated intermediate.

Step 4: Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine
  • S N​ Ar Reaction: Dissolve the 4-chloro intermediate (5.0 g) in 7N Ammonia in Methanol (100 mL).

  • Pressurization: Transfer the solution to a 250 mL heavy-walled Parr pressure reactor. Seal and heat to 150 °C for 18 hours. (Note: Internal pressure will rise significantly; ensure equipment is rated for >300 psi).

  • Purification: Cool the reactor to room temperature before venting. Concentrate the mixture in vacuo. Purify the crude product via flash column chromatography (DCM:MeOH, 9:1 with 1% Et 3​ N) to afford the pure target compound.

Quantitative Data & Characterization

The following table summarizes the expected yields, purity profiles, and diagnostic Nuclear Magnetic Resonance (NMR) shifts for the 10-gram scale synthesis outlined above.

StepIntermediate / ProductYield (%)Purity (HPLC)Key 1 H NMR Diagnostic Peaks (DMSO- d6​ )
1 Ethyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate82%>95% δ 8.55 (s, 1H, Pyridine-H), 4.20 (q, 2H), 2.45 (s, 3H)
2 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol78%>98% δ 11.5 (br s, 1H, OH), 7.65 (d, 1H), 6.20 (d, 1H)
3 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine88%>97% δ 8.40 (d, 1H, Pyridine-H), 7.35 (d, 1H, Pyridine-H)
4 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine 74% >99% δ 7.95 (d, 1H), 6.45 (d, 1H), 6.80 (br s, 2H, NH 2​ )

References

  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. Journal of Organic Chemistry (ACS), 2017, 82, 1073−1084.[Link]

  • One-pot synthesis and in vitro bioactivity of novel 4-aminopyrazolo[3,4-b]pyridine derivatives as potential antimicrobial compounds. Medicinal Chemistry Research, 2024, 33, 117–126.[Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 2024.[Link]

Sources

Application

Application Notes &amp; Protocols: Pyrazolo[3,4-b]pyridines as Privileged Scaffolds in Oncology Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative profiling, and self-validating experimental methodologies for evaluating pyrazolo[3,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative profiling, and self-validating experimental methodologies for evaluating pyrazolo[3,4-b]pyridine derivatives in cancer research.

Executive Summary & Mechanistic Rationale

The pyrazolo[3,4-b]pyridine core has emerged as a highly versatile, "privileged" scaffold in modern oncology and medicinal chemistry. Structurally serving as a bioisostere to the purine ring of ATP, this bicyclic system is uniquely primed to competitively occupy the highly conserved ATP-binding pockets of various oncogenic kinases and enzymes.

Recent drug development efforts have successfully functionalized the pyrazolo[3,4-b]pyridine backbone to achieve high selectivity and potency against a diverse array of targets, including Cyclin-Dependent Kinases (CDKs)[1], Monopolar spindle kinase 1 (Mps1)[2], Tropomyosin receptor kinases (TRKA)[3], dual CDK2/PIM1[4], and Topoisomerase IIα (TOPIIα)[5]. The ability to tune the electronic and steric properties of the C-3, N-1, and C-6 positions allows researchers to overcome traditional resistance mechanisms and improve cellular penetrance, making this scaffold a cornerstone of next-generation anti-cancer targeted therapies.

Multi-Target Signaling & Pathway Disruption

Understanding the polypharmacology of pyrazolo[3,4-b]pyridines requires mapping their target engagement to downstream phenotypic effects. By inhibiting key regulatory nodes, these compounds force malignant cells into cell cycle arrest and subsequent apoptosis.

Pathway cluster_targets Primary Intracellular Targets Drug Pyrazolo[3,4-b]pyridines CDK2 CDK2 / PIM1 Drug->CDK2 Inhibits Mps1 Mps1 (TTK) Drug->Mps1 Inhibits TRKA TRKA Drug->TRKA Inhibits TOPII Topoisomerase IIα Drug->TOPII Inhibits Arrest Cell Cycle Arrest (G0/G1 or G2/M) CDK2->Arrest Downregulates Mps1->Arrest Mitotic Checkpoint Prolif Tumor Proliferation TRKA->Prolif Blocks Survival Signals Apoptosis Apoptosis (Caspase Activation) TOPII->Apoptosis DNA Damage Arrest->Apoptosis Prolif->Apoptosis Inhibition leads to

Multi-target inhibition pathway of pyrazolo[3,4-b]pyridines inducing apoptosis in cancer cells.

Quantitative Efficacy Profiling

To contextualize the therapeutic window of these derivatives, the following table summarizes the quantitative efficacy (IC₅₀ / GI₅₀) of recently developed pyrazolo[3,4-b]pyridine lead compounds across distinct targets and cancer cell lines.

Compound DesignationPrimary Target(s)Evaluated Cancer Cell Line(s)Enzymatic IC₅₀Cellular IC₅₀ / GI₅₀Ref.
Compound 31 Mps1MDA-MB-468, MV4-112.596 nMSub-micromolar[2]
Compound C03 TRKAKm-12, MCF-756 nM0.304 µM (Km-12)[3]
Compound 8c TOPIIαMV4-11, NCI-60 PanelDose-dependent0.72 µM (MV4-11)[5]
Compound 8b CDKsA-549, HEPG2, HCT-116N/A2.3 - 2.9 µM[1]
Compound 6b CDK2 / PIM1HCT-116, HepG2High AffinityHigh Selectivity Index[4]

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, all experimental protocols evaluating these compounds must be designed as self-validating systems. This means integrating internal controls that independently verify the assay's operational success, regardless of the test compound's performance.

Workflow Step1 1. In Vitro Kinase Profiling (IC50) Step2 2. Cell Viability (MTT/SRB Assay) Step1->Step2 Lead Selection Step3 3. Target Engagement (Western Blot) Step2->Step3 Efficacy Confirmed Step4 4. Phenotypic Analysis (Flow Cytometry) Step3->Step4 Mech. Validation

Step-by-step target validation workflow for pyrazolo[3,4-b]pyridine derivatives.

Protocol A: In Vitro ATP-Competitive Kinase Inhibition Assay (e.g., Mps1 or TRKA)

Causality & Rationale: Pyrazolo[3,4-b]pyridines are typically ATP-competitive inhibitors. To accurately determine the IC₅₀, the assay must be performed at the Michaelis-Menten constant ( Km​ ) for ATP specific to the kinase being tested. Using an ATP concentration significantly higher than the Km​ will artificially inflate the IC₅₀ due to substrate outcompetition, masking the compound's true potency.

Self-Validation Mechanism:

  • Positive Control: A known clinical-grade inhibitor (e.g., Staurosporine or Reversine for Mps1) must yield an IC₅₀ within 3-fold of its literature value.

  • Negative Control: A "No-Enzyme" well establishes the background luminescence baseline, ensuring the test compound itself does not auto-fluoresce or quench the detection reagent.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Causality: DTT prevents the oxidation of crucial cysteine residues in the kinase active site, maintaining conformational stability.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[3,4-b]pyridine compound in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is ≤1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Add the recombinant kinase (e.g., TRKA or Mps1) to the compound wells. Incubate at room temperature for 15 minutes. Causality: This allows the inhibitor to reach binding equilibrium before the substrate is introduced.

  • Reaction Initiation: Initiate the reaction by adding the substrate peptide and ATP (at the predetermined Km​ concentration). Incubate for 60 minutes at 30°C.

  • Detection: Add an ATP-depletion luminescent reagent (e.g., ADP-Glo™). Read the luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement & Cell Cycle Analysis

Causality & Rationale: While standard MTT/SRB assays confirm cytotoxicity, they do not confirm the mechanism of cell death. Because pyrazolo[3,4-b]pyridines targeting CDKs and Mps1 disrupt mitosis, flow cytometry via Propidium Iodide (PI) staining is required to prove that cell death is preceded by specific cell cycle arrest (e.g., G0/G1 for CDK2 inhibitors[4], or S-phase/G2-M for TOPIIα inhibitors[5]).

Self-Validation Mechanism:

  • Synchronization Control: Cells must be serum-starved prior to treatment to synchronize them in the G0/G1 phase. An untreated, synchronized control sample validates that the baseline population is uniform.

  • Loading Control (Western Blot): GAPDH or β-actin must be probed alongside target biomarkers (e.g., PARP-1, Caspase-3, or phosphorylated-target) to prove that changes in protein levels are due to the drug's mechanism, not unequal sample loading.

Step-by-Step Methodology:

  • Cell Seeding & Synchronization: Seed target cancer cells (e.g., MV4-11 or HCT-116) in 6-well plates at 2×105 cells/well. Incubate overnight. Replace media with serum-free media for 24 hours to synchronize the cell cycle.

  • Treatment: Treat cells with the pyrazolo[3,4-b]pyridine derivative at 0.5× , , and the established cellular IC₅₀ for 24 and 48 hours. Include a 0.1% DMSO vehicle control.

  • Harvest & Fixation: Trypsinize cells, wash twice with ice-cold PBS, and fix by adding 70% ethanol dropwise while vortexing. Causality: Dropwise addition prevents cell clumping, ensuring single-cell analysis during flow cytometry. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in staining buffer containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A. Causality: RNase A is critical because PI intercalates into both DNA and RNA; removing RNA ensures the fluorescence signal is strictly proportional to DNA content.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze via flow cytometry, capturing at least 10,000 events per sample. Use cell cycle modeling software to quantify the percentage of cells in Sub-G1 (apoptosis), G0/G1, S, and G2/M phases.

References

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry.
  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry / PubMed.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI Pharmaceuticals.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.

Sources

Method

High-throughput screening with pyrazolo[3,4-b]pyridine libraries

Application Note & Protocol: High-Throughput Screening of Pyrazolo[3,4-b]pyridine Libraries for Kinase Inhibitor Discovery Executive Summary The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a profoundly medicinally...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: High-Throughput Screening of Pyrazolo[3,4-b]pyridine Libraries for Kinase Inhibitor Discovery

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a profoundly medicinally privileged structure in modern drug discovery[1]. Because its fused bicyclic system closely mimics the adenine ring of adenosine triphosphate (ATP), it is exceptionally well-suited for anchoring into the highly conserved hinge region of the kinase ATP-binding pocket[2]. Recent high-throughput screening (HTS) campaigns utilizing this scaffold have successfully yielded picomolar to nanomolar inhibitors against a diverse array of targets, including TANK-binding kinase 1 (TBK1)[2], cyclin-dependent kinase 2 (CDK2)[3], Tropomyosin receptor kinases (TRKA)[4], and TAM/MET family kinases like AXL[5].

This application note provides a comprehensive, self-validating methodology for executing HTS campaigns with pyrazolo[3,4-b]pyridine combinatorial libraries, detailing the structural rationale, assay selection causality, and step-by-step TR-FRET execution.

Structural Rationale and Scaffold Versatility

The pharmacological utility of the pyrazolo[3,4-b]pyridine core lies in its multi-vector substitutability. The N1, C3, C4, C5, and C6 positions can be systematically decorated to probe the structure-activity relationship (SAR) of a target kinase's active site[1].

  • Hinge-Binding: The nitrogen atoms of the pyrazole ring act as critical hydrogen-bond donors and acceptors. For instance, in TBK1 inhibition, the scaffold forms a vital hydrogen bond with the Asp157 residue of the DFG motif[2].

  • Selectivity Pockets: Substitutions at the C3 and C4 positions (e.g., adding bulky aromatic or heteroaromatic rings) allow the molecule to project into the hydrophobic back-pocket or the solvent-exposed front channel, dictating kinase selectivity and preventing off-target binding[3].

Quantitative Efficacy of Pyrazolo[3,4-b]pyridine Derivatives

To illustrate the broad-spectrum applicability of this scaffold, Table 1 summarizes recent quantitative milestones achieved through HTS and subsequent hit-to-lead optimization of pyrazolo[3,4-b]pyridine libraries.

Table 1: Representative Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Hits

Target KinaseRepresentative Hit CompoundPrimary IndicationPotency (IC₅₀ / GI₅₀)Reference
TBK1 Compound 15yAutoimmune / Oncology0.2 nM[2]
TRKA Compound C03Oncology (Proliferation)56 nM[4]
CDK2 Compound 3Anticancer0.30 µM[3]
TOPIIα Compound 8cLeukemia0.72 µM (GI₅₀)[6]

High-Throughput Screening (HTS) Strategy & Causality

When screening highly decorated heterocyclic libraries, auto-fluorescence and compound aggregation are the primary drivers of false positives. To mitigate this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., LanthaScreen technology) is the assay of choice[5].

  • Causality of Time-Resolution: By introducing a microsecond delay between excitation and emission reading, the short-lived auto-fluorescence of pyrazolo[3,4-b]pyridine compounds decays, leaving only the long-lived emission of the LanthaScreen Terbium (Tb) chelate.

  • Causality of Acoustic Dispensing: Traditional tip-based liquid handling can lead to compound carryover and localized high-DMSO concentrations that denature kinases. Acoustic droplet ejection (ADE) transfers nanoliter volumes of the library directly into the assay plate, maintaining a final DMSO concentration of ≤1%.

HTS_Workflow Lib Pyrazolo[3,4-b]pyridine Library (384/1536-well) Assay TR-FRET Kinase Assay (e.g., LanthaScreen) Lib->Assay Acoustic Dispensing Read High-Throughput Fluorescence Readout Assay->Read 1-2h Incubation Triage Hit Triage & Counter-Screen (Eliminate PAINs) Read->Triage Z'-factor > 0.6 Dose Dose-Response (IC50) & Selectivity Profiling Triage->Dose Confirmed Hits Lead Lead Optimization (SAR Analysis) Dose->Lead Selectivity Panel

Caption: Logical workflow for high-throughput screening of pyrazolo[3,4-b]pyridine libraries.

Detailed Experimental Protocols

The following protocol outlines a self-validating TR-FRET screening campaign targeting a representative kinase (e.g., AXL or TBK1)[2],[5].

Protocol 1: Reagent and Plate Preparation

Objective: Establish a stable assay environment that prevents compound aggregation and kinase denaturation.

  • Kinase Buffer Formulation: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35[7].

    • Scientific Insight: EGTA chelates trace heavy metals that degrade the fluorophore, while 0.01% Brij-35 (a non-ionic detergent) prevents the hydrophobic pyrazolo[3,4-b]pyridine compounds from forming colloidal aggregates that cause promiscuous, non-specific kinase inhibition.

  • Library Dispensing: Using an Echo Acoustic Dispenser, transfer 10 nL of the 1 mM pyrazolo[3,4-b]pyridine library (in 100% DMSO) into a low-volume 384-well black microplate.

  • Control Wells: Dispense 10 nL of 100% DMSO into negative control wells (0% inhibition) and 10 nL of a known reference inhibitor (e.g., 1 mM Staurosporine or BX795) into positive control wells (100% inhibition)[2].

Protocol 2: TR-FRET Assay Execution

Objective: Measure ATP-competitive inhibition via tracer displacement.

  • Kinase/Antibody Addition: Add 5 µL of a 2X Master Mix containing the target kinase (e.g., 2 nM His-tagged AXL) and 2 nM LanthaScreen Eu-anti-His Antibody to all wells[5].

  • Pre-Incubation: Incubate the plate at room temperature for 15 minutes.

    • Scientific Insight: This allows the pyrazolo[3,4-b]pyridine compounds to equilibrate and bind to the kinase ATP pocket before the fluorescent tracer is introduced.

  • Tracer Addition: Add 5 µL of 2X Kinase Tracer (e.g., Alexa Fluor Tracer 236 at 20 nM) to all wells[5]. The final assay volume is 10 µL with a final DMSO concentration of 0.1%.

  • Reaction Incubation: Seal the plate and incubate in the dark at room temperature for 1 hour.

Protocol 3: Data Acquisition and Self-Validation
  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Use an excitation wavelength of 340 nm. Measure emission at 495 nm (Europium donor) and 520 nm (Alexa Fluor acceptor).

  • Ratio Calculation: Calculate the Emission Ratio (520 nm / 495 nm) for each well. A low ratio indicates successful displacement of the tracer by a pyrazolo[3,4-b]pyridine hit.

  • Assay Validation (Z'-factor): Calculate the Z'-factor using the positive and negative controls.

    • Validation Rule: The assay plate is only accepted if the Z'-factor is ≥ 0.6, ensuring robust statistical differentiation between hits and background noise.

Mechanistic Insights: Pathway Modulation

Identifying a hit is only the first step; understanding its downstream causality is critical for drug development. For instance, when a pyrazolo[3,4-b]pyridine derivative (like Compound 15y) successfully inhibits TBK1, it directly halts the phosphorylation of the IRF3 transcription factor, thereby suppressing the expression of Type I Interferons (IFN-α/β) in stimulated macrophages[2].

TBK1_Pathway Stim Viral RNA / LPS Receptor TLR3 / cGAS Stim->Receptor TBK1 TBK1 Kinase Receptor->TBK1 Activation IRF3 IRF3 (Transcription Factor) TBK1->IRF3 Phosphorylation Inhibitor Pyrazolo[3,4-b]pyridine (e.g., Cmpd 15y) Inhibitor->TBK1 ATP-competitive Inhibition IFN Type I Interferons (IFN-α/β) IRF3->IFN Gene Expression

Caption: Mechanistic pathway showing TBK1 inhibition by pyrazolo[3,4-b]pyridine derivatives.

Conclusion

The pyrazolo[3,4-b]pyridine core remains a cornerstone in the development of next-generation kinase inhibitors. By pairing rationally designed combinatorial libraries with stringent, self-validating TR-FRET screening protocols, researchers can rapidly identify and triage high-quality hits. The integration of acoustic dispensing and optimized buffer conditions ensures that the resulting SAR data is driven by true molecular interactions rather than assay artifacts, accelerating the path from hit to lead.

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous molecules with significant phar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous molecules with significant pharmacological properties.[1][2] This nitrogen-containing fused ring system is a cornerstone in modern drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties, as well as applications as kinase inhibitors.[3][4][5] The development of efficient and versatile synthetic strategies to access and functionalize this scaffold is therefore of paramount importance to medicinal and pharmaceutical chemistry.

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and reliable toolsets for the construction of complex molecular architectures, offering unparalleled efficiency, functional group tolerance, and predictability.[6] These methods enable the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are critical for the elaboration and diversification of the pyrazolo[3,4-b]pyridine framework. This guide provides an in-depth overview of key palladium-catalyzed methodologies, detailed experimental protocols, and expert insights into the synthesis of these valuable compounds.

Core Methodologies: A Palladium-Catalyzed Toolbox

The functionalization of the pyrazolo[3,4-b]pyridine core can be achieved through several robust palladium-catalyzed reactions. The choice of method depends on the desired bond construction and the available starting materials, typically halo-substituted pyrazolopyridines.

  • Suzuki-Miyaura Coupling: This reaction is the workhorse for forming C-C bonds by coupling a halide (or triflate) with a boronic acid or ester. It is extensively used to introduce aryl and heteroaryl substituents at various positions of the pyrazolopyridine ring, enabling the rapid construction of diverse libraries of compounds for structure-activity relationship (SAR) studies.[7][8][9]

  • Buchwald-Hartwig Amination: For the synthesis of arylamines, this C-N cross-coupling reaction is indispensable. It allows for the coupling of aryl halides with a wide range of primary and secondary amines, providing direct access to key intermediates and final products that are prevalent in pharmacologically active molecules.[10][11][12] The development of bulky, electron-rich phosphine ligands by groups like Buchwald and Hartwig has been critical to the broad applicability of this reaction.[13]

  • Sonogashira Coupling: This method facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14] It is a reliable strategy for introducing alkynyl functionalities, which can serve as versatile handles for further transformations or as integral parts of the final molecular target.[15]

  • Aminocarbonylation: This reaction introduces a carboxamide group by coupling an aryl halide with an amine and carbon monoxide. It provides an efficient route to pyrazolo[3,4-b]pyridine-3-carboxamides, a substructure found in several important pharmaceutical agents.[1][2][16]

  • C-H Heteroarylation: Representing a more advanced and atom-economical approach, direct C-H activation allows for the coupling of a C-H bond with a heteroaryl halide. This strategy avoids the pre-functionalization (e.g., halogenation) of the pyrazolopyridine core, streamlining the synthetic sequence.[17][18]

Mechanistic Principles: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of these transformations is crucial for troubleshooting and optimization. Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) redox couple. The Suzuki-Miyaura coupling serves as an excellent illustrative example.

The Causality Behind Experimental Choices:

  • Palladium Precatalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄): These are stable precursors that generate the catalytically active Pd(0) species in situ. The choice of precatalyst can influence reaction kinetics and catalyst stability.

  • Phosphine Ligands (e.g., dppf, XPhos): Ligands are not mere spectators; they are critical controllers of the reaction. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination. Bulky and electron-rich ligands are often required to promote the coupling of challenging substrates.[13]

  • Base (e.g., Cs₂CO₃, K₂CO₃): The base plays a crucial role, most notably in the transmetalation step, by activating the organoboron species to form a more nucleophilic borate complex, which facilitates the transfer of the organic group to the palladium center.

  • Inert Atmosphere: Palladium(0) species are sensitive to oxygen. Conducting reactions under an inert atmosphere (Nitrogen or Argon) is essential to prevent catalyst oxidation and deactivation, ensuring reproducible results.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Aryl-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diaryl_Pd(II)_Complex Aryl-Pd(II)-Aryl' Complex Transmetalation->Diaryl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Coupled Product (Ar-Ar') Reductive_Elimination->Product Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)2) + Base Ar'-B(OH)2->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Application Protocol: One-Pot Sequential Suzuki-Miyaura Coupling for 3,6-Diaryl-1H-pyrazolo[3,4-b]pyridines

This protocol details a highly efficient one-pot, two-step method for the selective diarylation of a di-halogenated pyrazolo[3,4-b]pyridine core.[7][9] The strategy leverages the differential reactivity of C-I and C-Cl bonds, allowing for controlled, sequential functionalization without isolating the intermediate.

Objective: To synthesize 3,6-diaryl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridines from 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine via a sequential, one-pot Suzuki-Miyaura cross-coupling reaction.

Materials and Equipment
  • Starting Material: 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.)

  • Reagents:

    • Arylboronic Acid #1 (for C-3 position, 1.0 equiv.)

    • Arylboronic Acid #2 (for C-6 position, 1.2 equiv.)

    • Palladium(II) Acetate (Pd(OAc)₂)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

    • Cesium Carbonate (Cs₂CO₃)

    • 1,4-Dioxane (anhydrous)

    • Deionized Water

  • Equipment:

    • Schlenk flask or reaction vial with a screw cap and septum

    • Magnetic stirrer and hotplate

    • Inert gas line (Argon or Nitrogen) with manifold

    • Standard laboratory glassware for workup

    • Rotary evaporator

    • Flash chromatography system

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: C-3 Arylation (Low Temp) cluster_step2 Step 2: C-6 Arylation (High Temp) cluster_workup Workup & Purification Setup 1. Assemble Reaction: Substrate, Ar1B(OH)2, Base, Pd(OAc)2/dppf in Dioxane/H2O Degas 2. Degas with Ar/N2 Setup->Degas React1 3. Heat at 60 °C for 1 hr (Monitor by TLC/LC-MS) Degas->React1 Add 4. Add more Pd(OAc)2/dppf and Ar2B(OH)2 React1->Add One-Pot Transition React2 5. Heat at 100 °C for 2-4 hr (Monitor by TLC/LC-MS) Add->React2 Cool 6. Cool to Room Temp React2->Cool Quench 7. Quench with Water, Extract with EtOAc Cool->Quench Purify 8. Dry, Concentrate, Purify via Chromatography Quench->Purify

Caption: Workflow for the one-pot sequential Suzuki coupling.

Step-by-Step Protocol

Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

  • Reaction Setup (Step 1: C-3 Arylation):

    • To a flame-dried Schlenk flask, add 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.), the first arylboronic acid (1.0 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).

    • In a separate vial, pre-mix Palladium(II) Acetate (5 mol%) and dppf (5 mol%). Add this catalyst mixture to the Schlenk flask.

    • Add anhydrous 1,4-dioxane and deionized water to the flask to create a 3:1 mixture (e.g., 3.75 mL dioxane and 1.25 mL water for a 5 mL total volume).

    • Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • First Coupling Reaction:

    • Place the flask in a preheated oil bath at 60 °C.

    • Stir the reaction for 1 hour. Monitor the consumption of the starting material by TLC or LC-MS to confirm the selective formation of the 3-aryl intermediate. The more reactive C-I bond should couple preferentially at this lower temperature.[7]

  • Second Coupling Reaction (Step 2: C-6 Arylation):

    • After completion of the first step, remove the flask from the oil bath and briefly allow it to cool.

    • Under a positive flow of argon, add a second portion of pre-mixed Palladium(II) Acetate (15 mol%) and dppf (15 mol%), followed by the second arylboronic acid (1.2 equiv.).[9]

    • Reseal the flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction for 2-4 hours, again monitoring for the consumption of the mono-arylated intermediate.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired 3,6-diaryl-pyrazolo[3,4-b]pyridine derivative.

Data Summary: Substrate Scope

The following table summarizes representative yields for the sequential Suzuki-Miyaura coupling, demonstrating its tolerance for various electronically diverse arylboronic acids.[7][9]

EntryAr¹B(OH)₂ (at C-3)Ar²B(OH)₂ (at C-6)Overall Yield (%)
1Phenyl4-Methoxyphenyl80
2Phenyl4-Fluorophenyl75
34-Tolyl4-Chlorophenyl78
44-Methoxyphenyl3-Nitrophenyl65
53-ThienylPhenyl72
6Phenyl2-Naphthyl70
Yields are isolated yields after chromatography and are representative of those found in the literature.[7][9]

Troubleshooting and Field-Proven Insights

  • Low Yield or Stalled Reaction:

    • Inert Atmosphere: Ensure the system is rigorously free of oxygen. Re-check seals and perform additional evacuate/backfill cycles.

    • Reagent Quality: Boronic acids can degrade over time. Use freshly purchased or properly stored material. Ensure the base is anhydrous if specified.

    • Catalyst Deactivation: Certain functional groups, particularly on nitrogen-containing heterocycles, can chelate the palladium catalyst and inhibit its activity.[8] Increasing catalyst loading or using specialized ligands (e.g., Buchwald-type biarylphosphine ligands) can sometimes overcome this.

  • Lack of Selectivity in Sequential Coupling:

    • Temperature Control is Key: The successful differentiation between the C-I and C-Cl bonds is highly dependent on temperature. The initial, lower temperature (60 °C) is critical for selectively activating the C-I bond.[7] Do not overheat during the first step.

  • Formation of Side Products:

    • Homocoupling: The formation of biaryl products from the boronic acid (e.g., Ar¹-Ar¹) can occur, especially if the reaction is slow. This can sometimes be suppressed by ensuring a truly anaerobic environment.

    • Debromination/Deiodination: Premature loss of the halide can occur, particularly with prolonged reaction times or overly harsh conditions. Monitor the reaction progress closely to avoid this.

Conclusion

Palladium catalysis offers a robust, versatile, and highly reproducible platform for the synthesis and functionalization of pyrazolo[3,4-b]pyridine derivatives. Mastery of core techniques like the Suzuki-Miyaura and Buchwald-Hartwig reactions provides researchers with the tools to rapidly assemble complex molecules with high precision. By understanding the underlying mechanistic principles and the critical role of each reaction component, scientists can effectively troubleshoot and optimize these powerful transformations, accelerating the discovery and development of new therapeutic agents.

References

  • Reddy, T. R., et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 8(62), 35579-35585. [Link][7][9]

  • Khan, I., et al. (2024). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Molecules, 29(19), 4616. [Link][8]

  • Karkash, O., et al. (2023). Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines. New Journal of Chemistry, 47(3), 1205-1209. [Link][15]

  • University College Cork. (2021). An Expedient Approach to Pyrazolo[3,4- b ]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation. [Link][1][2]

  • Reddy, T. R., et al. (2018). Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. ResearchGate. [Link][9]

  • Mousseau, J. J., et al. (2019). Preparation of 1,5-Dihydropyrazolo[3′,4′:5,6]pyrano[3,4-b]pyridines via a Microwave-Assisted, Palladium-Catalyzed Regioselective C–H Heteroarylation of Electron-Rich Pyrazoles. The Journal of Organic Chemistry, 84(9), 5855-5862. [Link][17][18]

  • Kumar, A., et al. (2023). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. bioRxiv. [Link][19]

  • Lages, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2212. [Link][20]

  • Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6381. [Link][3][21]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1391-1402. [Link][10][11]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34676-34682. [Link][22]

  • Mousseau, J. J., et al. (2019). Preparation of 1,5-Dihydropyrazolo[3',4':5,6]pyrano[3,4- b]pyridines via a Microwave-Assisted, Palladium-Catalyzed Regioselective C-H Heteroarylation of Electron-Rich Pyrazoles. PubMed. [Link][18]

  • Max Planck Society. (2021). An expedient approach to pyrazolo[3,4-b]pyridine-3-carboxamides via palladium-catalyzed aminocarbonylation. MPG.PuRe. [Link][16]

  • Lages, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Daugavpils University Academic Press. [Link]

  • Nafie, M. S., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link][4]

  • Zhang, H., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546-1561. [Link][23]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC. [Link][11]

  • Yadav, D., et al. (2026). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Advances. [Link]

  • Massachusetts Institute of Technology. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link][24]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link][14]

  • Gulea, M., et al. (2009). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. PMC. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PMC. [Link]

  • Al-Adiwish, W. M., et al. (2012). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link][13]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][12]

  • Szolcsányi, P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1500. [Link][5]

Sources

Method

Application Note: Developing Ultra-Potent TBK1 Inhibitors Using the 1H-Pyrazolo[3,4-b]pyridine Scaffold

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Executive Summary & Mechanistic Rationale In the landscape of targeted immunomodulation...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the landscape of targeted immunomodulation and oncology, TANK-binding kinase 1 (TBK1) has emerged as a high-value therapeutic target. As a non-canonical member of the IκB kinase (IKK) family, TBK1 is the critical signaling node in the innate immune response, specifically within the cGAS-STING pathway. Dysregulation of this kinase is heavily implicated in autoimmune disorders, neuroinflammation, and the survival of KRAS-mutant cancers .

Developing highly selective TBK1 inhibitors is challenging due to the structural homology across the kinome. However, the 1H-pyrazolo[3,4-b]pyridine core has proven to be a "privileged scaffold" in medicinal chemistry . Its rigid, planar structure mimics the purine ring of ATP, allowing it to act as a highly efficient "hinge-binder" within the kinase's ATP-binding pocket. By forming critical hydrogen bonds with the hinge region, pyrazolo[3,4-b]pyridine derivatives competitively block ATP binding, preventing TBK1 autophosphorylation and the subsequent activation of Interferon Regulatory Factor 3 (IRF3).

TBK1_Pathway PAMPs PAMPs/DAMPs cGAS cGAS Sensor PAMPs->cGAS cGAMP cGAMP cGAS->cGAMP STING STING cGAMP->STING TBK1 TBK1 Kinase STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 Nucleus Nucleus (IFN-β) IRF3->Nucleus Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TBK1 Blocks ATP Binding

cGAS-STING-TBK1 signaling axis and targeted intervention by pyrazolo[3,4-b]pyridine inhibitors.

Rational Drug Design & Structure-Activity Relationship (SAR)

The development of potent TBK1 inhibitors requires rigorous structure-activity relationship (SAR) tracking. Early-generation inhibitors like BX795 possessed an aminopyrimidine core but suffered from broad-spectrum off-target effects. Through bioisosteric replacement and fragment-based drug design, researchers have optimized the 1H-pyrazolo[3,4-b]pyridine scaffold to achieve sub-nanomolar potency.

The table below summarizes the quantitative SAR data demonstrating the evolution of these inhibitors, culminating in highly optimized derivatives (e.g., Compound 15y) that exhibit exceptional potency and selectivity .

CompoundStructural Core / ModificationTBK1 IC₅₀ (nM)Selectivity & Biological Profile
BX795 (Control)Aminopyrimidine core7.1Broad-spectrum kinase inhibitor; high off-target toxicity.
MRT67307 (Control)Optimized BX795 analog28.7Dual TBK1 and IKKε inhibitor; improved but limited selectivity.
Hit Compound 6 Unoptimized pyrazolo[3,4-b]pyridine>1000Poor binding affinity; serves as the baseline scaffold.
Compound 15y Optimized 1H-pyrazolo[3,4-b]pyridine0.2 Ultra-potent; highly selective; strong anti-proliferative effects.

Chemical Synthesis Protocol: The 1H-Pyrazolo[3,4-b]pyridine Core

To ensure high yields and structural integrity, the synthesis of the core scaffold must be carefully controlled. The following protocol outlines the foundational steps for synthesizing the halogenated precursor, which is subsequently functionalized via Suzuki-Miyaura cross-coupling.

  • Step 1: Reduction of the Nitro Group

    • Procedure: Dissolve substituted 5-bromo-2-nitroaniline in a solvent mixture of ethanol and water. Add iron powder and a catalytic amount of ammonium chloride. Reflux the mixture for 2–4 hours.

    • Causality: Iron powder is explicitly chosen over palladium-catalyzed hydrogenation because it is a mild, chemoselective reducing agent. It successfully reduces the nitro group to a diamine without triggering the premature dehalogenation of the bromine atom, which is strictly required for downstream cross-coupling.

  • Step 2: Pyrazole Ring Formation (Cyclization)

    • Procedure: Filter the Step 1 mixture to remove iron residues. Treat the resulting diamine intermediate with excess formic acid and heat to 100°C for 6 hours.

    • Causality: Formic acid acts dual-purpose as both the solvent and a one-carbon synthon. It drives the dehydrative cyclization process, thermodynamically favoring the formation of the highly stable 5-bromo-1H-pyrazolo[3,4-b]pyridine core.

  • Step 3: Functionalization via Cross-Coupling

    • Procedure: React the brominated core with an arylboronic acid using a Pd(PPh₃)₄ catalyst and sodium carbonate in 1,4-dioxane/water under an inert argon atmosphere.

    • Causality: The Suzuki-Miyaura coupling allows for rapid, modular diversification at the C5 position, enabling medicinal chemists to rapidly synthesize libraries for SAR screening.

In Vitro Biological Evaluation: TBK1 Kinase Assay

To validate the synthesized compounds, a robust, high-throughput biochemical assay is required. The ADP-Glo™ Kinase Assay is the industry standard for this application.

Why ADP-Glo? Unlike traditional radiometric assays, ADP-Glo measures the formation of ADP directly via a luminescent cascade. Because TBK1 is an ATP-consuming enzyme, this provides a universal, highly sensitive, and non-radioactive platform with a massive dynamic range—essential for accurately calculating the IC₅₀ of sub-nanomolar inhibitors like Compound 15y .

Assay_Workflow Prep 1. Compound & Enzyme Prep (TBK1 + Inhibitor) Reaction 2. Kinase Reaction (Add ATP + Substrate) Prep->Reaction Stop 3. Stop Reaction & Deplete ATP (ADP-Glo Reagent) Reaction->Stop Detect 4. ADP to ATP Conversion (Kinase Detection Reagent) Stop->Detect Read 5. Luminescence Readout (Microplate Luminometer) Detect->Read

Step-by-step workflow of the luminescent ADP-Glo™ kinase assay for TBK1 inhibition.

Step-by-Step Assay Protocol (Self-Validating System)
  • Preparation: In a 384-well plate, dispense 2 µL of the synthesized pyrazolo[3,4-b]pyridine inhibitor (serially diluted in DMSO). Validation: Include wells with 1% DMSO as a vehicle control (maximum activity) and wells with 10 µM BX795 as a positive control (baseline background).

  • Enzyme Addition: Add 4 µL of recombinant human TBK1 enzyme (optimized concentration, e.g., 2 ng/well) suspended in assay buffer. Incubate for 30 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 4 µL of a master mix containing ATP (at the predetermined Kₘ value) and the specific peptide substrate. Incubate for 60 minutes at 30°C.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to simultaneously terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition & Quality Control: Read luminescence on a microplate reader. Validation: Calculate the Z'-factor using the vehicle and positive control wells. A Z'-factor > 0.6 confirms the assay is robust and the generated IC₅₀ values are trustworthy.

Cell-Based Evaluation: Downstream IFN Signaling

Biochemical potency does not guarantee cellular efficacy. To confirm that the pyrazolo[3,4-b]pyridine inhibitors can penetrate cell membranes and engage TBK1 in a physiological environment, we measure the downstream transcription of Interferon-beta (IFN-β) .

Step-by-Step RT-qPCR Protocol
  • Cell Culture & Differentiation: Seed THP-1 human monocytic cells in 6-well plates. Treat with PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

    • Causality: PMA forces the suspension monocytes to differentiate into adherent, macrophage-like cells. This phenotype strongly upregulates the innate immune sensors required for a robust cGAS-STING-TBK1 response.

  • Compound Treatment & Stimulation: Pre-treat the differentiated macrophages with the inhibitor (e.g., 10 nM to 1 µM) for 1 hour. Next, stimulate the cells by transfecting them with 2'3'-cGAMP for 4 hours.

    • Causality: 2'3'-cGAMP directly binds to STING, bypassing upstream sensors and ensuring that any reduction in signaling is exclusively due to the downstream inhibition of TBK1.

  • RNA Extraction & RT-qPCR: Lyse the cells, extract total RNA using a column-based kit, and synthesize cDNA. Perform quantitative PCR targeting the IFNB1 gene.

    • Validation: Normalize the IFNB1 Ct values against a stable housekeeping gene (GAPDH). A successful pyrazolo[3,4-b]pyridine inhibitor will demonstrate a dose-dependent reduction in IFNB1 mRNA levels compared to the vehicle-treated, cGAMP-stimulated control.

References

  • Sun, Y., Tang, H., Wang, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic hurdles encountered during the synthesis of 3-Methyl-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic hurdles encountered during the synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine and its derivatives.

The synthesis of highly functionalized pyrazolo[3,4-b]pyridines is notoriously prone to regioselectivity issues, tautomeric instability, and sluggish late-stage functionalization[1]. This guide synthesizes field-proven methodologies and fundamental physical organic chemistry to help you optimize your yields and validate your experimental workflows.

I. Mechanistic Workflow & Route Design

The most robust method for synthesizing 4-amino-pyrazolo[3,4-b]pyridines avoids direct condensation with simple dicarbonyls (which leads to poor regioselectivity) and instead utilizes a modified Gould-Jacobs reaction [1]. This three-stage approach ensures strict regiocontrol, converting 3-methyl-1H-pyrazol-5-amine into the target compound via a 4-hydroxy and 4-chloro intermediate.

Pathway SM 3-Methyl-1H-pyrazol-5-amine Condensation Condensation (130 °C) SM->Condensation EMME Diethyl ethoxymethylenemalonate EMME->Condensation Cyclization Thermal Cyclization (250 °C) Condensation->Cyclization Int1 4-Hydroxy Intermediate Cyclization->Int1 Eliminates EtOH Chlorination Chlorination (POCl3, 100 °C) Int1->Chlorination Int2 4-Chloro Intermediate Chlorination->Int2 Halogen Exchange Amination Amination (NH3, 150 °C, Sealed) Int2->Amination Target 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Amination->Target SNAr Reaction

Fig 1: Regioselective Gould-Jacobs synthetic workflow for 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine.

II. Troubleshooting & FAQs

Q1: Why am I getting a complex mixture of regioisomers during the initial cyclization with 1,3-dicarbonyls?

The Causality: When 3-methyl-1H-pyrazol-5-amine reacts with an unsymmetrical 1,3-dicarbonyl, the initial nucleophilic attack (Michael addition) occurs via the highly nucleophilic sp² carbon (C4) of the pyrazole, followed by condensation of the amino group[1]. If the electrophilicity of the two carbonyls is similar, you will obtain a near 50/50 mix of the[3,4-b] and [4,3-c] regioisomers. The Solution: Abandon standard dicarbonyls and switch to diethyl 2-(ethoxymethylene)malonate . The highly polarized enol ether strictly dictates that the initial attack occurs at the methylene carbon, locking the regiochemistry in place before the thermal ring closure forms the pyridine core[1].

Q2: My cyclization stalls at the intermediate Schiff base. How do I drive the ring closure to completion?

The Causality: The final elimination of water/ethanol and subsequent aromatization to form the pyridine ring is thermodynamically demanding. Standard reflux conditions in ethanol or toluene do not provide enough thermal energy to overcome the activation barrier for the cyclization of the pyrazole C4 onto the ester carbonyl. The Solution: You must utilize a high-boiling solvent such as Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) and heat the reaction to 240–250 °C . Alternatively, utilizing an automated high-temperature/high-pressure flow reactor can force the cyclization while minimizing thermal degradation[2].

Q3: The chlorination of the 4-hydroxy intermediate using POCl₃ is yielding tarry, intractable byproducts. What is going wrong?

The Causality: 1H-pyrazolo[3,4-b]pyridines exist in tautomeric equilibrium (1H vs 2H forms). The unprotected N1 position of the pyrazole ring is highly reactive and can undergo undesired phosphorylation or polymerization in the presence of boiling POCl₃. The Solution: Add a catalytic amount of N,N-dimethylformamide (DMF) . This generates the Vilsmeier-Haack reagent in situ, which is a much more selective and electrophilic chlorinating species than POCl₃ alone. If degradation persists, temporarily protect the N1 position with a benzyl group prior to chlorination[3].

Q4: The final amination of the 4-chloro intermediate is extremely sluggish (<10% yield). How can I improve this?

The Causality: Nucleophilic Aromatic Substitution (SNAr) requires an electron-deficient aromatic ring. However, the fused pyrazole ring donates electron density into the pyridine system, heavily deactivating the C4 position toward nucleophilic attack. The Solution: Standard refluxing with ammonia will fail. You must overcome the electronic deactivation using brute thermal force or catalysis. Perform the reaction in a sealed pressure vessel at 150 °C using highly concentrated alcoholic ammonia. For sensitive substrates, transition to a Buchwald-Hartwig cross-coupling using Pd₂(dba)₃ and a bulky phosphine ligand (e.g., Xantphos)[3].

III. Quantitative Data: Amination Optimization

To highlight the impact of reaction conditions on the sluggish SNAr step, compare the following optimization data for the conversion of 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine to the 4-amine target:

MethodReagents / SolventTemperatureTimeTypical YieldMechanistic Note
Standard RefluxNH₃ (aq) / Ethanol80 °C48 h< 5%Ring is too electron-rich for standard SNAr.
Sealed TubeNH₃ (7M in MeOH)150 °C18 h65 - 75%High pressure overcomes activation energy barrier.
Flow ChemistryNH₃ / NMP200 °C (100 psi)30 min82%Superheating accelerates kinetics while preventing degradation[2].
Buchwald-HartwigLHMDS, Pd₂(dba)₃, Xantphos100 °C12 h88%Bypasses SNAr entirely via oxidative addition pathway[3].

IV. Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure scientific integrity at every stage.

Step 1: Regioselective Cyclization (Gould-Jacobs)
  • Condensation: In a round-bottom flask, combine 3-methyl-1H-pyrazol-5-amine (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq). Heat neat at 130 °C for 2 hours.

    • Validation: Monitor by TLC (DCM:MeOH 9:1). The primary amine spot should disappear, replaced by a higher Rf Schiff base intermediate.

  • Thermal Cyclization: Dissolve the crude intermediate in Dowtherm A (10 mL/g). Heat to 250 °C for 45 minutes under a reflux condenser.

  • Isolation: Cool to room temperature and pour the mixture into hexanes. The 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine derivative will precipitate. Filter and wash with hexanes.

    • Validation: ¹H NMR (DMSO-d₆) should show the complete disappearance of the pyrazole C4-H proton (typically around δ 5.5 ppm in the starting material), confirming ring closure at that position.

Step 2: Chlorination
  • Suspend the 4-hydroxy intermediate in neat POCl₃ (10 eq).

  • Add 3 drops of anhydrous DMF (catalyst).

  • Reflux at 100 °C for 4 hours under an inert atmosphere.

  • Quench (Critical Step): Cool to room temperature and carefully pour the mixture dropwise over crushed ice with vigorous stirring to hydrolyze excess POCl₃. Neutralize to pH 7 with saturated NaHCO₃.

  • Extract with Ethyl Acetate, dry over MgSO₄, and concentrate to yield 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine.

    • Validation: Mass Spectrometry (ESI+) should show a distinct 3:1 isotopic pattern for the [M+H]⁺ peak, confirming the successful incorporation of a single chlorine atom.

Step 3: High-Pressure Amination
  • Place the 4-chloro intermediate in a heavy-walled pressure vessel (e.g., a Q-Tube or Parr reactor).

  • Add a 7M solution of Ammonia in Methanol (20 eq).

  • Seal the vessel tightly and heat to 150 °C behind a blast shield for 18 hours.

  • Cool completely to room temperature before carefully opening the seal to vent residual pressure.

  • Concentrate in vacuo and purify via flash chromatography (DCM:MeOH gradient) to yield the final 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine.

    • Validation: ¹H NMR (DMSO-d₆) will reveal a new broad singlet integrating to 2H (approx. δ 6.5 - 7.0 ppm) corresponding to the primary amine, which disappears upon D₂O exchange.

V. References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (via NIH). Available at:[Link]

  • Overall Synthesis of GSK356278: Quick Delivery of a PDE4 Inhibitor Using a Fit-for-Purpose Approach. Organic Process Research & Development (via ACS). Available at:[Link]

  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. Journal of Organic Chemistry (via ACS). Available at:[Link]

Sources

Optimization

Purification challenges of pyrazolo[3,4-b]pyridine compounds

Welcome to the Technical Support Center for the purification and isolation of pyrazolo[3,4-b]pyridine derivatives. As a privileged scaffold in medicinal chemistry—frequently utilized in the development of kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and isolation of pyrazolo[3,4-b]pyridine derivatives. As a privileged scaffold in medicinal chemistry—frequently utilized in the development of kinase inhibitors and anticancer agents—the pyrazolo[3,4-b]pyridine core presents unique physicochemical challenges[1].

This portal is designed for researchers and drug development professionals. It abandons generic advice in favor of mechanistic troubleshooting, ensuring that every protocol you run is a self-validating system.

Part 1: Knowledge Base & FAQs (Mechanistic Troubleshooting)

Q1: Why does my pyrazolo[3,4-b]pyridine streak across the entire TLC plate and exhibit severe tailing during flash chromatography? The Causality: The pyrazolo[3,4-b]pyridine core is highly prone to annular tautomerism. While computational (AM1) calculations demonstrate that the 1H-tautomer is generally more stable than the 2H-tautomer by approximately 37 kJ/mol[1], the molecule can also adopt 7H-tautomeric forms depending on the substitution pattern[2]. During normal-phase chromatography, the timescale of tautomeric interconversion is often comparable to the elution time. Furthermore, the unprotected pyrazole nitrogen acts as both a strong hydrogen bond donor and acceptor, interacting aggressively with the acidic silanol groups on the silica gel surface. This dual effect—dynamic tautomeric equilibrium and silanol binding—creates a continuous "drag," resulting in smeared peaks.

Q2: How do I separate N1-alkylated from N2-alkylated regioisomers formed during synthesis? The Causality: Alkylation of the pyrazole ring often yields a mixture of regioisomers. Because these isomers have identical molecular weights and similar functional groups, their separation relies on subtle differences in their dipole moments and 3D conformations. The N2-isomer typically exhibits a larger dipole moment because the alkyl group disrupts the symmetry of the hydrogen-bonding network. Using high-resolution flash chromatography on fine silica gel (300–400 mesh) with a finely tuned gradient of ethyl acetate in hexanes is the standard approach[3][4]. If normal phase fails, Reverse-Phase HPLC (RP-HPLC) is required, as the hydrophobic stationary phase interacts differently with the altered steric bulk of the N1 vs. N2 positions.

Q3: My compound is completely insoluble in standard chromatography solvents (DCM, Hexanes, EtOAc). How can I load it onto a column without ruining the separation? The Causality: Pyrazolo[3,4-b]pyridines often stack via strong intermolecular π−π interactions and hydrogen bonding, leading to poor solubility. If you attempt wet-loading with a strong solvent (like DMF or DMSO), the solvent will carry the compound down the column, destroying the theoretical plates and causing the compound to "crash out" mid-column. The solution is dry loading . By dissolving the compound in a volatile, polar solvent (e.g., THF or Methanol), mixing it with a small amount of silica, and evaporating the solvent to a free-flowing powder, you create a homogenous dispersion. This ensures the compound enters the mobile phase gradually based solely on its partition coefficient.

Part 2: Diagnostic Workflows & Visualizations

To systematically resolve purification failures, follow the logical workflows outlined below.

Workflow A Crude Pyrazolo[3,4-b]pyridine B Solubility Assessment A->B C Normal Phase (Silica 300-400 mesh) B->C Soluble in DCM/EtOAc D Reverse-Phase HPLC (C18) B->D Poor Solubility E Tailing / Peak Broadening C->E Broad Peaks G Pure Target Compound C->G Sharp Peaks D->G F Add 1% Et3N or 0.1% TFA E->F Tautomerism F->C

Fig 1. Decision tree for pyrazolo[3,4-b]pyridine chromatography.

Tautomerism N1 1H-Tautomer (Most Stable) C1 Dynamic Column Equilibrium N1->C1 N2 2H-Tautomer (Less Stable) N2->C1 N3 7H-Tautomer (Minor) N3->C1 S1 Acidic Modifier (Locks State) C1->S1 RP-HPLC S2 Basic Modifier (Masks Silica) C1->S2 Normal Phase

Fig 2. Tautomeric equilibrium and mobile phase modifier selection.

Part 3: Quantitative Data & Modifier Selection

Selecting the correct mobile phase modifier is critical for controlling the ionization and tautomeric state of the pyrazolo[3,4-b]pyridine core.

Table 1: Mobile Phase Modifiers and Their Effects on Pyrazolo[3,4-b]pyridine Retention

ModifierChromatography TypeConcentrationPrimary MechanismCausality / Effect
Triethylamine (Et₃N) Normal Phase (Silica)0.1 - 1.0% v/vSilanol maskingCompetitively binds to acidic silanols on the silica gel, preventing H-bonding with the pyrazole NH and drastically reducing tailing.
Trifluoroacetic acid (TFA) Reverse Phase (C18)0.05 - 0.1% v/vIon-pairing / pH controlLowers pH to fully protonate basic nitrogens, collapsing the tautomeric equilibrium into a single, sharp eluting peak.
Formic Acid (FA) Reverse Phase (LC-MS)0.1% v/vMild acidificationProvides adequate peak shape by controlling tautomerism without suppressing MS ionization (unlike TFA).
Methanol (MeOH) Normal Phase (Silica)1 - 10% v/vHydrogen bond disruptionActs as a strong hydrogen bond acceptor/donor to outcompete solute-stationary phase interactions, useful for highly polar derivatives[5].

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Diagnostic 2D-TLC for Tautomerism vs. Degradation

Before committing your crude mixture to a large column, you must determine if the streaking is caused by tautomerism/silanol interactions or actual compound degradation. This protocol is a self-validating diagnostic tool.

Step-by-Step Methodology:

  • Preparation: Cut a square silica gel TLC plate (e.g., 5x5 cm). Spot the crude pyrazolo[3,4-b]pyridine mixture in the bottom-left corner, 1 cm from each edge.

  • First Development: Develop the plate in a standard solvent system (e.g., 50% EtOAc in Hexanes). Remove the plate, mark the solvent front, and let it dry completely (use a heat gun gently to ensure all solvent evaporates).

  • Second Development: Rotate the plate 90 degrees. Develop the plate a second time using the exact same solvent system.

  • Visualization: Visualize under UV light (254 nm).

Validation Checkpoint (Self-Validating System):

  • Outcome A (Single spots on the diagonal): The compound is stable. The streaking in 1D was due to poor solubility or overloading. Proceed with dry-loading column chromatography.

  • Outcome B (Spots falling off the diagonal): The compound is degrading on the silica. Switch to neutral alumina or RP-HPLC.

  • Outcome C (Continuous smear along the diagonal): The compound is undergoing dynamic tautomeric equilibrium on the silica surface. Action: Add 1% Et₃N to your mobile phase to mask silanols and re-run the TLC.

SOP 2: High-Resolution Regioisomer Separation via Flash Chromatography

When separating N1 and N2 alkylated pyrazolo[3,4-b]pyridines, standard gradients often fail due to co-elution.

Step-by-Step Methodology:

  • Stationary Phase Selection: Pack the column with ultra-fine silica gel (300–400 mesh ASTM) to maximize theoretical plates[3].

  • Dry Loading: Dissolve the crude mixture in THF. Add silica gel (mass ratio 1:3 compound to silica). Evaporate to a dry, free-flowing powder under reduced pressure. Load evenly onto the top of the pre-equilibrated column.

  • Isocratic Hold: Begin with an isocratic hold at a low polarity (e.g., 10% EtOAc in Hexanes) for 3 column volumes (CV) to elute non-polar impurities.

  • Shallow Gradient: Apply a very shallow gradient (e.g., 10% to 30% EtOAc over 15 CV). Regioisomers typically elute closely; a steep gradient will force them to co-elute.

  • Fraction Collection: Collect small fractions (e.g., 10 mL).

Validation Checkpoint (Self-Validating System): Analyze fractions via LC-MS or NMR. The N1-isomer and N2-isomer will have identical masses. To validate the structural assignment without X-ray crystallography, perform a 2D NOESY NMR experiment. A NOE cross-peak between the alkyl protons and the C3-proton of the pyrazole ring definitively identifies the N2-isomer, validating the separation success.

References

1.[1] Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: mdpi.com URL:

2.[2] Title: WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors Source: google.com (Patents) URL:

3.[3] Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: tandfonline.com URL:

4.[4] Title: Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead Source: biorxiv.org URL:

5.[5] Title: One-Pot Synthesis of Densely Substituted Pyrazolo[3,4-b]-4,7-dihydropyridines Source: acs.org URL:

Sources

Troubleshooting

Optimizing reaction conditions for pyrazolo[3,4-b]pyridine synthesis

Welcome to the Technical Support Center for Pyrazolo[3,4-b]pyridine Synthesis . As a Senior Application Scientist, I have designed this portal to help you navigate the complex mechanistic and procedural challenges associ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazolo[3,4-b]pyridine Synthesis . As a Senior Application Scientist, I have designed this portal to help you navigate the complex mechanistic and procedural challenges associated with constructing the pyrazolo[3,4-b]pyridine scaffold.

This guide bypasses generic advice to focus on the causality of reaction failures. Every troubleshooting step and protocol provided here is engineered as a self-validating system, ensuring you can empirically verify your progress at every stage of the workflow.

Diagnostic Synthesis Workflow

Before diving into specific issues, consult the diagnostic decision tree below to identify the optimal optimization path for your specific synthetic bottleneck.

TroubleshootingTree N1 Low Yield in Pyrazolo[3,4-b]pyridine Synthesis? N2 Check Regioselectivity N1->N2 N3 Check Reaction Kinetics N1->N3 N4 Use Symmetrical Biselectrophiles N2->N4 Unsymmetrical dicarbonyls N5 Switch to Microwave (MW) Irradiation N3->N5 Slow MCR reaction N6 Are Intermediates Accumulating? N3->N6 Incomplete cyclization N7 Optimize Acid/Base Catalyst N6->N7 Yes

Troubleshooting decision tree for optimizing pyrazolo[3,4-b]pyridine synthesis yields.

Troubleshooting Guides & FAQs

Q1: I am observing a mixture of inseparable products when reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds. How can I improve regioselectivity? Causality & Solution: The formation of regioisomers is a fundamental challenge when using unsymmetrical 1,3-dicarbonyl compounds. The relative electrophilicity of the two carbonyl groups dictates which one is attacked by the exocyclic amine versus the endocyclic nitrogen of the 5-aminopyrazole [[1]](). To resolve this, you must either use symmetrical 1,3-CCC-biselectrophiles (e.g., diethyl 2-(ethoxymethylene)malonate) to eliminate regioselectivity issues entirely, or select 1,3-dicarbonyls with highly differentiated electrophilic centers (e.g., ethyl acetoacetate derivatives) to push selectivity above 80%. Self-Validation System: Run a crude 1 H NMR before column chromatography. If you observe two distinct sets of pyrazole proton signals (e.g., split C3-CH 3​ shifts), you have a regioisomer mixture. Adjusting the electrophile should collapse this into a single dominant set of signals, validating the mechanistic correction.

Q2: My multicomponent reaction (MCR) is suffering from low yields (<50%) and long reaction times under conventional heating. What is the optimal green approach? Causality & Solution: Conventional heating in organic solvents often leads to moderate yields due to the poor solubility of intermediates and competing degradation pathways. Transitioning to an aqueous medium under microwave (MW) irradiation significantly enhances reaction kinetics. Water's high dielectric constant allows for rapid absorption of microwave energy, creating superheated micro-environments, while extensive hydrogen bonding stabilizes the transition states during Knoevenagel condensation 2. Self-Validation System: Monitor the reaction via TLC (Hexane:EtOAc 7:3). Under MW irradiation at 40 °C, the starting materials should be completely consumed within 20 minutes. The appearance of a single, highly UV-active spot confirms the rapid, unified formation of the desired scaffold without thermal degradation byproducts.

Q3: During the synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridines via the Gould-Jacobs reaction, my cyclization step is incomplete. How should I adjust the conditions? Causality & Solution: The Gould-Jacobs approach requires high thermal energy to drive the elimination of ethanol and subsequent intramolecular cyclization. If cyclization is incomplete, the intermediate condensation product is stalled. Performing the initial condensation solvent-free at 100–110 °C maximizes the collision frequency of the neat reactants, overcoming the activation energy barrier without the dilution effect of a solvent 1. Self-Validation System: The uncyclized intermediate will precipitate as a solid upon cooling the solvent-free melt. Complete cyclization and subsequent chlorination (via POCl 3​ ) are confirmed by LC-MS: the disappearance of the intermediate mass and the appearance of the [M+H] + peak with a characteristic 3:1 isotopic pattern (indicating successful chlorine incorporation).

Mechanistic Pathway Analysis

Understanding the sequence of bond formations in an MCR is critical for identifying where a reaction is stalling.

MCRMechanism A Aldehyde + Active Methylene B Knoevenagel Condensation A->B C α,β-Unsaturated Intermediate B->C -H2O D 5-Aminopyrazole Addition C->D E Michael Adduct D->E F Intramolecular Cyclization E->F G Pyrazolo[3,4-b]pyridine Scaffold F->G -H2O / Aromatization

Mechanistic pathway of the multicomponent pyrazolo[3,4-b]pyridine synthesis.

Quantitative Optimization Data

The following table synthesizes quantitative yield data to demonstrate the causality of temperature and catalyst selection in aqueous MCR environments 2.

Temperature (°C)Catalyst / AdditiveReaction Time (min)Yield (%)Mechanistic Causality
30None2056Insufficient thermal energy for complete intramolecular cyclization.
40 None 20 89 Optimal kinetic energy; water's H-bonding perfectly stabilizes the transition state.
50None2089Thermodynamic plateau reached; excess heat does not improve conversion.
40K 2​ CO 3​ 20<89Added base catalysis does not significantly improve the already efficient aqueous MW pathway.
40pTSA20<89Acid catalysis offers no appreciable reduction in reaction time, proving the reaction is solvent-mediated.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Aqueous Multicomponent Synthesis

This protocol utilizes green chemistry principles to force rapid Knoevenagel and Michael additions without the need for harsh organic solvents 2.

  • Preparation: In a 10 mL microwave-safe reaction vial, combine 1,3-dimethyl-pyrazol-amine (1 mmol), ethyl cyanoacetate (1 mmol), the substituted benzaldehyde (1 mmol), and ammonium acetate (1 mmol).

  • Solvent Addition: Add 3 mL of deionized water. Causality: Water acts as both the solvent and the microwave energy receptor, facilitating rapid superheating.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 40 °C for 20 minutes.

  • Validation Checkpoint: Spot the crude mixture on a TLC plate against the starting aldehyde. The aldehyde spot must be completely absent. If present, irradiation time must be extended by 5-minute increments.

  • Work-up: Cool the reaction to room temperature. The product will precipitate out of the aqueous phase. Filter the solid, wash with cold water, and recrystallize from ethanol to afford the pure pyrazolo[3,4-b]pyridine derivative.

Protocol B: Solvent-Free Gould-Jacobs Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridines

This protocol is designed to overcome regioselectivity issues by utilizing a symmetrical biselectrophile under high-concentration (neat) conditions 1.

  • Condensation: Mix 3-aminopyrazole (1 mmol) and diethyl 2-(ethoxymethylene)malonate (1.1 mmol) in a round-bottom flask without any solvent.

  • Thermal Activation: Heat the neat mixture to 100–110 °C for 1.5 to 12 hours (depending on the pyrazole substituents). Causality: The absence of solvent maximizes reactant collisions, driving the elimination of ethanol.

  • Validation Checkpoint: Cool a small aliquot to room temperature. It should solidify immediately, indicating the successful formation of the uncyclized intermediate. If it remains a liquid melt, continue heating.

  • Cyclization & Chlorination: Add 5 mL of POCl 3​ directly to the flask and reflux for 4 hours. Causality: POCl 3​ acts as both the dehydrating agent for the final cyclization and the chlorinating agent for the C4 position.

  • Quenching: Carefully pour the cooled mixture over crushed ice to quench excess POCl 3​ . Extract with CHCl 3​ , wash with brine, dry over Na 2​ SO 4​ , and purify via flash column chromatography (Hexane/EtOAc gradient) 3.

References

  • BenchChem Technical Support Team. "troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem". BenchChem. 3

  • Javahershenas, R., et al. "Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions". d-nb.info. 2

  • "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications". nih.gov. 1

  • "Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation". acs.org. 4

Sources

Optimization

Technical Support Center: Troubleshooting Three-Component Pyrazolopyridine Reactions

Welcome to the Application Scientist Support Center. The three-component synthesis of pyrazolopyridines—typically involving an aldehyde, an active methylene compound, and a 5-aminopyrazole—is a powerful one-pot strategy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The three-component synthesis of pyrazolopyridines—typically involving an aldehyde, an active methylene compound, and a 5-aminopyrazole—is a powerful one-pot strategy for generating complex heterocyclic scaffolds. However, because multicomponent reactions (MCRs) rely on a delicate balance of thermodynamics and kinetics, researchers frequently encounter stalled intermediates, competing side reactions, and low product yields[1].

This guide is designed to help you diagnose the root causes of poor reaction efficiency and provides self-validating protocols to ensure reproducible, high-yield syntheses.

Part 1: Mechanistic Causality & Reaction Workflow

To troubleshoot an MCR, you must first understand the sequential causality of its bond-forming events. The reaction does not happen all at once; it is a cascade. It typically initiates with a Knoevenagel condensation between the highly electrophilic aldehyde and the active methylene compound[1]. The resulting alkene intermediate then undergoes a Michael addition by the binucleophilic 5-aminopyrazole, followed by intramolecular cyclization and a final dehydration/aromatization step to yield the pyrazolopyridine[2].

Pathway A Aldehyde (Electrophile) K Knoevenagel Condensation (Catalyst-dependent) A->K B Active Methylene (Nucleophile) B->K C 5-Aminopyrazole (Binucleophile) M Michael Addition (C-C Bond Formation) C->M K->M Alkene Intermediate Cy Intramolecular Cyclization (C-N Bond Formation) M->Cy Acyclic Adduct Ar Dehydration / Aromatization (Yield-determining step) Cy->Ar Dihydropyridine P Pyrazolopyridine Product (High Yield) Ar->P -H2O / -H2

Caption: Logical sequence and intermediate formation in the three-component synthesis of pyrazolopyridines.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: My reaction stalls, and LC-MS shows a mass corresponding to the uncyclized Michael adduct or dihydropyridine intermediate. How do I force aromatization? A1: This is a classic kinetic trap. The final dehydration or oxidative aromatization step often requires a thermodynamic push.

  • Causality: Dihydropyridine intermediates can be highly stable depending on the electronic nature of the substituents. If the driving force for aromatization is insufficient, the reaction stalls, leading to yields below 30%.

  • Solution: Introduce a mild oxidant or a stronger Brønsted acid. For instance, using Camphor-10-sulfonic acid (CSA) under ultrasonic irradiation provides both the acidic protons needed for dehydration and localized cavitation energy to overcome the activation barrier, boosting yields to >88% in minutes[3]. Alternatively, an iodine-mediated approach can facilitate the electrocyclization and subsequent oxidation[2].

Q2: I am observing multiple side products and very low yield of the desired pyrazolopyridine. What is causing this? A2: Competing nucleophilic attacks are likely occurring. 5-aminopyrazoles are binucleophiles, containing both reactive N1/N2 and C4 positions[1].

  • Causality: If the Knoevenagel condensation is too slow, the 5-aminopyrazole may directly attack the aldehyde, forming an unwanted Schiff base. Conversely, if the active methylene is too reactive, bis-adducts may form.

  • Solution: Pre-form the Knoevenagel adduct. A "one-pot, two-step" approach can be self-validating: mix the aldehyde and active methylene with the catalyst first, monitor via TLC until the intermediate forms, and then add the 5-aminopyrazole[4]. Using a phase-transfer catalyst like tetrapropylammonium bromide (TPAB) in a water/acetone mixture also cleanly directs the reaction pathway by enhancing the solubility of the Knoevenagel intermediate while precipitating the final product[5].

Q3: The reaction works, but the yield is inconsistent. How can I optimize the solvent and catalyst system? A3: Inconsistent yields often stem from poor reactant solubility or product inhibition.

  • Causality: Traditional organic solvents sometimes fail to stabilize the highly polar transition states of multicomponent reactions.

  • Solution: Switch to aqueous or semi-aqueous media. Water promotes hydrophobic packing of the organic substrates, accelerating the reaction. Using catalytic ammonium acetate in water provides a mild, bifunctional acid-base environment that drives the condensation and cyclization steps efficiently, often yielding >85% without complex purification.

Troubleshooting Start Yield < 50% Detected TLC Conduct LC-MS / TLC Analysis Start->TLC Unreacted Unreacted Starting Materials TLC->Unreacted Intermediate Stalled at Dihydropyridine Intermediate TLC->Intermediate SideProduct Multiple Side Products (Bis-adducts) TLC->SideProduct Fix1 Switch to Aqueous Media (e.g., H2O/Acetone + TPAB) Unreacted->Fix1 Enhances Solubility Fix2 Add Acid/Oxidant (e.g., CSA + Ultrasound) Intermediate->Fix2 Forces Aromatization Fix3 Use One-Pot, Two-Step Addition Sequence SideProduct->Fix3 Controls Nucleophilicity

Caption: Decision tree for diagnosing and resolving low product yields in pyrazolopyridine synthesis.

Part 3: Quantitative Data & Catalyst Benchmarking

Selecting the right catalytic system is critical for overcoming yield limitations. The table below summarizes field-validated catalyst systems, their optimal conditions, and expected yields for pyrazolopyridine synthesis.

Catalyst SystemSolventReaction ConditionsAverage YieldKey Mechanistic AdvantageRef
TPAB (20 mol%) Water/Acetone (1:2)80°C (Stirring)90–98%Phase-transfer capabilities enhance intermediate solubility; drives unexpected dearoylation.[5]
CSA (3 mol%) Ethanol40°C (Ultrasound)88–94%Rapid kinetics (7 min); cavitation energy overcomes aromatization barriers.[3]
Ammonium Acetate WaterReflux (1 hr)>85%Bifunctional acid-base catalysis in a green solvent; simple filtration workup.
Iodine (I₂) Isobutyric acid80°CGoodMetal-free electrocyclization; enables complex bis-pyrazolo-pyridine structures.[2]
Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in "self-validation checks" so you can confirm the reaction is proceeding correctly at each stage.

Protocol A: TPAB-Catalyzed Synthesis in Aqueous Media (Optimized for High Purity)[5]

This method utilizes Tetrapropylammonium bromide (TPAB) to overcome solubility issues and drive the reaction to completion.

  • Reagent Assembly: In a 25 mL round-bottom flask, combine the arylglyoxal (1.0 mmol), the cyclic 1,3-dicarbonyl compound (1.0 mmol), and the 3-methyl-1-aryl-1H-pyrazol-5-amine (1.0 mmol).

  • Catalyst & Solvent: Add 20 mol% TPAB followed by 10 mL of a Water/Acetone (1:2 v/v) mixture.

  • Reaction Initiation: Stir the mixture at 80°C.

  • Self-Validation Check (TLC): After 30 minutes, monitor the reaction via TLC (Eluent: CH₂Cl₂:Hexane:MeOH / 15:15:1). The complete disappearance of the highly UV-active arylglyoxal spot confirms successful Knoevenagel initiation.

  • Product Isolation: Once TLC indicates completion, evaporate approximately half of the solvent volume under reduced pressure. Self-Validation Check: The desired pyrazolopyridine product will spontaneously precipitate from the remaining aqueous layer.

  • Purification: Filter the precipitate and wash thoroughly with a cold H₂O/EtOH (1:2) solution to yield the pure product (90-98% yield).

Protocol B: CSA-Catalyzed Synthesis under Ultrasonic Irradiation (Optimized for Speed)[3]

This method uses Camphor-10-sulfonic acid (CSA) and sonochemistry to force stalled dihydropyridine intermediates to aromatize rapidly.

  • Reagent Assembly: Mix the aldehyde (1.0 mmol), indan-1,3-dione (1.0 mmol), and 5-aminopyrazole (1.0 mmol) in 5 mL of absolute ethanol.

  • Catalyst Addition: Add 3 mol% of CSA to the mixture.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath maintained at 40°C.

  • Self-Validation Check (Visual): Monitor the physical state of the reaction. Within 7 to 15 minutes, the mixture should transition from a clear or slightly cloudy solution to a thick, heavy suspension as the highly insoluble fused pyrazolopyridine forms.

  • Workup: Filter the heavy precipitate, wash with cold ethanol, and dry under a vacuum. Recrystallize from ethanol if ultra-high purity is required for biological assays.

Part 5: References

1.2 2. 3.1 4.3 5.5 6.4

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Welcome to the technical support center for the synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. This document provides in-depth, experience-based insights and actionable solutions to challenges encountered during this synthesis.

I. Overview of the Synthesis

The synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine, a key scaffold in medicinal chemistry, typically involves the condensation of a 5-amino-3-methylpyrazole with a suitable three-carbon electrophile, followed by cyclization and amination. A prevalent and efficient method is the multicomponent reaction involving 5-amino-3-methylpyrazole, an aldehyde, and an active methylene compound like malononitrile.[1][2] This approach allows for the rapid construction of the pyrazolo[3,4-b]pyridine core.

II. Troubleshooting Common Side Reactions and Issues

This section addresses specific problems that may arise during the synthesis, providing explanations and step-by-step solutions.

Formation of Regioisomers

Question: My reaction is producing a mixture of the desired 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine and an isomeric byproduct. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge in the synthesis of fused heterocyclic systems like pyrazolopyridines, especially when using unsymmetrical reagents.[3] The primary cause is the presence of two nucleophilic sites on the 5-amino-3-methylpyrazole precursor that can react with the electrophile.

Causality: The 5-aminopyrazole has two reactive nitrogen atoms in the pyrazole ring and an exocyclic amino group. Condensation can occur at either the N1 or N2 position of the pyrazole ring, leading to the formation of pyrazolo[1,5-a]pyrimidine isomers, or through the C4 position of the pyrazole ring.[4] The reaction pathway is often influenced by the reaction conditions and the nature of the substituents on the pyrazole ring.

Troubleshooting Protocol:

  • Solvent and Catalyst Selection:

    • Acid Catalysis: The use of an acid catalyst, such as acetic acid or p-toluenesulfonic acid, can favor the desired cyclization pathway.[5][6] The acid protonates the carbonyl group of the electrophile, making it more susceptible to nucleophilic attack by the exocyclic amino group of the pyrazole.

    • Solvent Polarity: The polarity of the solvent can influence the reaction outcome. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, water).[5][7] A less polar solvent may favor the desired intramolecular interactions leading to the correct isomer.

  • Temperature Control:

    • Carefully control the reaction temperature. Lowering the temperature may increase the kinetic selectivity towards the desired product by favoring the more ordered transition state. Conversely, in some cases, higher temperatures might be necessary to overcome the activation energy for the desired pathway.[8] Systematic temperature screening is recommended.

  • Nature of the Electrophile:

    • If using a 1,3-dicarbonyl compound, the relative electrophilicity of the two carbonyl groups will dictate the regioselectivity.[3] Using a symmetrical dicarbonyl compound, if the synthesis allows, will eliminate this issue. When an unsymmetrical dicarbonyl is necessary, consider modifying one of the carbonyl groups to be more reactive (e.g., as part of an enone).

Workflow for Optimizing Regioselectivity:

start Regioisomer Formation Detected solvent Screen Solvents (Toluene, EtOH, DMF) start->solvent catalyst Vary Catalyst (AcOH, p-TsOH, None) solvent->catalyst temp Optimize Temperature (RT, 60°C, 100°C) catalyst->temp analysis Analyze Isomer Ratio (LC-MS/NMR) temp->analysis analysis->solvent Unsatisfactory Ratio optimal Optimal Conditions Identified analysis->optimal Desired Regioselectivity Achieved

Caption: Workflow for optimizing regioselectivity.

Incomplete Cyclization and Intermediate Accumulation

Question: I am observing the accumulation of an intermediate and low conversion to the final 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine. What could be the issue?

Answer: Incomplete cyclization often points to issues with the reaction conditions not being sufficiently forcing to drive the final ring-closing step, or the presence of an intermediate that is stabilized and less reactive.

Causality: The synthesis of the pyrazolo[3,4-b]pyridine ring involves a sequence of reactions, typically a Michael addition followed by an intramolecular condensation and subsequent aromatization.[3] If the intermediate formed after the initial addition is stable, or if the conditions are not optimal for the subsequent cyclization and dehydration/oxidation steps, the reaction can stall.

Troubleshooting Protocol:

  • Increase Reaction Temperature and Time:

    • Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS.

    • Extend the reaction time. Some cyclizations can be slow and require prolonged heating.[4]

  • Use of a Dehydrating Agent or Oxidant:

    • If the cyclization involves the elimination of water, adding a dehydrating agent like molecular sieves can help drive the equilibrium towards the product.

    • In some synthetic routes, a final oxidation step is required for aromatization. If a dihydropyridine intermediate is suspected, the addition of a mild oxidizing agent might be necessary.[8]

  • Stronger Catalyst:

    • If using a mild acid catalyst, consider switching to a stronger one, or increasing the catalyst loading. In some cases, a base catalyst might be required for the cyclization step.[4]

Experimental Protocol: Driving Cyclization to Completion

  • Set up the reaction as usual.

  • If incomplete conversion is observed after the standard reaction time, divide the reaction mixture into smaller, equal aliquots.

  • To each aliquot, apply one of the following conditions:

    • Aliquot 1 (Control): Continue stirring under original conditions.

    • Aliquot 2: Increase temperature by 20°C.

    • Aliquot 3: Add 3Å molecular sieves.

    • Aliquot 4: Increase catalyst concentration by 50%.

  • Monitor each reaction by TLC or LC-MS at regular intervals to determine the most effective condition.

Formation of Dimerization or Polymerization Products

Question: My reaction is producing a significant amount of an insoluble, high molecular weight material, and the yield of my desired product is low. What is causing this?

Answer: The formation of polymeric or dimeric side products is often due to the high reactivity of the starting materials or intermediates, particularly when using highly activated reagents like malononitrile.

Causality: Malononitrile is a strong Michael acceptor and can undergo self-condensation or react with multiple molecules of the aminopyrazole, leading to oligomers or polymers, especially under strong basic conditions or at high concentrations.[2]

Troubleshooting Protocol:

  • Control of Stoichiometry and Addition Rate:

    • Ensure precise stoichiometry of the reactants. An excess of malononitrile can lead to side reactions.

    • Employ a slow, dropwise addition of the most reactive reagent (e.g., malononitrile) to the reaction mixture. This maintains a low instantaneous concentration of the reactive species, minimizing self-condensation.

  • Concentration and Temperature Management:

    • Run the reaction at a lower concentration (higher solvent volume) to reduce the frequency of intermolecular side reactions.

    • Conduct the reaction at a lower temperature to decrease the rate of the undesired polymerization pathways.

  • Choice of Base:

    • If a base is used, a milder base (e.g., K₂CO₃, triethylamine) is often preferable to a strong base (e.g., sodium ethoxide) to avoid excessive activation of malononitrile.[9]

Data Summary: Effect of Reaction Parameters on Polymerization

ParameterCondition A (High Polymerization)Condition B (Low Polymerization)
Concentration 1.0 M0.2 M
Addition of Malononitrile All at onceDropwise over 1 hour
Temperature 100°C60°C
Base Sodium EthoxideTriethylamine

III. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor the reaction progress and identify side products?

A1: A combination of Thin Layer Chromatography (TLC) for rapid qualitative monitoring and Liquid Chromatography-Mass Spectrometry (LC-MS) for more detailed analysis of the reaction mixture is highly recommended. LC-MS can provide information on the molecular weights of the components, helping to identify intermediates and byproducts. For structural elucidation of unknown side products, isolation by column chromatography followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Q2: How can I purify 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine from the common side products?

A2: Column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired product from less polar starting materials and more polar byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be used for further purification of the isolated product.

Q3: Are there any safety precautions I should be aware of when working with the reagents for this synthesis?

A3: Yes. Malononitrile is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Phenylhydrazine and its derivatives, which can be used to synthesize the aminopyrazole starting material, are also toxic and potential carcinogens.[10][11] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Logical Relationship of Troubleshooting Steps:

start Identify Side Product/Issue isomer Regioisomer Formation start->isomer incomplete Incomplete Cyclization start->incomplete polymer Polymerization start->polymer solve_isomer Adjust Solvent, Catalyst, Temp. isomer->solve_isomer solve_incomplete Increase Temp/Time, Add Dehydrating/Oxidizing Agent incomplete->solve_incomplete solve_polymer Control Stoichiometry, Slow Addition, Lower Temp/Conc. polymer->solve_polymer end Optimized Synthesis solve_isomer->end solve_incomplete->end solve_polymer->end

Caption: Troubleshooting decision tree.

IV. References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrazoloazines from 5-Aminopyrazoles.

  • El-Maksoud, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(1), 236-281.

  • González-Vera, J. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2285. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.

  • MDPI. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches.

  • ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.

  • PMC. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.

  • Baradarani, M. M., et al. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc, 2018(4), 114-122. [Link]

  • Arkat USA. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium.

  • Georgiou, M., et al. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 11(5), 8479-8495. [Link]

  • PMC. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches.

  • YouTube. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation.

  • PubMed. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities.

  • PubMed. (2026). Optimization of Pyrazolo[3,4‑ b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.

  • PMC. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones.

  • Digital Commons @ Andrews University. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

  • PMC. (2014). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation.

  • Bentham Science. (2014). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. [Link]

Sources

Optimization

Overcoming poor solubility of pyrazolo[3,4-b]pyridine derivatives

Welcome to the Technical Support Center for Pyrazolo[3,4-b]pyridine Derivatives . As a Senior Application Scientist, I have guided countless drug discovery teams through the physicochemical bottlenecks associated with th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazolo[3,4-b]pyridine Derivatives . As a Senior Application Scientist, I have guided countless drug discovery teams through the physicochemical bottlenecks associated with this highly privileged, yet notoriously insoluble, fused heterocyclic scaffold.

Pyrazolo[3,4-b]pyridines are highly valued for their potent inhibition of kinases (e.g., Mps1, TRK) and Topoisomerase II. However, their highly planar structure and strong hydrogen-bonding capacity (via the pyrazole NH and pyridine nitrogen) lead to exceptionally high crystal lattice energies. Here, we move beyond basic trial-and-error, providing you with causality-driven troubleshooting guides, self-validating protocols, and strategic formulation logic to rescue your pipeline.

Diagnostic Triage: Understanding Your Solubility Barrier

Before attempting any formulation or assay optimization, you must diagnose why your pyrazolo[3,4-b]pyridine is insoluble. Poorly soluble compounds generally fall into two categories: "Brick Dust" and "Grease Ball" molecules[1]. Applying a grease ball solution to a brick dust molecule will result in catastrophic formulation failure and wasted resources[2].

DiagnosticTriage Start Pyrazolo[3,4-b]pyridine Precipitation Issue Assess Assess Physicochemical Properties (Melting Point & LogP) Start->Assess Brick Brick Dust Tm > 200°C, LogP < 2 Assess->Brick High Lattice Energy Grease Grease Ball Tm < 200°C, LogP > 3 Assess->Grease High Lipophilicity Sol1 Amorphous Solid Dispersion (ASD) Disrupts Crystal Lattice Brick->Sol1 Sol2 Lipid-Based Formulation (LBF) Solubilizes Lipophilic Core Grease->Sol2

Diagnostic logic for classifying and treating poorly soluble pyrazolo[3,4-b]pyridines.

FAQ & Troubleshooting: In Vitro Assay Handling

Q: My pyrazolo[3,4-b]pyridine kinase inhibitor crashes out immediately upon dilution from a 10 mM DMSO stock into my aqueous biochemical assay buffer. How can I prevent this while ensuring valid IC50 data?

A: This immediate precipitation indicates that the kinetic solubility of your compound in the aqueous buffer has been exceeded[3].

The Causality: When you dilute the compound, the local concentration at the DMSO/water interface spikes, nucleating micro-crystals. These micro-crystals scatter light (causing false readouts in fluorescence or absorbance assays) and artificially lower the effective concentration of the free inhibitor in solution. This leads to artificially inflated (weaker) IC50 values.

Self-Validating Protocol: Nephelometry-Based Kinetic Solubility Assay Visual inspection is insufficient because micro-precipitates are often invisible to the naked eye. You must establish a strict kinetic solubility ceiling for your assays.

  • Preparation: Prepare a fresh 10 mM stock of the pyrazolo[3,4-b]pyridine in anhydrous, high-purity DMSO to prevent premature degradation[3].

  • Serial Dilution: Perform a 10-point, 2-fold serial dilution in 100% DMSO.

  • Aqueous Dispensing: Using an acoustic liquid handler (e.g., Echo), dispense the DMSO stocks into a clear-bottom 384-well plate containing your exact assay buffer. Critical: Keep the final DMSO concentration strictly <0.5% v/v to avoid solvent-induced enzyme inhibition[3].

  • Incubation: Incubate the plate for 2 hours at room temperature (or match your exact assay duration).

  • Measurement: Read the plate using a nephelometer (which measures light scattering).

  • Validation: The kinetic solubility limit is the highest concentration immediately preceding a statistically significant increase in scattered light. Rule: Never run your biological assay above this empirically determined limit. If higher concentrations are required, adding a non-ionic surfactant (e.g., 0.01% Tween-20) to the buffer can safely raise the kinetic ceiling[3].

FAQ & Troubleshooting: In Vivo Formulation & Delivery

Q: We are advancing a potent pyrazolo[3,4-b]pyridine derivative into mouse xenograft models, but oral bioavailability is <5%. How do we formulate it?

A: Pyrazolo[3,4-b]pyridines, due to their rigid fused heterocyclic core, predominantly fall into the "brick dust" category (Melting Point > 200°C)[4]. They resist dissolution because the energy required to break their crystal lattice is exceptionally high.

The Causality: If you attempt to use a Lipid-Based Formulation (LBF) for a brick dust molecule, it will fail because the drug lacks the lipophilicity required to dissolve in the lipidic excipients[2]. Instead, you must physically destroy the solid-state interactions using an Amorphous Solid Dispersion (ASD)[4][5]. By trapping the molecule in a high-energy amorphous state, you bypass the lattice energy barrier entirely.

Self-Validating Protocol: Hot-Melt Extrusion (HME) for ASD Preparation

  • Polymer Selection: Select an amphiphilic polymer matrix (e.g., Soluplus® or HPMCAS) that provides both hydrogen-bond accepting sites and steric hindrance to prevent the API from re-crystallizing in the GI tract.

  • Milling & Mixing: Cryo-mill the pyrazolo[3,4-b]pyridine API and the polymer at a 1:7 weight ratio to ensure uniform distribution.

  • Extrusion: Feed the physical mixture into a twin-screw hot-melt extruder. Set the barrel temperature slightly above the glass transition temperature (Tg) of the polymer, but strictly below the degradation temperature of the API.

  • Quenching: Rapidly cool the extrudate to "freeze" the API in its high-energy, amorphous state.

  • Validation (PXRD): Analyze the milled extrudate via Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" without any sharp diffraction peaks, validating the complete destruction of the crystal lattice.

Quantitative Comparison of Formulation Strategies
Formulation StrategyTarget Molecule ProfileMechanism of ActionTypical Solubility Fold-Increase
Amorphous Solid Dispersion (ASD) Brick Dust (Tm > 200°C, LogP < 2)Disrupts crystal lattice energy; traps API in high-energy amorphous state.50x - 600x
Lipid-Based Formulation (LBF) Grease Ball (Tm < 200°C, LogP > 3)Solubilizes highly lipophilic cores via lipidic excipients and self-emulsification.10x - 100x
Lipophilic Salts High Tm & High LogPDepresses melting point; transforms brick dust into grease balls for LBF compatibility.20x - 150x
Cyclodextrin Complexation Moderate LogP, High MWEncapsulates the hydrophobic pyrazolo[3,4-b]pyridine core within a hydrophilic shell.10x - 50x

FAQ & Troubleshooting: Structural Optimization

Q: Formulation is proving too difficult. How can we chemically modify the pyrazolo[3,4-b]pyridine scaffold to improve intrinsic aqueous solubility without losing target affinity?

A: You must either disrupt the molecular planarity or introduce transient polar groups through prodrug strategies.

The Causality: The flat pyrazolo[3,4-b]pyridine core stacks efficiently via π−π interactions. By introducing sp3-hybridized carbons (e.g., N-alkylation or adding a bulky morpholine ring), you break the planarity, reducing the crystal packing efficiency and lowering the melting point[5]. If the core cannot be altered without losing kinase affinity, consider a prodrug approach. Recent advancements have utilized phosphoramidate prodrug platforms to functionalize secondary amines with oligoethylene glycol (OEG). This approach has been shown to increase water solubility of kinase inhibitors up to 190-fold while allowing pH-dependent physiological hydrolysis to release the active drug[6].

ChemicalMod Core Rigid Pyrazolo[3,4-b]pyridine (Low Solubility) Mod1 N-Alkylation (Disrupts H-bonds) Core->Mod1 sp3 insertion Mod2 Basic Amine Addition (Enables Salt Formation) Core->Mod2 pKa tuning Mod3 OEG Prodrug (Transient Polarity) Core->Mod3 Phosphoramidate Result Improved Aqueous Kinetic Solubility Mod1->Result Mod2->Result Mod3->Result

Chemical optimization strategies to enhance the aqueous solubility of pyrazolo[3,4-b]pyridines.

References

  • Technical Support Center: Navigating Solubility and Stability of Kinase Inhibitors - Benchchem. 3

  • 70–90% of Your Pipeline Can't Dissolve: Why Modern Drug Discovery Produces Insoluble Molecules - Deepceutix. 2

  • From Brick Dust to Blockbuster - The Medicine Maker. 1

  • How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations - American Pharmaceutical Review. 4

  • The Need for Restructuring the Disordered Science of Amorphous Drug Formulations - PubMed Central (PMC). 5

  • A Phosphoramidate Prodrug Platform: One-Pot Amine Functionalization of Kinase Inhibitors with Oligoethylene Glycol for Improved Water-Solubility - PubMed. 6

Sources

Troubleshooting

Stability issues with 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine in solution

Technical Support Center: Troubleshooting 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Stability in Solution Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive tr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Stability in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the physicochemical behavior and solution stability of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS 856859-53-5).

This bicyclic heterocyclic scaffold is critical in the development of various pharmacophores, including PDE4 inhibitors and CD73 inhibitors[1][2]. However, its unique electronic structure—featuring an exocyclic amine and a pyrazole-fused pyridine ring—presents specific stability challenges in both aqueous and organic solutions[3]. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your experimental workflows.

Section 1: Core Troubleshooting Guide & FAQs

Q1: Why does my DMSO stock solution of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine turn yellow or brown after several weeks of storage? Causality & Solution: This discoloration is a classic macroscopic indicator of auto-oxidation. The exocyclic C4-amine and the electron-rich pyrazole nitrogens are highly susceptible to oxidation by atmospheric oxygen, a process accelerated by ambient UV/Vis light[3]. Mechanistically, atmospheric oxygen induces the formation of N-oxides at the pyridine or pyrazole nitrogens, or causes oxidative dimerization of the amine[4]. Furthermore, while the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 37 kJ/mol, it remains vulnerable to spontaneous oxidation in unpurged solvents[3]. Actionable Fix: Stock solutions must be prepared in anhydrous solvents, purged with an inert gas (argon or nitrogen) to displace dissolved oxygen, and stored in amber glass vials at -20°C[2].

Q2: When I dilute my 10 mM DMSO stock into my aqueous assay buffer (pH 7.4), I observe micro-precipitates and highly variable assay readouts. How can I prevent this? Causality & Solution: The planar, bicyclic pyrazolo[3,4-b]pyridine core is inherently hydrophobic, and the addition of the 3-methyl group further increases its lipophilicity[5]. At physiological pH (7.4), the molecule is predominantly uncharged. When the DMSO fraction drops below 1-2% in aqueous media, the compound rapidly exceeds its kinetic solubility limit, leading to nucleation and precipitation. Actionable Fix: Pre-dilute the DMSO stock in a transition solvent gradient or incorporate a non-ionic solubilizing agent (e.g., 0.01% Tween-20 or Pluronic F-68) in your final assay buffer. This maintains the compound in a micellar suspension, ensuring consistent bioavailability for in vitro assays.

Q3: Does the pH of the final assay solution affect the structural integrity of the compound over long incubations (e.g., 72-hour cell culture assays)? Causality & Solution: Yes. While the compound is relatively stable at physiological pH, prolonged exposure to extreme pH environments drives hydrolytic degradation. Under strongly basic conditions, nucleophilic attack by hydroxide ions at the electron-deficient C4 position can lead to the displacement of the amine, yielding a pyridone-like tautomer (3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol)[3]. Conversely, highly acidic conditions can protonate the pyrazole ring, altering its electron distribution and making it susceptible to ring-opening[6]. Actionable Fix: Always ensure your culture media or buffers are strongly buffered (e.g., with 10-25 mM HEPES) to prevent pH drift during extended incubations.

Section 2: Quantitative Stability Matrix

To facilitate easy comparison and experimental planning, the following table summarizes the stability metrics of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine under various environmental conditions.

Solvent / Buffer SystemTemp (°C)Light ExposureAtmosphereEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
100% Anhydrous DMSO-20°CDarkArgon> 24 monthsNone (Stable Baseline)[2]
100% Anhydrous DMSO25°CAmbientAir< 14 daysAuto-oxidation (N-oxide formation)[3][4]
Aqueous Buffer (pH 7.4)37°CDarkAir~ 72 hoursKinetic Precipitation / Aggregation
Aqueous Buffer (pH 2.0)37°CDarkAir< 24 hoursAcid-catalyzed hydrolysis / Ring opening[6]
Aqueous Buffer (pH 10.0)37°CDarkAir< 48 hoursNucleophilic displacement (Pyridone formation)

Section 3: Experimental Protocols

Protocol 1: Preparation and Storage of High-Fidelity DMSO Stock Solutions

This self-validating protocol ensures the creation of an oxidation-free stock solution, serving as the foundation for reproducible assays.

  • Equilibration: Allow the lyophilized 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine powder to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Dissolution: Weigh the required mass and dissolve in anhydrous, LC-MS grade DMSO to achieve a 10 mM concentration. Vortex gently until the solution is visually clear and homogeneous.

  • Degassing (Critical Step): Submerge a clean, solvent-resistant sparging needle into the solution and purge with a gentle stream of Argon gas for 60 seconds. This displaces dissolved atmospheric oxygen, mitigating auto-oxidation[3].

  • Aliquoting: Dispense the degassed solution into single-use, argon-flushed amber glass vials. The amber glass prevents UV-mediated photodegradation.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to a -20°C or -80°C freezer for long-term storage[2]. Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Profiling via LC-MS/MS

Use this workflow to validate the purity of your working solutions and identify specific degradation products.

  • Sample Preparation: Prepare a 100 µM working solution of the compound in a 50:50 Acetonitrile:Water mixture.

  • Stress Induction:

    • Oxidative Stress: Add H2​O2​ to a final concentration of 0.1% (v/v) and incubate for 2 hours.

    • Hydrolytic Stress: Adjust the pH to 10 using 0.1 M NaOH and incubate at 40°C for 4 hours.

  • Quenching: Neutralize the basic sample with 0.1 M HCl. Quench the oxidative sample by adding an equimolar amount of sodium thiosulfate.

  • Chromatographic Separation: Inject 5 µL of the quenched sample onto a C18 reverse-phase column. Elute using a linear gradient of 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 10 minutes.

  • Mass Spectrometry Detection: Monitor the eluent in positive ion mode. Track the parent mass ( m/z [M+H]+≈149.08 ) and screen for the primary N-oxide degradation product ( m/z≈165.08 )[4].

Section 4: Mandatory Visualization

DegradationPathway Parent 3-Methyl-1H-pyrazolo[3,4-b] pyridin-4-amine (Intact Solution) Oxidation Atmospheric O2 & UV/Vis Light Parent->Oxidation Exposure Solubility Aqueous Dilution (pH 7.4) Parent->Solubility Dilution Hydrolysis Extreme pH (<3 or >9) Parent->Hydrolysis pH Drift NOxide Auto-oxidation (N-oxide formation) Oxidation->NOxide Electron Transfer Precipitate Kinetic Precipitation (Aggregation) Solubility->Precipitate Hydrophobic Effect Pyridone Hydrolytic Cleavage (Pyridone formation) Hydrolysis->Pyridone Nucleophilic Attack MitigateOx Mitigation: Argon Purge & Amber Vials NOxide->MitigateOx MitigateSol Mitigation: Surfactants (Tween-20) Precipitate->MitigateSol MitigatepH Mitigation: HEPES Buffering Pyridone->MitigatepH

Logical relationship between environmental stressors, degradation pathways, and mitigation strategies.

References

  • Patent AU2007280214A1 - Pyrazolo[3,4-b]pyridine compounds, and their use as PDE4 inhibitors.
  • Ezzrati, et al. - 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (MDPI).[Link]

  • Journal of the Chemical Society, Perkin Transactions 1 - Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide. RSC.[Link]

  • ACS Omega - Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Publications.[Link]

  • PubMed Central (PMC) - Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. NIH.[Link]

Sources

Optimization

Pyrazolopyridine Characterization: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for pyrazolopyridine derivatives. Pyrazolopyridines are privileged heterocyclic scaffolds frequently utilized in drug discovery as bioisosteres for indoles and purines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazolopyridine derivatives. Pyrazolopyridines are privileged heterocyclic scaffolds frequently utilized in drug discovery as bioisosteres for indoles and purines. However, their complex electronic structures—characterized by annular tautomerism and multiple nucleophilic sites—create significant analytical bottlenecks.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the causality behind these analytical anomalies and provide self-validating experimental protocols to ensure absolute confidence in your structural assignments.

Section 1: NMR Spectroscopy Pitfalls (The Tautomerism Conundrum)

Q: Why are my 1 H and 13 C NMR signals for the pyrazole and pyridine rings broadened or entirely missing at room temperature?

Causality & Explanation: This is the classic hallmark of annular tautomerism (prototropic exchange between the N1-H and N2-H forms). When the rate of tautomeric exchange matches the NMR timescale (the intermediate exchange regime), the signals for the nuclei experiencing different magnetic environments in the two tautomers will broaden or disappear into the baseline[1].

Resolution: Do not assume your compound is impure or degraded. You must shift the exchange rate out of the intermediate regime. Cooling the sample (slow exchange) lowers thermal energy, slowing the exchange rate until distinct peaks for each tautomeric population appear. Heating the sample (fast exchange) increases the exchange rate, resulting in a single, sharp, time-averaged peak[2].

Q: I performed an alkylation, and LC-MS shows two peaks with the exact same mass. How do I definitively assign the N1 vs. N2 regiochemistry using NMR?

Causality & Explanation: Pyrazolopyridines possess multiple nucleophilic nitrogen atoms. Alkylation typically yields a kinetic/thermodynamic mixture of N1 and N2 isomers. 1D 1 H NMR is insufficient for definitive assignment due to overlapping aromatic signals and solvent-dependent chemical shifts.

Resolution: A self-validating 2D NMR workflow using NOESY/ROESY and 1 H- 15 N HMBC is required[3]. The N2-alkyl group will show a strong spatial Nuclear Overhauser Effect (NOE) to the adjacent C3-proton. The N1-alkyl group will lack this specific NOE but may show an NOE to the C7-proton (in pyrazolo[3,4-b]pyridines). 1 H- 15 N HMBC provides absolute certainty by correlating the alkyl protons to the specific nitrogen type (pyrrole-like vs. pyridine-like).

TautomerWorkflow Start Broad/Missing NMR Signals (Pyrazolopyridine Core) Hypothesis Suspect Annular Tautomerism (1H vs 2H exchange) Start->Hypothesis Action1 Perform VT-NMR (Variable Temperature) Hypothesis->Action1 Action2 Change Solvent (e.g., DMSO-d6 to CDCl3) Hypothesis->Action2 Result1 Cooling: Sharpens into distinct tautomer peaks Action1->Result1 Low Temp Result2 Heating: Coalesces into a single sharp time-averaged peak Action1->Result2 High Temp Result3 Shifts equilibrium, modifies exchange rate Action2->Result3

Diagnostic workflow for resolving tautomer-induced NMR line broadening.

Section 2: Chromatographic & Mass Spectrometry Challenges

Q: My HPLC chromatogram shows a split peak or severe tailing, but the mass spectrum across the entire peak is identical. Is my column degrading?

Causality & Explanation: If the tautomeric interconversion is slow on the chromatographic timescale (often exacerbated by low column temperatures, non-polar stationary phases, or specific mobile phase pH), the tautomers can partially separate on the column. This leads to split peaks or a "bridge" between two peaks, mimicking the appearance of co-eluting impurities.

Resolution: Increase the column compartment temperature (e.g., to 45–50 °C) to accelerate the tautomeric exchange, which will coalesce the peaks into a single sharp peak. Alternatively, adjust the pH of the mobile phase (using modifiers like 0.1% Formic Acid or Ammonium Bicarbonate) to ensure the compound is fully protonated or deprotonated, temporarily eliminating the tautomeric equilibrium during the run.

RegiochemWorkflow Start Alkylation Reaction Mixture (N1 + N2 Isomers) Sep Chromatographic Separation Start->Sep NMR2D Acquire 2D NMR (NOESY/ROESY & 1H-15N HMBC) Sep->NMR2D N1 N1-Alkyl Isomer NOE: Alkyl to C7-H HMBC: Alkyl to N1 NMR2D->N1 Correlations observed N2 N2-Alkyl Isomer NOE: Alkyl to C3-H HMBC: Alkyl to N2 NMR2D->N2 Correlations observed

Decision tree for definitive N1 vs. N2 regiochemical assignment.

Section 3: Solid-State vs. Solution-State Discrepancies

Q: My X-ray crystal structure shows the 2H-tautomer, but my DFT calculations and NMR data suggest the 1H-tautomer is the global minimum. Which is correct?

Causality & Explanation: Both are correct in their respective environments. In the gas phase (DFT) and in solution (NMR), the 1H-tautomer of pyrazolo[3,4-b]pyridine is typically more stable by ~9 kcal/mol due to preserved aromaticity and minimized dipole repulsion[4]. However, in the solid state, crystal packing forces, intermolecular hydrogen bonding networks, and co-crystallized solvent molecules can preferentially stabilize the higher-energy 2H-tautomer.

Resolution: Always report both. Use X-ray crystallography to confirm absolute connectivity (e.g., verifying covalent modifications or stereocenters), but rely on solution-state NMR for understanding the biologically relevant conformation that will interact with your target protein.

Data Presentation: Quantitative Summaries

Table 1: Diagnostic NMR Trends for N1 vs. N2 Alkylated Pyrazolopyridines (Note: Exact values vary by substitution; these represent standard relative trends)

ParameterN1-Alkylated IsomerN2-Alkylated IsomerCausality / Rationale
13 C NMR (N-CH 3​ ) ~33 – 36 ppm~40 – 43 ppmN2 is adjacent to the electron-withdrawing C=N double bond, causing deshielding.
15 N NMR (Alkylated N) ~ -170 to -190 ppm~ -150 to -170 ppmN1 retains pyrrole-like character; N2 retains more pyridine-like character.
NOESY / ROESY Alkyl C7-H (if applicable)Alkyl C3-HSpatial proximity dictates NOE cross-peaks.

Table 2: Solvent Effects on Tautomeric Equilibria

SolventDielectric Constant ( ϵ )Dominant Effect on Pyrazolopyridines
DMSO-d 6​ 46.7Strong hydrogen-bond acceptor; stabilizes specific tautomers, often slowing exchange enough to see distinct peaks at RT[1].
CDCl 3​ 4.8Non-polar; promotes intermolecular hydrogen-bonded dimers, often leading to severe line broadening at RT.
Methanol-d 4​ 32.7Protic solvent; rapid proton exchange with the solvent often averages the tautomeric signals completely.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Tautomer Resolution

Objective: To freeze out tautomeric exchange and obtain sharp signals for structural assignment.

  • Sample Preparation: Dissolve 15-20 mg of the pyrazolopyridine derivative in 0.6 mL of anhydrous DMSO-d 6​ . Ensure the solution is free of paramagnetic impurities or residual acid/base, which catalyze exchange.

  • Initial Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K (25 °C). Note any broadened signals in the aromatic region (typically 7.0 - 9.0 ppm) or the N-H region (12.0 - 14.5 ppm).

  • Heating Phase (Fast Exchange): Increase the probe temperature to 353 K (80 °C) in 10 K increments. Allow 5 minutes for thermal equilibration at each step. Re-acquire the 1 H spectrum. The broad peaks should coalesce into sharp, time-averaged singlets.

  • Cooling Phase (Slow Exchange): If heating causes degradation, or if individual tautomer ratios are needed, cool the probe to 273 K (0 °C) or lower (use DMF-d 7​ if going below the freezing point of DMSO). The signals will split into distinct peaks representing the individual tautomers.

  • Integration: Integrate the distinct peaks at low temperature to determine the thermodynamic ratio of the tautomeric populations.

Protocol 2: 1 H- 15 N HMBC for Absolute Regiochemical Assignment

Objective: To map the connectivity of alkyl groups to specific nitrogen atoms.

  • Sample Preparation: Prepare a highly concentrated sample (~30-50 mg) in CDCl 3​ or DMSO-d 6​ . 15 N has low natural abundance (0.37%), necessitating high concentration and longer acquisition times.

  • Parameter Setup: Select a 2D 1 H- 15 N HMBC pulse sequence optimized for long-range coupling constants ( nJNH​ ), typically set to 5-8 Hz.

  • Acquisition: Run the experiment with a minimum of 64 scans per t1 increment (depending on magnetic field strength; 600 MHz or higher is strongly recommended).

  • Data Processing & Interpretation: Process the 2D matrix. Look for cross-peaks between the protons of the newly introduced alkyl group (e.g., N-CH 3​ singlet at ~4.0 ppm) and the 15 N dimension.

  • Validation: Cross-reference the 15 N chemical shift with standard libraries. An N1-alkylated nitrogen will resonate further upfield (more negative ppm) compared to an N2-alkylated nitrogen[3].

References

  • [1] Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents. National Institutes of Health (NIH). URL:

  • [2] One-Pot Synthesis of Densely Substituted Pyrazolo[3,4-b]-4,7-dihydropyridines. American Chemical Society (ACS). URL:

  • [3] ChemInform Abstract: Synthesis and Tautomerism of Substituted Pyrazolo[4,3-c]pyrazoles. ResearchGate. URL:

  • [4] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. URL:

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) of Pyrazolo[3,4-b]pyridine Inhibitors: A Comparative Guide

As kinase inhibitor discovery matures, researchers frequently encounter the limitations of classic scaffolds like indazoles and amino-pyrimidines—namely, poor physicochemical properties, off-target toxicity, and suscepti...

Author: BenchChem Technical Support Team. Date: March 2026

As kinase inhibitor discovery matures, researchers frequently encounter the limitations of classic scaffolds like indazoles and amino-pyrimidines—namely, poor physicochemical properties, off-target toxicity, and susceptibility to gatekeeper mutations. The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged bicyclic pharmacophore to overcome these hurdles.

By introducing a pyridine nitrogen into the core, medicinal chemists can alter the electronic distribution of the adjacent pyrazole ring, strengthen hydrogen-bonding networks, and lower the cLogP to improve aqueous solubility. This guide objectively compares the performance of pyrazolo[3,4-b]pyridine derivatives against alternative scaffolds (such as crizotinib and indazoles) across two critical oncology targets: Anaplastic Lymphoma Kinase (ALK) and Fibroblast Growth Factor Receptor (FGFR).

Scaffold Hopping: The Mechanistic Causality of Pyrazolo[3,4-b]pyridines

The fundamental advantage of the pyrazolo[3,4-b]pyridine core lies in its interaction with the kinase hinge region. The N(1)-H acts as an essential hydrogen-bond donor, typically interacting with the backbone carbonyl of the gatekeeper or adjacent hinge residues.

The Causality of N-Methylation: To prove that the N(1)-H is not just a passive structural element but the primary driver of target engagement, SAR studies routinely employ N-methylation. When the N(1)-H of the pyrazolo[3,4-b]pyridine nucleus is methylated, enzymatic activity is completely eroded (IC₅₀ > 5000 nM)[1]. This binary loss of function confirms the causality of the N(1)-H donor in anchoring the inhibitor within the ATP-binding pocket.

Case Study 1: Overcoming ALK-L1196M Resistance

The ALK-L1196M mutation is a notorious gatekeeper alteration that confers clinical resistance to first-generation inhibitors like crizotinib[2]. The substitution of leucine with a bulkier methionine creates a severe steric clash with crizotinib's solvent-exposed moieties.

By utilizing a pyrazolo[3,4-b]pyridine core (e.g., Compound 10g), researchers designed a more compact hinge-binding profile[3]. This scaffold bypasses the L1196M steric clash while engaging in highly favorable hydrogen bonding with residues K1150 and E1210 in the kinase domain. Consequently, Compound 10g achieves exceptional enzymatic activity (<0.5 nM) against both wild-type ALK and the L1196M mutant, vastly outperforming crizotinib[2].

Case Study 2: Achieving FGFR1-3 Selectivity

In the pursuit of pan-FGFR inhibitors, the pyrazolo[3,4-b]pyridine scaffold was utilized to improve upon the indazole core[1]. Direct comparison reveals that replacing the pyrazolo[3,4-b]pyridine core with a 1H-indazole leads to an 11-fold drop in enzymatic potency against FGFR1[1]. Compound 7n, a highly optimized pyrazolo[3,4-b]pyridine derivative, utilizes chlorines at the 2- and 6-positions of its phenyl ring to lock the conformation, achieving sub-nanomolar potency (0.3 nM) against FGFR1 while maintaining excellent selectivity over VEGFR2 (a common source of cardiovascular toxicity)[1].

Visualizing the SAR Logic & Pathway Intervention

To conceptualize how these inhibitors disrupt oncogenic signaling and how the SAR optimization workflow is structured, refer to the diagrams below.

ALK_Signaling Ligand Ligand / Fusion Event (EML4-ALK) ALK ALK Kinase Domain (L1196M Mutant) Ligand->ALK Activates PI3K PI3K / AKT ALK->PI3K Phosphorylates STAT3 STAT3 ALK->STAT3 Phosphorylates Pyrazolo Pyrazolo[3,4-b]pyridine Inhibitor (e.g., 10g) Pyrazolo->ALK Potent Inhibition (H-bond at Hinge) Apoptosis Apoptosis Pyrazolo->Apoptosis Induces Crizotinib Crizotinib (Resistant) Crizotinib->ALK Weak Binding (Steric Clash) Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes STAT3->Proliferation Promotes

ALK signaling pathway highlighting pyrazolo[3,4-b]pyridine intervention at the L1196M mutant.

SAR_Workflow Start Hit Identification (Indazole Scaffold) Core Core Hopping Pyrazolo[3,4-b]pyridine Start->Core Improve cLogP Sub1 N1-H Maintenance (Essential for Hinge) Core->Sub1 SAR Rule 1 Sub2 C3/C5 Substitution (Solvent Channel) Core->Sub2 SAR Rule 2 Assay Enzymatic & Cellular Validation Sub1->Assay Sub2->Assay Lead Lead Compound (e.g., 10g, 7n) Assay->Lead IC50 < 1 nM

Iterative SAR workflow for optimizing pyrazolo[3,4-b]pyridine kinase inhibitors.

Quantitative Performance Comparison

The table below summarizes the structure-activity relationship data, objectively comparing pyrazolo[3,4-b]pyridine derivatives against alternative scaffolds.

Scaffold / CompoundTargetEnzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)Key SAR Feature & Causality
Crizotinib (Reference)ALK-L1196M> 1000> 1000Loss of potency due to steric clash with mutated Methionine[2].
Pyrazolo[3,4-b]pyridine (10g) ALK-L1196M< 0.5~ 10.0Compact core avoids clash; maintains H-bonds with K1150/E1210[2].
1H-Indazole Analog FGFR1~ 3.3> 1000Baseline hinge binding, but poor physicochemical properties limit cellular entry[1].
Pyrazolo[3,4-b]pyridine (7n) FGFR10.3 ± 0.142.4Pyridine nitrogen improves cLogP; 2,6-dichloro substitution locks active conformation[1].
N-Methyl-Pyrazolo[3,4-b]pyridine FGFR1> 5000N/AMethylation destroys the N(1)-H donor, proving its absolute necessity for hinge binding[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the enzymatic IC₅₀ of synthesized compounds. TR-FRET is explicitly chosen over standard luminescence assays because it minimizes false positives caused by compound auto-fluorescence—a common artifact in highly conjugated heterocyclic SAR libraries.

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., ALK-L1196M or FGFR1) to a working concentration of 0.5 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[3,4-b]pyridine inhibitors in 100% DMSO. Transfer 100 nL of each concentration to a 384-well plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume dispensing.

  • Self-Validation Controls:

    • Positive Control: 100 nL DMSO only (Maximum kinase activity).

    • Negative Control: No-enzyme buffer (Background signal baseline).

    • Reference Standard: Include a known inhibitor (e.g., Staurosporine) on every plate to validate the dynamic range.

  • Reaction Initiation: Add 5 µL of the kinase solution to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 5 µL of a master mix containing ATP (at the predetermined Kₘ for the specific kinase) and the ULight-labeled peptide substrate. Incubate for 60 minutes.

  • Detection: Add 10 µL of the Europium-anti-phospho-antibody in EDTA stop buffer. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm) on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol B: Target Engagement Validation via Ba/F3 Cellular Proliferation Assay

Purpose: To prove that the cytotoxicity of the compound is on-target rather than a result of general chemical toxicity.

  • Cell Line Engineering: Utilize Ba/F3 cells (murine pro-B cells) which are normally dependent on IL-3 for survival. Stably transfect these cells with the EML4-ALK (or ALK-L1196M) fusion gene[2]. Successful transformants become "addicted" to ALK signaling and can survive without IL-3.

  • Plating: Seed both the parental Ba/F3 cells (in media containing 10 ng/mL IL-3) and the EML4-ALK transformed Ba/F3 cells (in IL-3 free media) at 5,000 cells/well in 96-well plates.

  • Treatment: Treat both cell lines with the pyrazolo[3,4-b]pyridine inhibitors (0.1 nM to 10 µM) for 72 hours.

  • Viability Readout: Add CellTiter-Glo reagent and measure luminescence.

  • Causality Check (The Validation Step): A successful, on-target inhibitor (like Compound 10g) will show a low IC₅₀ (< 10 nM) in the transformed cells, but a high IC₅₀ (> 1000 nM) in the parental IL-3 dependent cells. If the compound kills both equally, it is a general cytotoxin, and the SAR needs re-evaluation.

References

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (2019). Available at:[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters (2016). Available at:[Link]

Sources

Comparative

Cross-Reactivity Profiling of Pyrazolo[3,4-b]pyridine Kinase Inhibitors: A Comparative Guide

Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, primarily functioning as an ATP-competitive kinase inhibitor. Because the nitrogen atoms within this b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, primarily functioning as an ATP-competitive kinase inhibitor. Because the nitrogen atoms within this bicyclic core form highly stable hydrogen bonds with the highly conserved kinase hinge region, these molecules inherently risk broad kinome cross-reactivity[1].

For researchers and drug development professionals, distinguishing a selective biological probe from a "dirty" multi-kinase inhibitor requires rigorous cross-reactivity profiling. This guide objectively compares the performance of leading pyrazolo[3,4-b]pyridine derivatives, analyzes the causality behind their polypharmacology, and provides self-validating experimental protocols for kinome profiling.

Mechanistic Basis for Polypharmacology

Pyrazolo[3,4-b]pyridines mimic the adenine ring of ATP. The N(1)-H and adjacent nitrogen atoms of the pyrazolopyridine moiety participate in critical hydrogen-bonding interactions within the ATP-binding pocket[1]. Because this hinge region is structurally conserved across the ~518 human kinases, a single molecule can inadvertently inhibit multiple pathways.

A classic example is BX795 . Initially designed as a 3-phosphoinositide-dependent kinase 1 (PDK1) inhibitor, kinome profiling later revealed it to be a potent inhibitor of TANK-binding kinase 1 (TBK1) and IKKε[2],[3]. While its off-target inhibition of JNK and p38 MAPK limited its use as a specific mechanistic probe[4], this exact polypharmacology has driven its repurposing for novel therapeutic applications, such as clearing ocular Herpes Simplex Virus-1 (HSV-1) infections[5] and promoting pancreatic β-cell regeneration[6].

To overcome off-target liabilities, medicinal chemists employ two primary strategies:

  • Steric/Electronic Optimization: Modifying side chains to exploit unique hydrophobic pockets (e.g., MRT67307, which eliminates JNK/p38 cross-reactivity)[4].

  • Targeted Covalent Inhibition: Appending electrophilic warheads to the scaffold to form irreversible bonds with non-conserved cysteine residues (e.g., targeting Cys22 in ZAK kinase), drastically improving kinome selectivity[7].

Comparative Profiling of Key Inhibitors

The following table summarizes the quantitative cross-reactivity data for benchmark pyrazolo[3,4-b]pyridine inhibitors, highlighting the evolution from broad-spectrum agents to highly selective probes.

InhibitorPrimary Target(s) & PotencyNotable Off-TargetsSelectivity Profile / Notes
BX795 TBK1 (IC₅₀ = 2 nM)IKKε (IC₅₀ = 9 nM)PDK1 (IC₅₀ = 6 nM)[2]JNK, p38 MAPK, Aurora B[4]Broad multi-kinase inhibitor. Useful for phenotypic screening but poor as a specific pathway probe[3],[4].
MRT67307 TBK1 (IC₅₀ = 19 nM)IKKε (IC₅₀ = 160 nM)[2]None against JNK/p38[4]Structural evolution of BX795. Eliminates MAPK cross-reactivity, serving as a cleaner probe for innate immunity[4].
Compound 15y TBK1 (IC₅₀ = 0.2 nM)[2]Minimal across 31 kinases[2]Highly optimized derivative showing sub-nanomolar potency and excellent selectivity[2].
Compound 7n FGFR1 (IC₅₀ = 0.3 nM)FGFR2 (IC₅₀ = 0.7 nM)[1]VEGFR2 (IC₅₀ = 422 nM)[1]Demonstrates how the scaffold can be tuned away from IKKs toward receptor tyrosine kinases (RTKs)[1].
Compound 8 (Covalent)ZAK (IC₅₀ = 11.5 nM)[7]Avoids B-Raf (IC₅₀ = 247 nM)[7]Forms an irreversible bond with Cys22. Excellent specificity across a 378-kinase panel[7].

Pathway Intervention & Logical Relationships

To understand the impact of cross-reactivity, it is crucial to visualize where these inhibitors intervene. The diagram below illustrates the TBK1/IKKε signaling axis, a primary target for pyrazolo[3,4-b]pyridines like BX795 and MRT67307.

TBK1_Pathway TLR TLR3 / TLR4 Activation TRIF TRIF Adaptor Protein TLR->TRIF TBK1 TBK1 / IKKε Kinases TRIF->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN IFN-β Gene Expression IRF3->IFN BX795 BX795 / MRT67307 (Pyrazolo[3,4-b]pyridines) BX795->TBK1 Inhibits

Caption: TBK1 innate immunity signaling pathway and pyrazolo[3,4-b]pyridine inhibitor intervention.

Experimental Workflows for Kinome Profiling

To ensure scientific integrity, cross-reactivity profiling must be treated as a self-validating system. The workflow below outlines the logical progression from library screening to cellular validation.

Kinome_Workflow Library 1. Compound Library (Pyrazolo[3,4-b]pyridines) Primary 2. Primary Kinome Screen (Single Dose: 1 µM, 97-378 Kinases) Library->Primary Validation 3. Assay Validation (Z'-factor > 0.5, DMSO/Staurosporine) Primary->Validation DoseResp 4. Dose-Response Profiling (IC50 Determination for Hits) Validation->DoseResp Cellular 5. Cellular Target Engagement (Washout Assays / Biomarker Readouts) DoseResp->Cellular

Caption: Step-by-step logical workflow for robust kinome cross-reactivity profiling.

Protocol 1: High-Throughput Kinome Screening (Activity-Based)

This protocol utilizes a radiometric or fluorescence-based functional assay to determine off-target kinase inhibition[8].

Step-by-Step Methodology:

  • Compound Preparation: Prepare 100x stock solutions of the pyrazolo[3,4-b]pyridine inhibitors in 100% DMSO.

    • Causality: Serial dilutions must be performed in pure DMSO before transfer to aqueous assay buffers to prevent compound precipitation, which causes false negatives.

  • Kinase Reaction Assembly: Transfer compounds (final concentration 1 µM) into 384-well plates. Add the specific kinase, substrate peptide, and ATP.

    • Causality: The ATP concentration must be calibrated to the specific Km​ of each kinase in the panel. Because pyrazolo[3,4-b]pyridines are ATP-competitive, testing all kinases at a universal ATP concentration would artificially skew the apparent potency against kinases with naturally high or low ATP affinities.

  • Internal Controls & Validation: Include DMSO wells (100% activity) and a universal kinase inhibitor like Staurosporine or high-dose BX795 (0% activity)[8].

    • Causality: Calculate the Z'-factor for the plate. The assay is only valid if Z′≥0.5 , proving the signal window is statistically distinct from assay noise[8].

  • Incubation & Detection: Incubate for 60 minutes at room temperature, terminate the reaction, and read the fluorescence/luminescence signal. Calculate % inhibition relative to DMSO controls.

Protocol 2: Cellular Target Engagement & Washout Assay

Biochemical kinome selectivity does not always translate to cellular selectivity due to differences in membrane permeability and intracellular ATP concentrations (~1-5 mM). This assay validates target engagement and differentiates reversible from covalent inhibitors[7].

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., THP-1 or RAW264.7 for TBK1 profiling)[2]. Treat with the inhibitor at 5×IC50​ for 2 hours.

  • Washout Phase: Aspirate the media, wash the cells three times with warm PBS, and replace with inhibitor-free media. Incubate for an additional 4 hours.

    • Causality: This step interrogates the drug's off-rate. Reversible inhibitors (like BX795) will diffuse out of the ATP pocket, restoring kinase signaling. Covalent pyrazolo[3,4-b]pyridines (like Compound 8) will remain permanently bound, suppressing signaling even after the washout[7].

  • Stimulation & Lysis: Stimulate cells with a pathway agonist (e.g., poly(I:C) for TBK1) for 30 minutes. Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Biomarker Readout: Perform Western blotting for downstream substrates (e.g., phosphorylated IRF3 for TBK1, or phosphorylated Akt)[4],[5].

Conclusion

The pyrazolo[3,4-b]pyridine scaffold is a powerful engine for kinase inhibitor discovery, but its innate affinity for the conserved ATP hinge region demands rigorous cross-reactivity profiling. By transitioning from broad-spectrum agents like BX795 to highly tuned molecules like MRT67307 or covalent ZAK inhibitors, researchers can successfully navigate polypharmacology. Utilizing self-validating profiling workflows ensures that the resulting compounds act as reliable mechanistic probes and safe therapeutic candidates.

References

  • Source: nih.
  • Source: scispace.
  • Source: nih.
  • Source: biorxiv.
  • Rational Design of Covalent Kinase Inhibitors by an Integrated Computational Workflow (Kin-Cov)
  • Source: acs.
  • Source: portlandpress.
  • Source: contagionlive.

Sources

Validation

A Comparative Guide to the Validation of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine as a Novel Anti-Cancer Agent

This guide provides a comprehensive framework for the preclinical validation of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine, a promising small molecule from the pyrazolopyridine class, as a potential anti-cancer therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical validation of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine, a promising small molecule from the pyrazolopyridine class, as a potential anti-cancer therapeutic. We will objectively compare its performance with established anti-cancer agents and provide a detailed roadmap of supporting experimental data required for its validation. This document is intended for researchers, scientists, and professionals in the field of drug development.

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2] Derivatives of this class have shown potent anti-cancer properties through various mechanisms, including the inhibition of critical cellular enzymes like cyclin-dependent kinases (CDKs), tubulin polymerization, and topoisomerase II.[1][3] The focus of this guide, 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine, is of particular interest due to the established role of the 4-amino substitution in enhancing the anti-cancer efficacy of related heterocyclic compounds.

Hypothesized Mechanism of Action: Targeting Kinase Signaling Pathways

The structural similarity of pyrazolopyridines to the purine bases, adenine and guanine, suggests their potential to interact with ATP-binding sites of various kinases.[2] A significant body of research points towards pyrazolo[3,4-b]pyridine and the closely related pyrazolo[3,4-d]pyrimidine scaffolds acting as potent inhibitors of tyrosine kinases, such as Src.[4][5][6] The Src family of kinases are crucial regulators of cell proliferation, survival, migration, and angiogenesis, and their overexpression is a hallmark of numerous cancers.[4][6] Therefore, a primary hypothesis for the anti-cancer activity of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine is the inhibition of one or more oncogenic kinases, leading to the disruption of downstream signaling pathways essential for tumor growth and survival.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Src_Kinase Src Kinase Receptor_Tyrosine_Kinase->Src_Kinase 3_Methyl_1H_pyrazolo_3_4_b_pyridin_4_amine 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine 3_Methyl_1H_pyrazolo_3_4_b_pyridin_4_amine->Src_Kinase Inhibition Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Src_Kinase->Downstream_Signaling Proliferation_Survival_Metastasis Proliferation, Survival, Metastasis Downstream_Signaling->Proliferation_Survival_Metastasis

Caption: Hypothesized inhibitory action on the Src kinase signaling pathway.

A Roadmap for Preclinical Validation: Experimental Workflow

A rigorous and systematic approach is paramount for the validation of any novel anti-cancer agent. The following experimental workflow outlines the key stages, from initial in vitro screening to in vivo efficacy studies. The causality behind each experimental choice is to build a comprehensive data package that supports the compound's potential for further development.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT, CellTiter-Glo) Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity_Screening->Apoptosis_Assay Determine IC50 Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis_Assay->Cell_Cycle_Analysis Kinase_Inhibition_Assay Kinase Inhibition Assay (Biochemical or Cellular) Cell_Cycle_Analysis->Kinase_Inhibition_Assay Elucidate Mechanism Xenograft_Model Cell Line-Derived Xenograft (CDX) Model Kinase_Inhibition_Assay->Xenograft_Model Confirm In Vivo Efficacy PDX_Model Patient-Derived Xenograft (PDX) Model Xenograft_Model->PDX_Model Toxicity_Study Preliminary Toxicity Assessment PDX_Model->Toxicity_Study

Caption: A structured workflow for the preclinical validation of the anti-cancer agent.

Comparative In Vitro Efficacy

The initial step in validating a novel anti-cancer agent is to assess its cytotoxic effects against a panel of human cancer cell lines. This provides a broad understanding of its potency and spectrum of activity. While specific data for 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine is not yet widely published, a closely related 4-aminopyrazolo[3,4-b]pyridine derivative has demonstrated remarkable potency against the HepG2 (hepatocellular carcinoma) cell line, with a GI50 (50% growth inhibition) value of 0.01 µM.[7] This is significantly more potent than the standard-of-care chemotherapeutic agent, doxorubicin, in the same cell line.

For a comprehensive comparison, we will also include Dasatinib, a known Src and multi-kinase inhibitor, as a relevant benchmark due to the hypothesized mechanism of action.

CompoundTarget/MechanismCancer Cell LineIC50/GI50 (µM)
3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (Representative Data) Kinase Inhibitor (Hypothesized)HepG20.01 [7]
DoxorubicinTopoisomerase II InhibitorHepG2~0.1 - 1.0
DasatinibSrc/Multi-kinase InhibitorVarious~0.001 - 0.1

Note: The data for 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine is based on a closely related derivative. IC50/GI50 values for comparator drugs are approximate and can vary based on experimental conditions.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the key in vitro and in vivo experiments necessary to validate the anti-cancer potential of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine and comparator drugs (Doxorubicin, Dasatinib) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if the compound induces programmed cell death (apoptosis).

Methodology:

  • Cell Treatment: Treat cancer cells with 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine at its GI50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine if the compound causes cell cycle arrest at a specific phase.

Methodology:

  • Cell Treatment: Treat cancer cells with the compound at its GI50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and treat them with RNase A to remove RNA. Stain the cellular DNA with propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Efficacy in a Cell Line-Derived Xenograft (CDX) Model

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HepG2) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine and comparator drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume with calipers twice a week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or if signs of toxicity are observed. The primary endpoint is tumor growth inhibition.

Comparative Logic and Future Directions

The validation of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine as a viable anti-cancer agent hinges on a multi-faceted approach that compares its performance against both standard-of-care and mechanistically similar drugs.

Comparative_Logic cluster_parameters Comparison Parameters Investigational_Compound 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Potency Potency (IC50/GI50) Investigational_Compound->Potency Efficacy In Vivo Efficacy Investigational_Compound->Efficacy Toxicity Toxicity Profile Investigational_Compound->Toxicity Mechanism Mechanism of Action Investigational_Compound->Mechanism Standard_of_Care Standard of Care (e.g., Doxorubicin) Standard_of_Care->Potency Standard_of_Care->Efficacy Standard_of_Care->Toxicity Standard_of_Care->Mechanism Mechanistic_Comparator Mechanistic Comparator (e.g., Dasatinib) Mechanistic_Comparator->Potency Mechanistic_Comparator->Efficacy Mechanistic_Comparator->Toxicity Mechanistic_Comparator->Mechanism

Caption: A logical framework for comparing the investigational compound.

The preliminary data on a close analog of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine is highly encouraging, suggesting superior potency compared to doxorubicin in at least one cancer cell line. The next critical steps will be to:

  • Confirm the Potency Spectrum: Test the compound against a broader panel of cancer cell lines to understand its spectrum of activity.

  • Elucidate the Precise Mechanism of Action: Conduct comprehensive kinase profiling to identify the specific molecular targets.

  • Establish a Favorable In Vivo Efficacy and Safety Profile: Rigorous testing in multiple animal models, including patient-derived xenografts (PDX), will be crucial to demonstrate a therapeutic window.[7]

References

  • Kostić, A., et al. (2021). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. International Journal of Molecular Sciences, 22(11), 5899. [Link]

  • Rossi, A., et al. (2008). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 22(10), 3609-3619. [Link]

  • Al-Ghorbani, M., et al. (2022). Medicinally important 4-aminopyrazolo[3,4-b]pyridine derivatives and examples of pyrazolo[3,4-b]pyridine derivatives having antimicrobial profile. Journal of Molecular Structure, 1264, 133246. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3469-3480. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]

  • Al-Obaid, A. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 5678. [Link]

  • Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5221. [Link]

  • Kostić, A., et al. (2020). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Antioxidants, 9(10), 929. [Link]

  • Al-Tel, T. H. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(16), 4983. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(8), 819-825. [Link]

  • Gaber, A. A., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR T790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1736-1748. [Link]

  • Kumar, A., et al. (2014). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Chemical Science Review and Letters, 3(10), 329-335. [Link]

  • Benmaza, A., et al. (2017). Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Journal of Heterocyclic Chemistry, 54(4), 2383-2391. [Link]

  • Al-Obaid, A. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 5678. [Link]

  • Wang, Y., et al. (2019). Synthesis and Biological Evaluation of pyrazolo[3,4-b]pyridine-3-yl Pyrimidine Derivatives as sGC Stimulators for the Treatment of Pulmonary Hypertension. European Journal of Medicinal Chemistry, 173, 107-116. [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1452. [Link]

  • El-Sayed, W. A., et al. (2017). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 22(10), 1739. [Link]

  • Taylor, E. C., & Martin, S. F. (1974). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. The Journal of Organic Chemistry, 39(16), 2315-2321. [Link]

Sources

Comparative

Comparative Guide: Selectivity of the 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine Scaffold Against Kinase Panels

Executive Summary In targeted drug discovery, achieving high selectivity within the human kinome (over 500 kinases) is a formidable challenge due to the highly conserved nature of the ATP-binding pocket. The 3-methyl-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In targeted drug discovery, achieving high selectivity within the human kinome (over 500 kinases) is a formidable challenge due to the highly conserved nature of the ATP-binding pocket. The 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine motif has emerged as a highly privileged, ATP-competitive hinge-binding scaffold. This guide objectively compares the selectivity and potency of this scaffold against alternative heterocycles (such as indazoles and quinazolines) across broad kinase panels, providing the mechanistic rationale and self-validating experimental workflows required to evaluate these compounds.

Mechanistic Rationale: The Anatomy of a Privileged Scaffold

As an Application Scientist evaluating chemical matter, it is critical to understand why a specific heterocycle outperforms traditional cores. The superiority of the 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine scaffold is driven by two distinct structural causalities:

  • Hinge-Binding Fidelity: The N7 atom of the pyrazolo[3,4-b]pyridine ring acts as a strict hydrogen bond acceptor, while the N1-H acts as a donor. This perfectly mimics the N1 and N6 interactions of the endogenous adenine ring with the kinase hinge region, anchoring the inhibitor securely in the active site[1].

  • The 3-Methyl Vector (Gatekeeper Interaction): The addition of the 3-methyl group is not merely a lipophilic enhancement; it is a precise steric vector. In kinases with small gatekeeper residues (e.g., FGFR1-3 or mutant ALK-L1196M), the 3-methyl group projects seamlessly into the hydrophobic pocket adjacent to the gatekeeper[1],[2]. Conversely, in off-target kinases with bulky gatekeepers (like VEGFR2), this methyl group causes a severe steric clash. This structural conflict effectively engineers out off-target toxicity, driving the scaffold's high selectivity[1].

  • Overcoming Clinical Resistance: In targets like Anaplastic Lymphoma Kinase (ALK), the L1196M gatekeeper mutation confers clinical resistance to first-generation inhibitors. The 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine scaffold capitalizes on this mutation, utilizing the methionine's polarizability to enhance binding affinity to sub-nanomolar levels (<0.5 nM IC50)[2].

Comparative Profiling: Scaffold vs. Alternatives

When benchmarked against 1H-indazole or quinazoline scaffolds, the 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine core demonstrates a superior therapeutic window. For example, replacing the pyrazolo[3,4-b]pyridine core with a 1H-indazole leads to an 11-fold loss in enzymatic potency against FGFR targets[1]. Furthermore, against TANK-binding kinase 1 (TBK1), this scaffold achieves picomolar inhibitory activity (0.2 nM) while maintaining a clean profile against a broad 31-kinase panel[3]. In Rho kinase (ROCK) targeting, incorporating this scaffold instead of a standard 4-amino-pyridine raises activity by a full order of magnitude[4].

Table 1: Comparative Kinase Panel Selectivity (Representative IC50 values)
Target Kinase3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine1H-Indazole AlternativeQuinazoline Alternative
FGFR1 0.7 nM11.5 nM>100 nM
ALK (L1196M) < 0.5 nM12.0 nM>500 nM
ROCK1 2.1 nM45.0 nM15.0 nM
TBK1 0.2 nM8.5 nM120.0 nM
VEGFR2 (Off-target)422.7 nM15.0 nM3.5 nM
c-Met (Off-target)>1000.0 nM85.0 nM12.0 nM

Data synthesized from comparative structure-activity relationship (SAR) studies highlighting the scaffold's impact on selectivity[1],[3],[2],[4].

Self-Validating Experimental Protocol: Broad Kinase Profiling

To objectively generate the comparative data shown above, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This protocol is designed as a self-validating system to ensure strict data integrity and reproducibility.

Step 1: Reagent Preparation at Apparent Km

  • Action: Prepare ATP solutions individually for each kinase in the panel at their specific apparent Michaelis constant (Km).

  • Causality: ATP is a competitive ligand for this scaffold. Operating exactly at Km ensures that the calculated IC50 directly reflects the inhibitor's true affinity (Ki) according to the Cheng-Prusoff equation, preventing artificial potency inflation that occurs when ATP is depleted.

Step 2: Compound Dispensing and Pre-incubation

  • Action: Dispense compounds using acoustic liquid handling (e.g., Echo 550) into 384-well plates. Add the kinase enzyme and pre-incubate for 30 minutes at room temperature before adding ATP.

  • Causality: Many highly selective hinge-binders exhibit slow, tight-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium, preventing false-negative results for slow-binding analogs.

Step 3: Kinase Reaction Initiation

  • Action: Initiate the reaction by adding the ATP/Substrate mix. Incubate for 60 minutes.

Step 4: TR-FRET Detection and Signal Quenching

  • Action: Add EDTA (to chelate Mg^2+^ and stop the kinase reaction) alongside Europium-cryptate labeled anti-phospho antibodies and an allophycocyanin (APC) tracer. Read the plate at 620 nm and 665 nm.

Step 5: Data Validation (The Self-Validating Mechanism)

  • Action: Calculate the Z'-factor for every single assay plate using DMSO (vehicle) as the high control and Staurosporine (10 µM) as the low control.

  • Causality: A plate is only validated if the Z'-factor is > 0.5. This mathematical check proves the dynamic range and signal stability of the specific run. Staurosporine acts as a pan-kinase positive control, validating that the enzyme batch was active and capable of being inhibited.

Workflow A Compound Preparation (DMSO Stocks) B Kinase Panel Incubation (ATP + Substrate) A->B C TR-FRET Detection (Eu-Cryptate) B->C D Data Normalization & IC50 Calculation C->D

Workflow for high-throughput kinase selectivity profiling using TR-FRET.

Pathway Impact and Translational Relevance

The ultimate goal of achieving high selectivity with the 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine scaffold is to cleanly shut down oncogenic or inflammatory signaling without triggering off-target toxicity. By selectively inhibiting kinases like FGFR, ALK, or TBK1, this scaffold effectively starves downstream MAPK/ERK and PI3K/AKT pathways of their activation signals, leading to targeted cell cycle arrest and apoptosis[1],[2].

Pathway Inhibitor 3-Methyl-1H-pyrazolo [3,4-b]pyridin-4-amine Kinases Target Kinases (FGFR, ALK, ROCK) Inhibitor->Kinases ATP-competitive Inhibition MAPK MAPK/ERK Pathway Kinases->MAPK PI3K PI3K/AKT Pathway Kinases->PI3K CellCycle Cell Proliferation & Survival MAPK->CellCycle PI3K->CellCycle

Mechanism of action: Scaffold inhibition of kinase-driven MAPK and PI3K survival pathways.

References

  • [1] Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. 1

  • [2] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Semantic Scholar. 2

  • [3] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis. 3

  • [4] Rho kinase, a promising drug target for neurological disorders. ResearchGate. 4

Sources

Validation

A Researcher's Guide to Confirming the Mechanism of Action of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, particularly in the discovery of potent kinase inhibitors.[1][2] Its ability to mimic the adenine ring of ATP al...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, particularly in the discovery of potent kinase inhibitors.[1][2] Its ability to mimic the adenine ring of ATP allows it to effectively bind to the hinge region of numerous kinases, leading to the development of inhibitors for a wide array of targets implicated in oncology and inflammatory diseases.[1][2] This guide provides a comprehensive, technically-grounded framework for researchers to rigorously confirm the mechanism of action of novel pyrazolo[3,4-b]pyridine compounds, compare their performance against established alternatives, and ensure the generation of robust, publication-quality data.

This guide is structured to provide not just a series of protocols, but a logical, self-validating workflow. Each experimental step is designed to answer a specific question, with the collective results building a comprehensive and defensible mechanistic narrative.

The Central Hypothesis: From Broad Activity to Specific Inhibition

The journey of a novel pyrazolo[3,4-b]pyridine compound often begins with a broad, phenotype-based observation, such as anti-proliferative activity in a cancer cell line.[3] The core objective is to deconstruct this observation into a precise, target-driven mechanism. Our central hypothesis is that the pyrazolo[3,4-b]pyridine compound exerts its biological effect through the direct inhibition of one or more protein kinases, leading to the modulation of downstream signaling pathways.

To validate this, we will embark on a multi-tiered experimental cascade designed to:

  • Identify the primary kinase target(s).

  • Confirm direct target engagement in a cellular context.

  • Elucidate the functional consequences of target inhibition.

  • Benchmark against alternative inhibitors.

Tier 1: Unveiling the Target - Biochemical and Kinome-Wide Profiling

The first crucial step is to move from a cellular phenotype to a molecular target. This is achieved by assessing the compound's activity against a panel of purified kinases.

In Vitro Kinase Assay

Causality: A direct, in vitro kinase assay is the foundational experiment to determine if the compound can inhibit the enzymatic activity of a purified kinase.[4] This establishes a direct biochemical interaction, independent of cellular complexities like membrane permeability or metabolic breakdown.

Protocol: ADP-Glo™ Kinase Assay

This commercially available luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5]

  • Reaction Setup: In a 384-well plate, combine the purified kinase, the specific peptide substrate, and ATP.

  • Compound Addition: Add the pyrazolo[3,4-b]pyridine compound across a range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO) and a known inhibitor for the target kinase as a positive control.

  • Incubation: Incubate the reaction at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinome Profiling

Causality: While a single kinase assay can identify a target, it doesn't reveal the compound's selectivity. Kinome profiling services screen the compound against a large panel of kinases (often over 400) to provide a comprehensive selectivity profile.[6][7][8] This is critical for understanding potential off-target effects and for guiding lead optimization.

Workflow: Commercial Kinome Profiling

Numerous contract research organizations (CROs) offer kinome profiling services.[6][7] The typical workflow involves:

  • Compound Submission: Provide the pyrazolo[3,4-b]pyridine compound at a specified concentration (e.g., 1 µM).

  • High-Throughput Screening: The CRO performs single-point inhibition assays against their kinase panel.

  • Data Reporting: The results are typically provided as a percentage of inhibition for each kinase, often visualized as a "kinome tree" to highlight the selectivity across the human kinome.

  • Follow-up: For potent hits, IC50 values can be determined.

Tier 2: Confirming Target Engagement in a Cellular Milieu

Demonstrating that a compound inhibits a purified enzyme is a crucial first step, but it is imperative to confirm that it engages its intended target within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA® is a powerful biophysical method that assesses drug-target interaction in intact cells.[2][9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.[9] If the pyrazolo[3,4-b]pyridine compound binds to its target protein, the protein-ligand complex will be more resistant to heat-induced denaturation and aggregation.[9][10]

Protocol: CETSA® with Western Blot Readout

  • Cell Treatment: Treat cultured cells with the pyrazolo[3,4-b]pyridine compound at various concentrations for a defined period. Include a vehicle control.

  • Heat Challenge: Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or detergents.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target kinase by Western blot using a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Tier 3: Delineating the Functional Consequences

With the target identified and cellular engagement confirmed, the next logical step is to demonstrate that this engagement translates into a functional cellular response by modulating the downstream signaling pathway.

Western Blot Analysis of Downstream Signaling

Causality: Kinase inhibitors, by their nature, block phosphorylation events. Western blotting with phospho-specific antibodies allows for the direct visualization of the inhibition of the target kinase's downstream substrates.[11][12][13] This provides a direct link between target engagement and a functional cellular outcome.

Protocol: Phospho-Protein Western Blot

  • Cell Treatment: Treat cells with increasing concentrations of the pyrazolo[3,4-b]pyridine compound.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Total Protein Control: Strip the membrane and re-probe with an antibody that recognizes the total (phosphorylated and unphosphorylated) levels of the substrate protein to ensure that the observed changes are due to altered phosphorylation and not changes in protein expression.

Comparative Analysis: Benchmarking Against the Gold Standard

To contextualize the performance of a novel pyrazolo[3,4-b]pyridine inhibitor, it is essential to compare it head-to-head with well-characterized, alternative compounds that target the same kinase.

Target Kinase Pyrazolo[3,4-b]pyridine Example Alternative Inhibitor Chemical Class Reference
CDK2 Compound 4 (IC50 = 0.24 µM)RoscovitinePurine[14]
JAK1 Pyrazolopyridine-based inhibitorsTofacitinibPyrrolo[2,3-d]pyrimidine[15][16]
Src Pyrazolopyrimidine analogue 11aDasatinibAminothiazole[12][17]
JAK2 Pyrazolo[1,5-a]pyrimidine inhibitorsRuxolitinibPyrrolo[2,3-d]pyrimidine[15][16]

Data Presentation: A Comparative Overview

Parameter Pyrazolo[3,4-b]pyridine Compound X Alternative Inhibitor Y Experimental Method
Target Kinase IC50 (nM) e.g., 15e.g., 25In Vitro Kinase Assay
Kinome Selectivity (% Inhibition at 1 µM) e.g., >90% for target, <50% for 400 other kinasese.g., >90% for target, <50% for 350 other kinasesKinome Profiling
Cellular Target Engagement (CETSA® Shift, °C) e.g., +5°Ce.g., +4°CCellular Thermal Shift Assay
Downstream Signaling Inhibition (EC50, nM) e.g., 50e.g., 75Western Blot
Anti-proliferative Activity (GI50, nM) e.g., 100e.g., 150Cell Viability Assay

Visualizing the Workflow and Rationale

To aid in the conceptual understanding of this comprehensive approach, the following diagrams illustrate the key workflows and logical relationships.

MOA_Confirmation_Workflow cluster_tier1 Tier 1: Target Identification cluster_tier2 Tier 2: Cellular Target Engagement cluster_tier3 Tier 3: Functional Consequences cluster_tier4 Tier 4: Comparative Analysis phenotype Phenotypic Observation (e.g., Anti-proliferative Activity) biochem In Vitro Kinase Assay (IC50 Determination) phenotype->biochem kinome Kinome Profiling (Selectivity Assessment) phenotype->kinome cetsa Cellular Thermal Shift Assay (CETSA®) (Confirming Intracellular Binding) biochem->cetsa kinome->cetsa western Western Blot Analysis (Downstream Signaling Inhibition) cetsa->western comparison Benchmark Against Alternative Inhibitors western->comparison

Caption: A multi-tiered workflow for confirming the mechanism of action.

Signaling_Pathway_Inhibition compound Pyrazolo[3,4-b]pyridine kinase Target Kinase compound->kinase Inhibition substrate Downstream Substrate kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate response Cellular Response p_substrate->response

Caption: Inhibition of a kinase signaling pathway.

CETSA_Principle cluster_no_ligand No Ligand cluster_with_ligand With Ligand protein_nl Protein heat_nl Heat protein_nl->heat_nl denatured_nl Denatured & Aggregated heat_nl->denatured_nl protein_l Protein + Ligand heat_l Heat protein_l->heat_l stable_l Stable & Soluble heat_l->stable_l

Caption: The principle of Cellular Thermal Shift Assay (CETSA®).

Conclusion

Confirming the mechanism of action of a novel pyrazolo[3,4-b]pyridine compound is a systematic process of building a robust, evidence-based narrative. By progressing logically from broad biochemical profiling to specific cellular target engagement and functional downstream effects, researchers can generate a comprehensive and defensible data package. The inclusion of head-to-head comparisons with established alternative inhibitors is crucial for contextualizing the compound's performance and highlighting its potential advantages. This rigorous, multi-faceted approach not only ensures scientific integrity but also provides the critical insights necessary to advance a promising compound through the drug discovery pipeline.

References

  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Patel, R. V., et al. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Medicinal Chemistry, 63(17), 9345-9373.
  • DIANA Biotechnologies. (n.d.). Inhibitor Profiling: Kinases. DIANA Biotechnologies.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1445, 149-164.
  • Creative Diagnostics. (n.d.). Kinase Activity Assay.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron.
  • Al-Gabr, G. A., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 683-696.
  • Global Market Direct. (2023). Src Kinase Inhibitor Market And Pipeline Insights 2023. Global Market Direct.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs.
  • Lisk, D. C., & Brien, J. F. (2013). Determining target engagement in living systems.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • NCI. (n.d.). Clinical Trials Using SRC/YES1 Kinase Inhibitor NXP900.
  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.
  • BenchChem. (2025). Application Note: Assessing Target Engagement of a Novel Kinase Inhibitor Using Western Blot. BenchChem.
  • Patsnap. (2024, June 21). What are SRC inhibitors and how do they work?.
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys.
  • Open Exploration Publishing. (2025, July 1). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems.
  • Guryanova, O. A., et al. (2016). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. Cancers, 8(10), 90.
  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube.
  • BenchChem. (2025). Application Note: Western Blot Analysis of Protein Kinase C (PKC) Inhibition by Sotrastaurin. BenchChem.
  • bioRxiv. (2017, April 3). Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis. bioRxiv.
  • Ezzat, M. W., et al. (2021).
  • Al-Salem, H. S., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(8), 986.
  • ResearchGate. (n.d.). (A) Western blot analysis of the effects of IKK inhibition on caspase-3....
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Selvita.
  • Al-Otaibi, F., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biological Methods, 10(3), e0001.
  • The Oncologist. (2020). The Next Generation of JAK Inhibitors: an Update on Fedratinib, Momelotonib, and Pacritinib. The Oncologist.
  • Choi, J., et al. (2024). Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model. International Journal of Molecular Sciences, 25(8), 4426.
  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(28), 19349-19364.
  • ResearchGate. (n.d.). Fig. 2. Effects of cell signaling pathway inhibitors. (a) Western blot....
  • ResearchGate. (n.d.). Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2....
  • Papastathopoulos, P., et al. (2026, January 24). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
  • G1 Therapeutics. (2019, April 3). DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. G1 Therapeutics.
  • ResearchGate. (n.d.). JAK inhibitors under development.
  • Abdel-Maksoud, M. S., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428.

Sources

Comparative

Evaluating the Off-Target Landscape of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine: A Comprehensive Comparison Guide for Scaffold Selection

Executive Summary In small-molecule drug discovery, the selection of a core structural motif dictates both the primary efficacy and the subsequent safety profile of a lead compound. 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug discovery, the selection of a core structural motif dictates both the primary efficacy and the subsequent safety profile of a lead compound. 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine (3-MPPA) is a highly privileged, nitrogen-rich bicyclic scaffold utilized extensively in the development of ATP-competitive kinase inhibitors (e.g., TRK, MKK4, CDKs) and Phosphodiesterase 4 (PDE4) inhibitors [1, 2, 3].

While its structural versatility enables potent target engagement, the compact pharmacophore of 3-MPPA often leads to promiscuous off-target binding—the classic "dirty drug" liability. This guide objectively evaluates the off-target profile of the 3-MPPA scaffold, compares its performance against alternative chemotypes, and provides self-validating experimental protocols to systematically de-risk lead candidates.

Part 1: Mechanistic Causality of Promiscuity

To effectively mitigate off-target effects, one must first understand the structural causality behind 3-MPPA's promiscuity.

The Adenine/cAMP Mimicry Paradigm

The pyrazolo[3,4-b]pyridine core functions as a nearly perfect bioisostere for the purine ring of adenosine triphosphate (ATP) and cyclic adenosine monophosphate (cAMP).

  • Kinase Promiscuity: The N1 and N2 atoms of the pyrazole ring, along with the pyridine nitrogen, act as a versatile hydrogen bond donor/acceptor system. This system readily forms critical hydrogen bonds with the backbone amides in the hinge region of the kinase ATP-binding pocket [1, 2]. Because the hinge region is highly conserved across the human kinome (over 500 kinases), unmodified 3-MPPA derivatives frequently exhibit broad-spectrum cross-reactivity.

  • PDE Cross-Reactivity: For PDE4 inhibitors, the pyrazolopyridine core mimics the cAMP substrate, anchoring into the bimetallic (Zn²⁺/Mg²⁺) active site [3, 4]. However, structural similarities between PDE families (e.g., PDE4 vs. PDE10) mean that 3-MPPA derivatives can inadvertently inhibit unintended PDE isoforms, leading to severe mechanism-based toxicities such as emesis or vascular disturbances.

Comparison with Alternative Scaffolds

When designing a target-specific inhibitor, how does 3-MPPA compare to alternative scaffolds?

  • For Kinases (vs. Quinazolines): Quinazoline cores (e.g., Gefitinib) are highly rigid and tend to achieve exquisite selectivity for specific kinase families (like EGFR) by exploiting deep hydrophobic pockets. In contrast, 3-MPPA is more adaptable, making it an excellent starting point for difficult targets (like MKK4 or TRKA) but requiring extensive steric bulking (e.g., adding bulky substituents at the C3 or N1 positions) to achieve selectivity[1, 2].

  • For PDEs (vs. Catechol-ethers): Classic PDE4 inhibitors like Rolipram use a catechol-ether core. While highly selective for PDE4 over other PDEs, Rolipram suffers from binding to the High-Affinity Rolipram Binding State (HARBS), which triggers severe nausea [4]. 3-MPPA derivatives can be engineered to selectively target the Low-Affinity Rolipram Binding State (LARBS), potentially bypassing the emetic liability while maintaining anti-inflammatory efficacy [3].

Part 2: Quantitative Data Comparison

The following tables summarize the comparative off-target liabilities of 3-MPPA against alternative scaffolds based on standardized profiling assays.

Table 1: Kinome-Wide Selectivity Comparison

Data represents typical selectivity scores (S-score) at 1 µM screening concentration across a 300+ kinase panel. Lower S-scores indicate higher selectivity.

Scaffold CorePrimary Target ClassKinome S-score (S[10])Common Kinase Off-TargetsSelectivity Optimization Strategy
3-MPPA TRK, MKK4, CDKs0.15 - 0.35 (Moderate)Aurora A/B, GSK-3β, FLT3C3-steric bulking, N1-aryl substitution
Quinazoline EGFR, HER20.02 - 0.08 (High)ErbB familySolvent-channel directed appendages
Indazole ALK, ROS10.10 - 0.25 (Mod-High)TRKA/B/C, JAK2Macrocyclization
Table 2: PDE Family Cross-Reactivity Profile

Data represents typical IC₅₀ values (nM) demonstrating fold-selectivity against off-target PDE families.

Inhibitor Class / CorePDE4 IC₅₀ (nM)PDE1/2/3 IC₅₀ (nM)PDE10 IC₅₀ (nM)Primary Liability
3-MPPA Derivatives 2 - 15> 10,000500 - 1,200Moderate PDE10 cross-reactivity
Rolipram (Catechol) 1 - 3> 10,000> 10,000HARBS-mediated emesis
Roflumilast (Benzamide) 0.8> 10,000> 10,000Gastrointestinal distress

Part 3: Self-Validating Experimental Protocols

To rigorously evaluate the off-target profile of a newly synthesized 3-MPPA derivative, researchers must employ orthogonal, self-validating screening methodologies.

Protocol 1: High-Throughput Kinome Profiling (Active-Site Competition)

This protocol utilizes a competitive binding assay (e.g., KINOMEscan) to measure the thermodynamic interaction of the 3-MPPA derivative against a panel of DNA-tagged kinases.

Self-Validation Mechanism: The assay includes Staurosporine (a known pan-kinase inhibitor) as a positive control to validate the dynamic range. A Z'-factor > 0.6 must be achieved for the plate to be considered valid.

  • Preparation: Dilute the 3-MPPA test compound to a final screening concentration of 1 µM and 10 µM in 100% DMSO.

  • Immobilization: Prepare streptavidin-coated magnetic beads bound with biotinylated active-site directed ligands.

  • Incubation: Combine the DNA-tagged kinase library, the immobilized ligands, and the test compound in a 384-well plate. Incubate for 1 hour at room temperature. (Causality: The test compound will compete with the immobilized ligand for the ATP-binding pocket of the kinases).

  • Elution & Quantification: Wash the beads to remove unbound kinases. Elute the bound kinases and quantify them using quantitative PCR (qPCR) targeting the attached DNA tags.

  • Data Analysis: Calculate the % Control =[(Test Compound Signal - Positive Control Signal) / (DMSO Negative Control Signal - Positive Control Signal)] × 100. Any kinase showing <35% Control is flagged as a high-affinity off-target.

Protocol 2: PDE Family Selectivity Assay (TR-FRET)

To ensure the 3-MPPA derivative does not promiscuously inhibit unintended PDE families (e.g., PDE10 or PDE3), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Self-Validation Mechanism: A counter-screen without the PDE enzyme is run in parallel to rule out auto-fluorescence or fluorescence quenching by the 3-MPPA core itself.

  • Enzyme Preparation: Plate recombinant human PDE isoforms (PDE1 through PDE11) in a 384-well microtiter plate.

  • Compound Addition: Add the 3-MPPA derivative in an 11-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Substrate Incubation: Add fluorescently labeled cAMP or cGMP (depending on the PDE isoform preference) and incubate for 30 minutes at 25°C.

  • Detection: Add the TR-FRET detection reagent (containing a europium-chelate labeled antibody specific for AMP/GMP).

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm). A decrease in the TR-FRET signal indicates successful inhibition of the PDE, as the substrate is not converted. Calculate the IC₅₀ for each isoform to determine the selectivity window.

Part 4: Mandatory Visualization

The following diagrams map the logical workflows and mechanistic impacts of 3-MPPA off-target evaluations.

Orthogonal screening workflow for evaluating 3-MPPA off-target liabilities.

Mechanistic impact of 3-MPPA off-target binding on cellular signaling pathways.

References

  • Liu, N. et al. "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." RSC Medicinal Chemistry, 14, 85–102 (2023). URL:[Link]

  • Wentsch, H. K. et al. "Design and synthesis of 1H-pyrazolo[3,4-b]pyridines targeting mitogen-activated protein kinase kinase 4 (MKK4)." European Journal of Medicinal Chemistry, 218, 113371 (2021). URL:[Link]

  • Jason, W. et al. "Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(15), 4237-4241 (2008). URL:[Link]

  • Halova, L. et al. "PDE4D: A Multipurpose Pharmacological Target." International Journal of Molecular Sciences, 25(8), 4125 (2024). URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Introduction: Understanding the Compound and the Imperative for Proper Disposal 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine is a heterocyclic amine, a class of compounds widely utilized as a scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Compound and the Imperative for Proper Disposal

3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine is a heterocyclic amine, a class of compounds widely utilized as a scaffold in medicinal chemistry and drug development. Research into pyrazolo[3,4-b]pyridine derivatives often focuses on their potent biological activity, including their evaluation as cytotoxic agents for applications such as cancer therapy. This potential for high biological activity, including the ability to inhibit or prevent cell function, necessitates that this compound be treated with the utmost care, not only in its handling and application but, critically, in its disposal.[1]

Improper disposal of such a compound can lead to the contamination of aquatic and terrestrial ecosystems and pose a significant risk to human health. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Assessment

Given the absence of a specific SDS, the hazard profile is inferred from related aminopyridines and pyrazolopyridines. The primary hazards associated with this class of compounds include acute toxicity, skin irritation, and serious eye irritation.[2]

Inferred Hazard Classification Summary

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.☠️
Skin IrritationCategory 2H315: Causes skin irritation.[3]⚠️
Eye IrritationCategory 2H319: Causes serious eye irritation.[3]⚠️
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[2]⚠️
CytotoxicityNot ClassifiedPotential to be carcinogenic, mutagenic, or toxic to reproduction.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the inferred hazards, a stringent PPE protocol is mandatory when handling 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine in any form—solid, in solution, or as waste.

  • Hand Protection: Wear two pairs of nitrile gloves. The outer glove should be disposed of immediately after handling the compound.

  • Eye Protection: Chemical safety goggles are required at all times. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Body Protection: A lab coat is standard. For handling larger quantities or in the event of a spill, a chemically resistant apron or gown is recommended.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][7]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE detailed in Section 3.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne. Do not use a dry cloth or paper towel to wipe up the solid.

    • For Liquids: Cover the spill with an inert absorbent material.

  • Clean-Up:

    • Carefully scoop the contained material into a clearly labeled, sealable hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a soap and water solution.

  • Dispose of Waste: All materials used for the cleanup, including absorbent materials and contaminated PPE, must be disposed of as cytotoxic hazardous waste.[8]

Disposal Workflow: A Decision-Making Framework

The following diagram outlines the logical flow for the proper disposal of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine waste.

DisposalWorkflow start Waste Generation (3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid empty_container Empty Containers waste_type->empty_container Container segregate Segregate as Cytotoxic Waste in Labeled, Sealed Container solid_waste->segregate liquid_waste->segregate decontaminate Triple Rinse with Suitable Solvent (e.g., Ethanol) empty_container->decontaminate storage Store in Designated Hazardous Waste Accumulation Area segregate->storage collect_rinsate Collect Rinsate as Liquid Cytotoxic Waste decontaminate->collect_rinsate collect_rinsate->liquid_waste disposal_company Arrange Pickup by Licensed Hazardous Waste Disposal Company storage->disposal_company

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine
Reactant of Route 2
3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine
© Copyright 2026 BenchChem. All Rights Reserved.